Myristoleyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-tetradec-9-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAAJQNJNPBBSX-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035292 | |
| Record name | 9-cis-Tetradecenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35153-15-2 | |
| Record name | (Z)-9-Tetradecen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristoleyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tetradecen-1-ol, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-cis-Tetradecenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-tetradec-9-enol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTOLEYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YGA82T5MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Myristyl Alcohol: Chemical Properties, Structure, and Applications for Researchers and Drug Development Professionals
A Note on Nomenclature: The term "myristoleyl alcohol" suggests an unsaturated C14 alcohol. However, the compound widely utilized in research and industry is the saturated analogue, myristyl alcohol . This guide will focus on the latter, scientifically known as tetradecan-1-ol , due to its prevalence and extensive documentation.
Executive Summary
Myristyl alcohol, a C14 saturated fatty alcohol, is a versatile compound with significant applications across the pharmaceutical, cosmetic, and chemical industries. Its unique physicochemical properties, stemming from its amphipathic nature, make it a valuable ingredient in a myriad of formulations. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of myristyl alcohol, with a particular focus on its relevance to researchers, scientists, and drug development professionals. We will delve into its spectroscopic signature, chemical reactivity, and established protocols for its synthesis and utilization in advanced drug delivery systems, ensuring a thorough understanding of this multifaceted molecule.
Chemical Structure and Identification
Myristyl alcohol is a straight-chain primary fatty alcohol. Its structure consists of a fourteen-carbon aliphatic chain with a hydroxyl (-OH) group at one terminus. This combination of a long, nonpolar hydrocarbon tail and a polar hydroxyl head gives myristyl alcohol its characteristic amphipathic properties.
The isomeric forms of myristyl alcohol primarily include positional isomers, where the hydroxyl group is located at different positions along the carbon chain (e.g., 2-tetradecanol), and branched-chain isomers.[1] However, the linear isomer, tetradecan-1-ol, is the most common and industrially significant form.[1]
IUPAC Name and Synonyms
Chemical Formula and Molecular Weight
CAS and EC Numbers
Caption: Chemical Structure of Myristyl Alcohol (Tetradecan-1-ol)
Physicochemical Properties
The physical and chemical properties of myristyl alcohol are fundamental to its utility in various applications. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White waxy solid or crystalline solid | [2][4] |
| Odor | Faint, waxy, or fruity coconut-like odor | [4] |
| Melting Point | 38 °C (100 °F; 311 K) | |
| Boiling Point | >260 °C | |
| Solubility | Practically insoluble in water; soluble in diethyl ether; slightly soluble in ethanol | [2] |
| Density | 0.824 g/cm³ | |
| Vapor Pressure | 0.00013 mmHg at 25 °C | |
| log Kow (Octanol/Water Partition Coefficient) | 6.03 | [3] |
Spectroscopic Analysis
Spectroscopic data is crucial for the unambiguous identification and quality control of myristyl alcohol.
¹H NMR Spectroscopy
The ¹H NMR spectrum of myristyl alcohol in CDCl₃ exhibits characteristic signals corresponding to the protons in different chemical environments.[5] The triplet at approximately 3.64 ppm is indicative of the methylene protons adjacent to the hydroxyl group.[5] A broad singlet, whose chemical shift can vary, corresponds to the hydroxyl proton.[5] The protons of the long alkyl chain appear as a broad singlet around 1.26 ppm, while the terminal methyl protons resonate as a triplet near 0.88 ppm.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further structural confirmation. The carbon attached to the hydroxyl group (C1) typically appears around 62.9 ppm. The carbons of the alkyl chain show a series of signals between approximately 14.1 and 32.8 ppm, with the terminal methyl carbon (C14) at the upfield end of this range.
Infrared (IR) Spectroscopy
The IR spectrum of myristyl alcohol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ region, and C-O stretching is typically seen around 1050-1070 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of myristyl alcohol does not typically show a prominent molecular ion peak (m/z 214) due to facile dehydration. The spectrum is often characterized by a base peak corresponding to the loss of water (M-18), along with a series of fragment ions resulting from the cleavage of the alkyl chain.
Chemical Reactivity and Synthesis
Myristyl alcohol undergoes chemical reactions typical of primary alcohols. The hydroxyl group can be esterified, etherified, or oxidized to the corresponding aldehyde or carboxylic acid. A significant industrial reaction is its sulfation to produce sodium myristyl sulfate, a surfactant.
Synthesis of Myristyl Alcohol
Myristyl alcohol is primarily produced through the hydrogenation of myristic acid or its esters.[2] These precursors are commonly sourced from natural fats and oils such as palm kernel oil and coconut oil.[2] Alternatively, it can be synthesized from petrochemical feedstocks via the Ziegler process or hydroformylation.
Caption: Synthesis Pathways of Myristyl Alcohol
Applications in Research and Drug Development
The unique properties of myristyl alcohol make it a valuable component in various pharmaceutical and research applications.
Excipient in Pharmaceutical Formulations
Myristyl alcohol is utilized as an excipient in oral, parenteral, and topical pharmaceutical formulations.[4] It functions as an emollient, emulsion stabilizer, viscosity-increasing agent, and foam booster.[2] In creams and lotions, it imparts a smooth, velvety feel to the skin.[6]
Advanced Drug Delivery Systems
A significant area of interest for drug development professionals is the use of myristyl alcohol in novel drug delivery systems. It has been investigated as a penetration enhancer for transdermal drug delivery.[4] Furthermore, myristyl alcohol has been successfully used as a bilayer stabilizer in niosomes, which are vesicular systems for encapsulating and delivering drugs.[4][7] Studies have shown that niosomes formulated with myristyl alcohol can exhibit slower drug release rates compared to those containing cholesterol.[4][7]
Caption: Role of Myristyl Alcohol in Niosome-Based Drug Delivery
Experimental Protocols
Laboratory Synthesis of Myristyl Alcohol via Reduction of Myristic Acid
This protocol describes the reduction of myristic acid to myristyl alcohol using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and flammable reagent. This procedure should only be performed by trained personnel in a fume hood with appropriate personal protective equipment.
Materials:
-
Myristic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Dropping funnel
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve myristic acid (1 equivalent) in anhydrous diethyl ether and add it to a dropping funnel.
-
Add the myristic acid solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the filtrate and the ether washings, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield myristyl alcohol.
Preparation of Myristyl Alcohol-Containing Niosomes by Ether Injection Method
This protocol outlines the preparation of niosomes using myristyl alcohol as a bilayer stabilizer.
Materials:
-
Non-ionic surfactant (e.g., Polysorbate 80)
-
Myristyl alcohol
-
Drug to be encapsulated
-
Diethyl ether
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolve the non-ionic surfactant and myristyl alcohol in diethyl ether in a round-bottom flask.
-
Prepare an aqueous solution of the drug to be encapsulated in the buffer.
-
Slowly inject the aqueous drug solution into the organic solution with gentle agitation.
-
Evaporate the diethyl ether under reduced pressure using a rotary evaporator at a temperature above the boiling point of the ether. This will result in the formation of a thin film on the flask wall.
-
Hydrate the thin film with the aqueous buffer by gentle agitation.
-
Sonicate the resulting suspension in a bath sonicator to form unilamellar niosomes and reduce their size.
Safety and Handling
Myristyl alcohol is generally considered to have low acute toxicity.[8] However, it can be a skin and eye irritant.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.[9][10] It is combustible and should be kept away from heat and open flames.[4] For detailed safety information, consult the material safety data sheet (MSDS).[9][10][11]
Conclusion
Myristyl alcohol (tetradecan-1-ol) is a well-characterized fatty alcohol with a broad spectrum of applications relevant to researchers and drug development professionals. Its defined chemical structure and properties, coupled with established synthesis and formulation protocols, make it a reliable and versatile tool in the laboratory and in product development. From its fundamental role as an excipient to its more advanced application as a bilayer stabilizer in niosomes, myristyl alcohol continues to be a compound of significant interest and utility.
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Ataman Kimya. MYRISTYL ALCOHOL. [Link]
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Suvchem Laboratory Chemicals. MYRISTYL ALCOHOL (FOR SYNTHESIS) (1-TETRADECANOL). [Link]
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AERU - University of Hertfordshire. Myristyl alcohol. [Link]
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NIH. Development and Characterization of Mixed Niosomes for Oral Delivery Using Candesartan Cilexetil as a Model Poorly Water-Soluble Drug. [Link]
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A Senior Application Scientist's Guide to the Laboratory-Scale Synthesis and Purification of 1-Tetradecanol
This document provides a comprehensive, technically-grounded guide for the synthesis, purification, and characterization of 1-tetradecanol (myristyl alcohol) for use in research and development settings. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, justifies methodological choices, and integrates self-validating quality control measures, reflecting the best practices of a senior application scientist.
Strategic Overview: Synthesis Approach
1-Tetradecanol is a C14 straight-chain saturated fatty alcohol, appearing as a white, waxy solid at room temperature.[1] Its utility as an emollient, chemical intermediate, and component in advanced material fabrication necessitates a reliable source of high-purity material in the laboratory.[2]
While several synthetic routes exist, including the catalytic hydrogenation of myristic acid or its esters, the reduction of myristic acid with lithium aluminum hydride (LiAlH₄, LAH) remains a preferred laboratory-scale method.[1][3] This preference is due to its high efficacy under relatively mild conditions (room temperature, atmospheric pressure) and its potent ability to reduce carboxylic acids, a functional group notoriously resistant to weaker reducing agents like sodium borohydride (NaBH₄).[4][5]
The Causality of Reagent Selection: LiAlH₄ vs. NaBH₄
Lithium aluminum hydride is a powerful, non-selective reducing agent, capable of reducing a wide array of carbonyl compounds, including aldehydes, ketones, esters, and carboxylic acids.[6] Its utility for carboxylic acid reduction stems from its high reactivity. The reaction mechanism is twofold:
-
Acid-Base Reaction : The first equivalent of the highly basic hydride (H⁻) from LiAlH₄ reacts with the acidic proton of the carboxylic acid. This is a rapid, exothermic deprotonation that liberates hydrogen gas and forms a lithium carboxylate salt.[5][6][7]
-
Nucleophilic Hydride Delivery : Despite the resulting negative charge on the carboxylate, the powerful LiAlH₄ reagent is still capable of delivering subsequent hydride ions to the carbonyl carbon. The reaction proceeds through an aluminum-bound aldehyde intermediate, which is immediately reduced again to the corresponding primary alcohol.[5][7] This second reduction is so rapid that isolating the aldehyde intermediate is not feasible with this method.[4][5]
In contrast, sodium borohydride is not sufficiently reactive to reduce carboxylic acids, making LiAlH₄ the necessary choice for this direct transformation.[4][5]
Synthesis Protocol: Reduction of Myristic Acid
This protocol details the reduction of myristic acid to 1-tetradecanol. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as it reacts violently with water.[4]
Chemical Reaction Pathway
Caption: LiAlH₄ reduction of myristic acid to 1-tetradecanol.
Materials & Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Typical Equivalents |
| Myristic Acid | C₁₄H₂₈O₂ | 228.37 | Starting Material | 1.0 |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Reducing Agent | 1.2 - 1.5 |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | Solvent | - |
| Sulfuric Acid (10% aq.) | H₂SO₄ | 98.08 | Quenching/Workup | - |
| Saturated NaCl (aq.) | NaCl | 58.44 | Aqueous Wash | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent | - |
Step-by-Step Experimental Protocol
-
Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Reagent Preparation : In the flask, suspend LiAlH₄ (1.2 eq.) in anhydrous diethyl ether under a positive pressure of nitrogen. Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition : Dissolve myristic acid (1.0 eq.) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Reaction : Add the myristic acid solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes.[8] Maintain the temperature at 0 °C during the addition to control the initial exothermic acid-base reaction. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours.[8]
-
Monitoring : Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the myristic acid spot.
-
Workup (Quenching) : CAUTION: This step is highly exothermic and releases hydrogen gas. Perform in a well-ventilated fume hood behind a blast shield. Cool the reaction mixture back to 0 °C. Slowly and carefully add water dropwise to quench the excess LiAlH₄. Follow this with a dropwise addition of 15% aqueous NaOH, and then more water until a granular white precipitate of aluminum salts forms.
-
Isolation : Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake with additional diethyl ether.
-
Purification (Aqueous Wash) : Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then saturated NaCl solution (brine).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude 1-tetradecanol as a white solid.
Purification of Crude 1-Tetradecanol
The crude product requires purification to remove residual starting material and any side products. For a solid like 1-tetradecanol, recrystallization is the most effective method.[9][10]
Purification Protocol: Recrystallization
-
Solvent Selection : The ideal solvent dissolves the solute at high temperatures but not at room temperature.[9] Aqueous ethanol is a suitable solvent system for 1-tetradecanol.[2]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If it doesn't fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent, as this will reduce recovery yield.[9]
-
Cooling & Crystallization : Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals by excluding impurities from the growing crystal lattice.[9][11] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[11]
-
Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[11][12]
-
Washing : Wash the crystals on the filter with a small amount of ice-cold solvent (the same aqueous ethanol mixture) to remove any adhering mother liquor containing impurities.[10][13]
-
Drying : Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.
Alternative Purification: Fractional Distillation
For liquid impurities or as a secondary purification step, fractional distillation can be employed. This technique is superior to simple distillation for separating components with close boiling points (less than 70-100 °C difference).[14][15] The fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, enriching the vapor in the more volatile component.[14][15] 1-Tetradecanol has a boiling point of approximately 289 °C at atmospheric pressure, so vacuum distillation is often preferred to prevent decomposition at high temperatures.
Quality Control: Purity Assessment and Characterization
Verifying the purity and confirming the identity of the final product is a critical, self-validating step.
Overall Synthesis and Purification Workflow
Caption: Workflow from synthesis to final product analysis.
Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is the gold standard for assessing the purity of volatile compounds like 1-tetradecanol.[16] Purity is determined by calculating the peak area percentage of the main component relative to all detected peaks.
| GC Parameter | Typical Value | Rationale |
| Column | Non-polar (e.g., DB-5, HP-5ms) | Separates based on boiling point; suitable for fatty alcohols. |
| Injector Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Detector | FID (Flame Ionization) | Highly sensitive to hydrocarbons. |
| Detector Temp. | 280 °C | Prevents condensation of the analyte. |
| Oven Program | 100 °C (hold 2 min), ramp 10 °C/min to 250 °C | Allows for separation of lower-boiling impurities from the main product. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
Note: For high molecular weight alcohols, derivatization (e.g., silylation) can improve peak shape and thermal stability, though it may not be strictly necessary for 1-tetradecanol.[16]
Spectroscopic Characterization
-
¹H NMR : Will confirm the presence of key structural features: a triplet corresponding to the terminal methyl group (~0.88 ppm), a broad singlet for the bulk of the methylene groups (~1.25 ppm), a triplet for the CH₂ group adjacent to the oxygen (~3.64 ppm), and a singlet for the hydroxyl proton.
-
¹³C NMR : Will show distinct signals for each of the 14 carbon atoms, confirming the carbon skeleton.
-
IR Spectroscopy : Will display a characteristic broad absorption band for the O-H stretch of the alcohol group (~3300 cm⁻¹) and strong C-H stretching bands (~2850-2950 cm⁻¹).
By following this comprehensive guide, researchers can reliably synthesize and purify high-quality 1-tetradecanol, with integrated analytical checkpoints ensuring the integrity of the material for downstream applications.
References
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . (2023). Master Organic Chemistry. Retrieved from [Link]
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Reduction of Carboxylic Acids . (n.d.). Chemguide. Retrieved from [Link]
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Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols . (n.d.). OChemPal. Retrieved from [Link]
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Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺) . (n.d.). OrgoSolver. Retrieved from [Link]
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1-Tetradecanol . (n.d.). Wikipedia. Retrieved from [Link]
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1-TETRADECANOL (MYRISTIC ALCOHOL) . (n.d.). Ataman Kimya. Retrieved from [Link]
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Myristic acid . (n.d.). Wikipedia. Retrieved from [Link]
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China 1-Tetradecanol Manufacturers Suppliers Factory . (n.d.). Suzhou Senfeida Chemical Co., Ltd. Retrieved from [Link]
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1-Tetradecanol . (n.d.). PubChem. Retrieved from [Link]
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1-Tetradecanol: CAS # 112-72-1 Compound Information and Applications for GC and LC Analysis . (n.d.). Restek. Retrieved from [Link]
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Recrystallization . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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Recrystallization . (n.d.). California State University, Stanislaus. Retrieved from [Link]
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Recrystallization . (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
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Recrystallization . (n.d.). Millersville University. Retrieved from [Link]
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Fractional distillation . (n.d.). Energy Education. Retrieved from [Link]
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Recrystallization Technique for Organic Chemistry with Nadia Korovina . (2020, September 7). YouTube. Retrieved from [Link]
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1-TETRADECANOL FOR SYNTHESIS . (n.d.). Scientific Laboratory Supplies (SLS). Retrieved from [Link]
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1-Tetradecanol . (n.d.). NIST WebBook. Retrieved from [Link]
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What is Fractional Distillation? . (n.d.). The Chemistry Blog. Retrieved from [Link]
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Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli . (2018). Applied and Environmental Microbiology. Retrieved from [Link]
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A Spectroscopic Guide to the Identification of Myristyl Alcohol (1-Tetradecanol)
Introduction: The Molecular Profile of a Key Industrial Surfactant
Myristyl alcohol, systematically known as 1-tetradecanol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1] This white, waxy solid is a cornerstone ingredient in a multitude of industries, most notably in cosmetics where it functions as an emollient, emulsion stabilizer, and viscosity-controlling agent.[1][2] Its utility also extends to the chemical industry as an intermediate in the synthesis of surfactants and other compounds.[1][3] Given its widespread application, rigorous and unambiguous identification of Myristyl alcohol is paramount for quality control, formulation development, and regulatory compliance.
This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation and identification of Myristyl alcohol. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint
NMR spectroscopy stands as one of the most powerful analytical tools for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule. For Myristyl alcohol, both ¹H and ¹³C NMR are indispensable for its positive identification.
A. ¹H NMR Spectroscopy: Unraveling the Proton Framework
The ¹H NMR spectrum of Myristyl alcohol provides a quantitative and qualitative assessment of the different types of protons present in the molecule.
1. Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the Myristyl alcohol sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: The spectrum is acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
-
Acquisition Parameters:
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have returned to their ground state before the next pulse, allowing for accurate integration.
-
Pulse Width: A 90° pulse is typically used for quantitative analysis.
-
-
Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
2. Spectral Interpretation:
The ¹H NMR spectrum of Myristyl alcohol is characterized by several key signals that correspond to the different proton environments in its long aliphatic chain and the terminal hydroxyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~3.64 | Triplet | 2H | -CH₂-OH (C1) | The protons on the carbon adjacent to the electronegative oxygen atom are deshielded and thus appear at a higher chemical shift. The signal is split into a triplet by the two neighboring protons on C2. |
| ~1.57 | Quintet | 2H | -CH₂-CH₂-OH (C2) | These protons are adjacent to both the C1 and C3 carbons, resulting in a more complex splitting pattern (a quintet or multiplet). |
| ~1.26 | Broad Singlet | 22H | -(CH₂)₁₁- (C3-C13) | The protons of the long methylene chain are in very similar chemical environments, causing their signals to overlap and appear as a large, broad singlet. |
| ~0.88 | Triplet | 3H | -CH₃ (C14) | The terminal methyl protons are the most shielded and therefore appear at the lowest chemical shift. The signal is split into a triplet by the two neighboring protons on C13. |
| Variable | Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet. |
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the chemical environment of each carbon atom in the molecule.
1. Experimental Protocol:
The sample preparation and instrumentation are similar to that of ¹H NMR. However, due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 64 or more) and a longer acquisition time are required. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
2. Spectral Interpretation:
The proton-decoupled ¹³C NMR spectrum of Myristyl alcohol exhibits distinct signals for each carbon atom in a unique chemical environment.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~63.1 | -CH₂-OH (C1) | The carbon directly bonded to the electronegative oxygen atom is significantly deshielded and appears at the highest chemical shift. |
| ~32.8 | -CH₂-CH₂-OH (C2) | The deshielding effect of the oxygen atom extends to the C2 carbon, though to a lesser extent than C1. |
| ~31.9 | -(CH₂)n- | The carbons in the middle of the long alkyl chain have very similar chemical shifts and often overlap. |
| ~29.7 | -(CH₂)n- | |
| ~29.6 | -(CH₂)n- | |
| ~29.4 | -(CH₂)n- | |
| ~25.7 | -(CH₂)n- | |
| ~22.7 | -CH₂-CH₃ (C13) | The carbon atom beta to the terminal methyl group. |
| ~14.1 | -CH₃ (C14) | The terminal methyl carbon is the most shielded and appears at the lowest chemical shift. |
Diagram: NMR Spectroscopy Workflow
Caption: A generalized workflow for the NMR analysis of Myristyl alcohol.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For Myristyl alcohol, FTIR is particularly useful for confirming the presence of the hydroxyl (-OH) group and the long alkyl chain.
1. Experimental Protocol:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of Myristyl alcohol with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet. KBr is transparent to infrared radiation in the typical analysis range.
-
Melt Sample: Place a small amount of the solid sample on a salt plate (e.g., NaCl or KBr) and gently heat it until it melts to form a thin film.
-
-
Instrumentation: The analysis is performed using an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected. The sample spectrum is then recorded, and the instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to specific molecular vibrations.
2. Spectral Interpretation:
The FTIR spectrum of Myristyl alcohol displays several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |
| ~3330 (broad) | O-H stretching | Hydroxyl group | The broadness of this peak is indicative of intermolecular hydrogen bonding between the alcohol molecules. |
| ~2920 & ~2850 | C-H stretching | Methylene and methyl groups | These strong, sharp peaks are characteristic of the long alkyl chain. |
| ~1465 | C-H bending | Methylene groups | Confirms the presence of the -(CH₂)n- backbone. |
| ~1060 | C-O stretching | Primary alcohol | This peak is a key indicator of the C-O single bond in the primary alcohol functional group. |
Diagram: FTIR Spectroscopy Workflow
Caption: A generalized workflow for the FTIR analysis of Myristyl alcohol.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can also offer structural insights through the analysis of fragmentation patterns.
1. Experimental Protocol:
-
Sample Introduction: For a relatively volatile compound like Myristyl alcohol, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC. The GC separates the Myristyl alcohol from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for GC-MS. In the ion source, high-energy electrons bombard the gaseous Myristyl alcohol molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is amplified.
-
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
2. Spectral Interpretation:
The EI mass spectrum of a long-chain alcohol like Myristyl alcohol is characterized by specific fragmentation patterns. The molecular ion peak (M⁺) at m/z 214 is often weak or absent due to the facile loss of a water molecule.[1]
| m/z | Relative Intensity | Assignment | Fragmentation Pathway |
| 214 | Very Low/Absent | [M]⁺ | Molecular Ion |
| 196 | Low | [M-H₂O]⁺ | Dehydration (loss of water) |
| 43, 57, 71, 85... | High | [CnH₂n+₁]⁺ | Cleavage of the alkyl chain, resulting in a series of carbocation fragments separated by 14 Da (a CH₂ group).[4] |
The fragmentation pattern with a series of peaks separated by 14 mass units is highly characteristic of a long-chain aliphatic compound.
Diagram: GC-MS Workflow
Caption: A generalized workflow for the GC-MS analysis of Myristyl alcohol.
IV. A Self-Validating System: Ensuring Trustworthiness in Identification
To ensure the trustworthiness of the identification, a self-validating system should be implemented. This involves the use of a certified reference material (CRM) of Myristyl alcohol.
Protocol for Method Validation:
-
Reference Standard Analysis: Analyze a CRM of Myristyl alcohol using the optimized NMR, FTIR, and GC-MS methods to establish a reference spectral library.
-
Sample Analysis: Analyze the unknown sample under the exact same experimental conditions.
-
Comparative Analysis: Directly compare the spectra obtained from the unknown sample with those from the CRM. The identification is confirmed if the following criteria are met:
-
NMR: The chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra of the sample match those of the CRM.
-
FTIR: The positions and relative intensities of the absorption bands in the FTIR spectrum of the sample match those of the CRM.
-
GC-MS: The retention time in the GC and the mass spectrum (including the fragmentation pattern) of the sample match those of the CRM.
-
-
System Suitability: Before running the sample, a system suitability test should be performed to ensure the analytical system is performing correctly. For GC-MS, this may involve injecting a standard mixture to check for resolution and sensitivity. For NMR, this could involve checking the line shape and signal-to-noise ratio of a standard sample.
By employing this comparative approach with a certified reference material, the analytical method becomes a self-validating system, providing a high degree of confidence in the identification of Myristyl alcohol.
Conclusion
The spectroscopic analysis of Myristyl alcohol through a combination of NMR, FTIR, and Mass Spectrometry provides a robust and definitive means of identification. Each technique offers a unique and complementary piece of structural information, and when used in concert with a certified reference material, they form a self-validating system that ensures the accuracy and reliability of the results. This comprehensive approach is essential for researchers, scientists, and drug development professionals who rely on the unequivocal identification of this important industrial compound.
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Ataman Kimya. (n.d.). MYRISTYL ALCOHOL. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1-TETRADECANOL (MYRISTIC ALCOHOL). Retrieved from [Link]
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ResearchGate. (2023). FT-IR data of fatty alcohols, adipic acid and long- chain diesters. Retrieved from [Link]
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MySkinRecipes. (n.d.). Myristyl Alcohol. Retrieved from [Link]
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Ataman Kimya. (n.d.). MYRISTYL ALCOHOL. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Myristoleyl Alcohol in Organic Solvents
Abstract
Introduction: The Molecular Profile of Myristoleyl Alcohol
This compound is a long-chain unsaturated fatty alcohol. Its molecular structure, featuring a 14-carbon aliphatic chain with a single cis-double bond at the ninth position and a terminal polar hydroxyl (-OH) group, imparts a distinct amphiphilic character.
-
Hydrophobic Domain: The long C14 hydrocarbon tail is nonpolar and lipophilic, driving its affinity for nonpolar, oil-based solvents.
-
Hydrophilic Domain: The terminal hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor.[1][2] This confers a degree of polarity to the molecule, allowing for interaction with polar solvents.
This dual nature is the primary determinant of its solubility behavior and its utility in complex formulations where it can interface between oil and water phases.[3] Understanding its solubility is not merely an academic exercise; it is a prerequisite for controlling viscosity, ensuring formulation stability, and optimizing the bioavailability of active pharmaceutical ingredients (APIs).
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For this compound, solubility is a nuanced interplay between its hydrophobic chain and its hydrophilic headgroup.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The dominant intermolecular forces are van der Waals interactions. The long, nonpolar alkyl chain of this compound interacts favorably with nonpolar solvent molecules, leading to high solubility. The energetic cost of disrupting the solvent-solvent interactions is low and is easily compensated by the formation of new solute-solvent interactions.
-
In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents have dipole moments but cannot donate hydrogen bonds. They can act as hydrogen bond acceptors for the hydroxyl group of this compound. While the nonpolar chain limits miscibility, moderate solubility can often be achieved.
-
In Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents, like this compound, can both donate and accept hydrogen bonds.[1] The hydroxyl group of the alcohol can integrate into the hydrogen-bonding network of the solvent. However, as the carbon chain length of an alcohol increases, its solubility in polar solvents decreases significantly.[1][5][6] The large, hydrophobic tail must disrupt the strong hydrogen bonds between solvent molecules, which is energetically unfavorable.[6] Therefore, this compound is expected to be only slightly soluble in highly polar protic solvents like ethanol and practically insoluble in water.[7][8][9]
Visualizing Solute-Solvent Interactions
The following diagram illustrates the primary intermolecular forces governing the solubility of this compound in different solvent classes.
Caption: Intermolecular forces between this compound and solvent classes.
Anticipated Solubility Profile
While specific quantitative data is sparse, a qualitative and semi-quantitative solubility profile can be predicted based on chemical principles. This table serves as a guide for initial solvent screening. Researchers must experimentally verify these predictions for their specific application.
| Solvent Class | Example Solvent | Predicted Polarity Index (approx.) | Expected Solubility at 25°C | Primary Interaction Mechanism |
| Nonpolar | Hexane | 0.1 | High / Freely Soluble | Van der Waals forces between alkyl chains |
| Toluene | 2.4 | High / Freely Soluble | Van der Waals and π-stacking interactions | |
| Polar Aprotic | Diethyl Ether | 2.8 | Soluble | Dipole-dipole and H-bond acceptance by ether oxygen |
| Acetone | 5.1 | Moderately Soluble | Dipole-dipole and H-bond acceptance by carbonyl oxygen | |
| Dichloromethane | 3.1 | Soluble | Dipole-dipole interactions | |
| Polar Protic | Ethanol | 4.3 | Slightly Soluble | Hydrogen bonding (solute-solvent) vs. Hydrophobic effect |
| Isopropanol | 3.9 | Slightly Soluble | Hydrogen bonding (solute-solvent) vs. Hydrophobic effect | |
| Aqueous | Water | 10.2 | Practically Insoluble | Strong unfavorable hydrophobic effect from the C14 alkyl chain |
Note: This table is predictive. Precise quantitative determination requires the experimental protocol outlined in the following section.
Experimental Protocol for Solubility Determination
To generate reliable and reproducible solubility data, a systematic approach is essential. The Shake-Flask method, as adapted from OECD Test Guideline 105, is the gold standard for determining the saturation solubility of substances.[10][11][12][13][14]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled orbital shaker or water bath
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)
-
Centrifuge capable of holding vials
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Experimental Workflow Diagram
Caption: Standard Operating Procedure for Shake-Flask Solubility Determination.
Step-by-Step Methodology
-
Preparation: To a series of glass vials, add a known volume (e.g., 10.0 mL) of the selected organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. "Excess" ensures that a saturated solution is formed, which can be confirmed by the presence of an undissolved phase after equilibration.[15] A starting point could be 2-3 times the anticipated solubility.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve saturation.[11]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solute to sediment. For fine dispersions, centrifugation (e.g., 3000 rpm for 20 minutes) may be necessary.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any microscopic undissolved particles.
-
Quantification: Accurately weigh the filtered aliquot. Prepare a series of dilutions with the appropriate solvent. Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID) to determine the concentration of this compound. A calibration curve must be generated using standards of known concentration.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or molarity.
Applications in Drug Development and Formulation
The choice of solvent is pivotal in the development of topical, transdermal, and parenteral drug products containing this compound.
-
Topical Formulations (Creams, Lotions): In these emulsions, this compound acts as a co-emulsifier, thickener, and emollient.[3] Its solubility in the oil phase of the emulsion is critical. Solvents like isopropyl myristate or other esters are often used, and understanding the solubility of this compound in these components is key to preventing crystallization and ensuring long-term stability.
-
Transdermal Patches: this compound can function as a penetration enhancer.[16] It must be fully dissolved in the drug reservoir matrix, often a blend of polymers and solvents, to ensure consistent drug delivery.
-
Parenteral Formulations: For lipid emulsions or other specialized injectable forms, this compound might be used as a stabilizer.[16] Its solubility in co-solvents like ethanol or propylene glycol, and in the lipid phase itself, dictates the feasibility and stability of the formulation.
Conclusion
This compound possesses a solubility profile dominated by its long, nonpolar alkyl chain, rendering it highly soluble in nonpolar organic solvents and sparingly soluble in polar ones. While qualitative predictions provide a strong starting point, rigorous quantitative determination via the shake-flask method is imperative for scientific accuracy and successful formulation development. The methodologies and theoretical insights provided in this guide serve as a robust foundation for researchers to build upon, enabling the strategic use of this compound in creating safe, stable, and effective pharmaceutical and cosmetic products.
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The Genesis of Myristyl Alcohol: A Technical Guide to its Natural Sourcing and Extraction for Scientific Applications
Introduction: The Versatility of a 14-Carbon Chain Fatty Alcohol
Myristyl alcohol, systematically known as 1-tetradecanol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O. This waxy, white crystalline solid is a pivotal ingredient in a multitude of applications, ranging from emollients and thickeners in cosmetics and personal care products to chemical intermediates in the synthesis of surfactants and specialty esters.[1][2] For researchers, scientists, and drug development professionals, understanding the natural origins and extraction methodologies of myristyl alcohol is paramount for ensuring quality, sustainability, and tailored functionality in their formulations and research endeavors.
This technical guide provides an in-depth exploration of the primary natural reservoirs of myristyl alcohol and the scientific principles underpinning its extraction and purification. We will delve into the quantitative analysis of its precursor, myristic acid, in various botanical sources and detail the intricate processes required to transform these natural triglycerides into a high-purity fatty alcohol.
Part 1: Unearthing Nature's Reserves: Primary Sources of Myristyl Alcohol
Myristyl alcohol is not found in substantial quantities in its free form in nature. Instead, it is primarily derived from its corresponding fatty acid, myristic acid (tetradecanoic acid), which is abundant in the triglycerides of several plant-based oils. The concentration of myristic acid within these natural sources is a critical determinant of their viability as a feedstock for myristyl alcohol production.
The principal botanical sources rich in myristic acid are:
-
Nutmeg Butter (Myristica fragrans) : The very name "myristic" is derived from the nutmeg plant, which stands as the most concentrated natural source of this fatty acid.[3][4] Nutmeg butter can contain a remarkably high percentage of myristic acid, making it a premium source.
-
Coconut Oil (Cocos nucifera) : A widely cultivated and commercially significant source, coconut oil contains a substantial amount of myristic acid, alongside other valuable medium-chain fatty acids like lauric acid.[5][6][7]
-
Palm Kernel Oil (Elaeis guineensis) : Derived from the kernel of the oil palm fruit, this oil is another major industrial source of myristic acid, with a fatty acid profile somewhat similar to coconut oil.[8][9]
Spermaceti wax, obtained from sperm whales, was a historical source of myristyl myristate, an ester of myristyl alcohol and myristic acid, but is no longer used due to the protection of these animals.[10][11]
Quantitative Analysis of Myristic Acid in Natural Oils
The myristic acid content in these natural oils can vary depending on the specific variety, growing conditions, and processing methods. The following table summarizes the typical myristic acid content in the primary natural sources.
| Natural Source | Scientific Name | Myristic Acid Content (% of total fatty acids) |
| Nutmeg Butter | Myristica fragrans | 75.69%[12] |
| Coconut Oil | Cocos nucifera | 16% - 21%[6] |
| Palm Kernel Oil | Elaeis guineensis | 14% - 18%[9] |
Part 2: From Triglyceride to High-Purity Alcohol: Extraction and Purification Methodologies
The journey from a natural oil to pure myristyl alcohol involves a series of sophisticated chemical transformations and purification steps. The overarching strategy is to first liberate the myristic acid from its triglyceride backbone and then reduce the carboxylic acid to the corresponding alcohol.
Workflow for Myristyl Alcohol Production from Natural Sources
Caption: Generalized workflow for the production of myristyl alcohol from natural triglycerides.
Step 1: Liberation of Myristic Acid via Hydrolysis or Saponification
The initial and crucial step is the cleavage of the ester bonds in the triglycerides to yield free fatty acids and glycerol. This can be achieved through two primary methods:
-
High-Pressure Steam Hydrolysis (Splitting): This is the dominant industrial method. It involves treating the fat or oil with high-pressure steam at elevated temperatures (around 250°C) and pressures (around 50 bar).[13] This process, often carried out in a counter-current manner in a splitting tower, drives the hydrolysis reaction to completion without the need for catalysts, yielding a mixture of fatty acids and a glycerol-water solution ("sweet water"). The fatty acids are then separated from the aqueous phase.
-
Saponification: This classic method involves reacting the triglycerides with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce glycerol and the corresponding fatty acid salts (soaps).[4][14][15] Subsequent acidification of the soap mixture with a mineral acid, like hydrochloric acid (HCl), liberates the free fatty acids.[16] While effective, this method is often less economical on an industrial scale for fatty acid production compared to steam splitting.
Experimental Protocol: Laboratory-Scale Saponification and Acidification
-
Saponification: In a round-bottom flask, combine 100 g of trimyristin (from nutmeg butter) with 200 mL of 10% sodium hydroxide solution.[16] Heat the mixture on a steam bath with continuous stirring for 2-3 hours until the solution becomes clear, indicating complete saponification.
-
Acidification: In a separate beaker, prepare a hot solution of 650 mL of water and 100 mL of 20% hydrochloric acid.[16] Pour the hot soap solution into the acid solution with constant stirring. The free myristic acid will precipitate as an oily layer.
-
Purification: Gently pass steam through the hot mixture to ensure complete decomposition of any remaining soap and to obtain a clear oily layer of myristic acid.[16] Allow the mixture to cool, and the myristic acid will solidify. The solid myristic acid can then be collected by filtration and washed with cold water to remove any residual mineral acid and salts.
Step 2: Catalytic Hydrogenation of Myristic Acid or its Esters
The conversion of the carboxylic acid group of myristic acid to the primary alcohol group of myristyl alcohol is achieved through catalytic hydrogenation. This process involves reacting the myristic acid or its ester derivative with hydrogen gas at high temperatures and pressures in the presence of a metal catalyst.[17][18]
Causality in Experimental Choices:
-
Feedstock: While direct hydrogenation of myristic acid is possible, it often requires more severe conditions and can be corrosive to equipment. Therefore, it is common industrial practice to first convert the myristic acid to its methyl ester (methyl myristate) via esterification with methanol.[19] The ester is less corrosive and can be hydrogenated under milder conditions.
-
Catalyst Selection: The choice of catalyst is critical for achieving high yields and selectivity. Copper-based catalysts, such as copper chromite, are widely used for the hydrogenation of fatty acids and their esters.[18][19] These catalysts are effective in reducing the carboxyl or ester group while minimizing the reduction of any double bonds that might be present in other fatty acids in the mixture. For laboratory-scale reductions, lithium aluminum hydride (LiAlH₄) can also be used, although it is not economically viable for industrial production.[10]
-
Reaction Conditions: The hydrogenation reaction is typically carried out at temperatures ranging from 200 to 350°C and pressures from 20 to 150 atmospheres.[17][18] The reaction is highly exothermic, and efficient heat management is crucial to prevent side reactions and catalyst deactivation.
Hydrogenation Reaction Pathway
Caption: Simplified representation of the catalytic hydrogenation of myristic acid to myristyl alcohol.
Step 3: Purification of Myristyl Alcohol
The crude myristyl alcohol obtained from hydrogenation contains a mixture of fatty alcohols of different chain lengths (e.g., lauryl alcohol, cetyl alcohol), unreacted starting materials, and byproducts. High-purity myristyl alcohol is obtained through purification techniques, primarily fractional distillation.
-
Fractional Distillation: This technique separates the components of the crude alcohol mixture based on their different boiling points.[9][20] The distillation is carried out under reduced pressure (vacuum) to lower the boiling points of the fatty alcohols and prevent thermal decomposition. By carefully controlling the temperature and pressure, different fatty alcohol fractions can be collected. The C12-C14 fraction, which contains lauryl and myristyl alcohol, is collected, and further refined to isolate myristyl alcohol.
-
Solvent Crystallization/Recrystallization: For achieving very high purity, recrystallization can be employed. This involves dissolving the crude myristyl alcohol in a suitable solvent at an elevated temperature and then allowing it to cool slowly.[21] As the solution cools, the myristyl alcohol crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical and is based on the solubility characteristics of myristyl alcohol and the impurities.
Part 3: Analytical Characterization and Biological Significance
Analytical Methods for Quality Control
To ensure the purity and identity of the extracted myristyl alcohol, various analytical techniques are employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used method for the analysis of fatty acids and fatty alcohols.[10][22] For fatty acid analysis, the components of the oil are first converted to their more volatile fatty acid methyl esters (FAMEs) through transesterification.[23] The FAMEs are then separated by GC and identified by their mass spectra. A similar approach can be used for the analysis of the final fatty alcohol product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of fatty alcohols.[24]
-
Wet Chemistry Methods: Titration methods can be used to determine parameters such as the acid value and saponification value of the starting oil, which provide information about the free fatty acid content and the average molecular weight of the fatty acids, respectively.[16]
Biological Significance: The Role of Myristic Acid in N-Myristoylation
Beyond its utility as a precursor to myristyl alcohol, myristic acid plays a vital role in cellular biology through a process called N-myristoylation. This is a co- and post-translational modification where myristic acid is covalently attached to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.[3][25][26][27][28] This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for:
-
Membrane Targeting and Protein Localization: The attached myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes and directing them to specific subcellular compartments.[25][27]
-
Signal Transduction: Many proteins involved in signaling pathways, such as G-proteins and protein kinases, are myristoylated. This modification is essential for their proper localization and function in transmitting cellular signals.[25][26]
-
Protein-Protein Interactions: The myristoyl group can mediate interactions between proteins, contributing to the formation of protein complexes.[25]
The study of N-myristoylation is a significant area of research in drug development, as inhibiting this process can disrupt the function of proteins involved in diseases such as cancer and viral infections.[26][28]
Conclusion
Myristyl alcohol, a valuable oleochemical, is deeply rooted in the natural world. Its primary sources are plant-based oils rich in myristic acid, with nutmeg, coconut, and palm kernel oils being the most significant. The extraction and purification of myristyl alcohol is a multi-step process that requires a thorough understanding of chemical principles, from the hydrolysis of triglycerides to the catalytic hydrogenation of fatty acids and the final purification by fractional distillation. For scientists and researchers, a comprehensive knowledge of these processes is essential for sourcing high-quality myristyl alcohol and for appreciating the intricate relationship between natural products and their diverse applications in science and industry.
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Agilent. GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585.
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PMC. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.).
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NIH. Effect of Dietary Palm Kernel Oil on the Quality, Fatty Acid Profile, and Sensorial Attributes of Young Bull Meat.
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Benchchem. A Technical Guide to the Natural Sources of Myristyl Alcohol.
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ResearchGate. Fatty alcohol synthesis from fatty acids at mild temperature by subsequent enzymatic esterification and metal-catalyzed hydrogenation.
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National Lipid Association. Lipid Luminations: Coconut Oil Supplementation and Lipids.
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ResearchGate. Fatty acid composition of cold pressed (CP) and hot pressed (HP) coconut oil.
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IOP Conference Series: Earth and Environmental Science. Physico-chemical Properties of Nutmeg (Myristica fragrans houtt) of North Sulawesi Nutmeg.
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An In-depth Technical Guide to Myristoleyl Alcohol: Navigating Data Scarcity
An Important Note to the Researcher: The following guide addresses the topic of Myristoleyl Alcohol. It is critical to note that publicly available, in-depth technical information for this specific unsaturated fatty alcohol is sparse, particularly concerning its applications in drug development and detailed safety protocols. The scientific community has more extensively studied its saturated counterpart, Myristyl Alcohol. This guide will provide all available data for this compound while also drawing comparisons to the well-documented Myristyl Alcohol to offer a broader context.
Core Identification and Properties of this compound
This compound, systematically known as (Z)-9-Tetradecen-1-ol, is an unsaturated fatty alcohol with a 14-carbon chain and a single cis-double bond at the ninth carbon position.
CAS Number: 35153-15-2[1][2][3]
Synonyms: cis-9-Tetradecen-1-ol, (Z)-9-Tetradecen-1-ol, (9Z)-9-Tetradecen-1-ol[1]
Chemical and Physical Properties
Quantitative data for this compound is not as readily available as for more common compounds. The following table summarizes the known properties. For context, the corresponding data for the saturated Myristyl alcohol is included.
| Property | This compound ((Z)-9-Tetradecen-1-ol) | Myristyl Alcohol (Tetradecan-1-ol) |
| CAS Number | 35153-15-2[1][2][3] | 112-72-1[4][5][6][7][8] |
| Molecular Formula | C14H28O[1][2] | C14H30O[4][7][9] |
| Molecular Weight | 212.37 g/mol [1] | 214.39 g/mol |
| Appearance | Colorless liquid[2] | White waxy solid, flakes, or powder[4][5][7] |
| Boiling Point | 307.1°C at 760mmHg (Predicted) | >260 °C |
| Melting Point | 35.5°C (Estimated) | 38 °C (100 °F; 311 K)[6] |
| Density | 0.846 g/cm³ (Predicted) | 0.824 g/cm³ |
| Solubility | Insoluble in water (Predicted) | Practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol[4][6] |
Safety Data Sheet (SDS) Information for this compound
Detailed Safety Data Sheets for this compound are not widely available from major chemical suppliers. An SDS for (Z)-9-Tetradecen-1-ol provides limited information, with many toxicological and ecological data points listed as "no data available"[10].
Hazard Identification and First Aid
Based on the available information for (Z)-9-Tetradecen-1-ol:
-
Hazard Statements: No specific GHS hazard statements are consistently provided. General safe handling practices for laboratory chemicals are recommended.
-
Precautionary Statements:
Handling and Storage
-
Handling: Avoid dust formation and wear appropriate personal protective equipment (PPE), including gloves and eye protection[10].
-
Storage: Store in a cool, dry, well-ventilated area.
Toxicological and Ecological Information
There is a significant lack of data on the toxicity and ecotoxicity of this compound. Most available safety data sheets state that information on acute toxicity, skin corrosion/irritation, carcinogenicity, and aquatic toxicity is not available[10].
Applications and Research Landscape
The primary documented application of this compound is in the field of chemical ecology, where it functions as an insect pheromone or a component of pheromone blends[3]. Its use in drug development, pharmaceutical formulations, or as a bioactive molecule in mammalian systems is not well-documented in publicly available literature.
In contrast, its saturated analog, Myristyl alcohol , has a broad range of applications, including:
-
Pharmaceuticals: Used as an emollient, emulsion stabilizer, and viscosity-controlling agent in topical and parenteral formulations[4][5]. It has also been investigated as a penetration enhancer for transdermal drug delivery and as a stabilizer in niosome formulations[5].
-
Cosmetics: Widely used in skin care and hair care products for its emollient, thickening, and stabilizing properties[4][7].
-
Industrial: Acts as an intermediate in the synthesis of surfactants and other chemicals[4].
Experimental Protocols and Methodologies
Due to the limited research applications of this compound outside of insect chemical ecology, there are no established, standardized protocols for its use in drug development or related fields to present here.
Synthesis and Production
This compound is not as commercially prevalent as Myristyl alcohol. While specific industrial synthesis routes for this compound are not detailed in the search results, fatty alcohols can generally be produced by the reduction of the corresponding fatty acids or their esters.
The production of Myristyl alcohol is well-established and typically involves the hydrogenation of myristic acid or its esters, which are derived from natural sources like coconut or palm kernel oil[4][6][7].
Conclusion and Future Directions
This compound ((Z)-9-Tetradecen-1-ol) is a specialty chemical with a defined role as an insect pheromone. However, there is a significant gap in the scientific literature regarding its safety, biological activity in higher organisms, and potential applications in pharmaceutical and drug development. Researchers and scientists investigating this compound should proceed with caution, conducting thorough safety and toxicological evaluations. The well-documented properties and applications of its saturated counterpart, Myristyl alcohol, may offer a starting point for predicting its behavior, but experimental validation is crucial. Further research is needed to unlock any potential therapeutic or formulation benefits of this compound.
References
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An In-depth Technical Guide to the Physical State and Melting Point of 1-Tetradecanol
This guide provides an in-depth analysis of 1-tetradecanol, a long-chain fatty alcohol, with a specific focus on its physical state and the principles and methodologies for determining its melting point. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with practical, field-proven experimental protocols.
Introduction to 1-Tetradecanol (Myristyl Alcohol)
1-Tetradecanol, commonly known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1] It is a versatile compound found in nature, notably in nutmeg (Myristica fragrans), palm kernel oil, and coconut oil.[1] Industrially, it is produced through the hydrogenation of myristic acid or via petrochemical pathways like the Ziegler process.[1]
In the pharmaceutical and cosmetic industries, 1-tetradecanol is highly valued for its emollient properties, contributing to the texture and hydrating capabilities of formulations such as creams and lotions.[1] For drug development professionals, its significance extends to its use as a chemical intermediate and, more recently, in advanced applications such as the fabrication of theranostic systems and temperature-regulated drug release platforms.[2] Understanding its fundamental physical properties is therefore critical for formulation, quality control, and the design of novel therapeutic systems.
Physical State and Key Properties
At standard ambient temperature and pressure (25 °C, 100 kPa), 1-tetradecanol exists as a white, waxy crystalline solid.[1] It is practically insoluble in water but is soluble in organic solvents like diethyl ether and slightly soluble in ethanol.[1] This low water solubility is a key characteristic for its application in oil-based formulations and as a phase-change material.
A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Synonyms | Myristyl Alcohol, Tetradecyl Alcohol | [2][3] |
| CAS Number | 112-72-1 | [1] |
| Molecular Formula | C₁₄H₃₀O | [3] |
| Molar Mass | 214.39 g/mol | [1] |
| Appearance | White waxy solid, crystals, or powder | [1][3] |
| Melting Point | 35–41 °C (95–106 °F) | [2][3][4] |
| Boiling Point | ~289 °C at 101.3 kPa | [2][3] |
| Density | ~0.823 g/mL at 25 °C | [2][3] |
| Water Solubility | Insoluble (~0.00013 g/L at 23°C) | [3] |
| Flash Point | ~148 °C (closed cup) | [2] |
The Melting Point: A Critical Parameter for Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1°C. This makes the melting point a crucial indicator for both the identification and purity of a compound.[2]
The Principle of Melting Point Depression
The presence of impurities disrupts the uniform crystalline lattice structure of a solid.[2][5] This disruption weakens the intermolecular forces holding the molecules together, meaning less thermal energy is required to break the lattice and induce melting.[2] Consequently, an impure compound will exhibit two distinct characteristics:
-
A depressed (lower) melting point compared to the pure substance.[2]
-
A broadened melting range (the difference between the temperature at which melting begins and the temperature at which it is complete).[6]
For 1-tetradecanol, a sharp melting range within the established literature values (e.g., 37-39°C) is a strong indicator of high purity. A wider range, for instance, 34-38°C, would suggest the presence of contaminants.
Experimental Protocol: Melting Point Determination of 1-Tetradecanol
The following protocol outlines the determination of the melting point of 1-tetradecanol using the capillary method with a modern digital melting point apparatus, a technique aligned with United States Pharmacopeia (USP) guidelines.[1][7]
Causality and Experimental Choices
-
Sample Preparation: The sample must be completely dry and finely powdered.[1][8] Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.
-
Capillary Packing: A sample height of 2–3 mm is critical.[1] Too much sample leads to a significant temperature differential across the sample column, resulting in an artificially broad melting range.
-
Heating Rate: A slow heating rate (1–2 °C per minute) near the melting point is essential for accuracy.[1][8] Rapid heating does not allow the sample and the thermometer to achieve thermal equilibrium, causing the observed melting point to be higher than the true value.
Step-by-Step Methodology
-
Sample Preparation:
-
Capillary Tube Loading:
-
Take a capillary tube (sealed at one end) and press the open end into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.
-
To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times.
-
Repeat until a packed column of 2–3 mm of solid is obtained.
-
-
Measurement with a Digital Apparatus:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (approx. 38°C for 1-tetradecanol), set the apparatus to rapidly heat to a temperature about 10-15°C below the expected value (e.g., to 25°C).[10]
-
Set the heating ramp rate to 1–2 °C per minute.[8]
-
Observe the sample through the magnified viewing lens.
-
Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range (T₁).
-
Continue heating at the same slow rate.
-
Record the temperature at which the last solid crystal melts, and the sample becomes a completely transparent liquid. This is the end of the melting range (T₂).
-
The result is reported as a range: T₁ – T₂.
-
-
Post-Measurement:
-
Allow the apparatus to cool significantly (at least 20°C below the melting point) before running another sample.
-
Always use a fresh sample and a new capillary tube for each determination to ensure accuracy.[8]
-
Experimental Workflow Diagram
The logical flow for determining the melting point of 1-tetradecanol is illustrated below.
Caption: Workflow for Melting Point Determination of 1-Tetradecanol.
Conclusion
1-Tetradecanol is a waxy, crystalline solid at room temperature, characterized by a distinct melting point that is a fundamental parameter for its identification and quality assessment. The determination of its melting range, typically between 35°C and 41°C, via the capillary method provides a rapid, reliable, and cost-effective means to verify its purity. For professionals in drug development and materials science, a sharp melting range is a hallmark of a high-purity sample, which is essential for ensuring consistency in formulations and the predictable performance of advanced material applications. Adherence to standardized protocols, such as those outlined here, is paramount for achieving accurate and reproducible results.
References
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LookChem. (n.d.). Cas 112-72-1, 1-Tetradecanol. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Tetradecanol. Retrieved from [Link]
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Taylor & Francis. (n.d.). 1-tetradecanol – Knowledge and References. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). USP <741> Melting Range or Temperature. Retrieved from [Link]
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Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1-TETRADECANOL (MYRISTIC ALCOHOL). Retrieved from [Link]
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LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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An In-Depth Technical Guide to the Interaction of Myristoleyl Alcohol with Lipid Bilayers in Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoleyl alcohol, a C14:1 cis-unsaturated fatty alcohol, is emerging as a molecule of significant interest in the fields of cell biology and drug delivery due to its potential to modulate the biophysical properties of cell membranes. This technical guide provides a comprehensive overview of the intricate interactions between this compound and lipid bilayers. We will delve into the physicochemical characteristics of this compound that govern its membrane activity, explore the mechanisms of its insertion and subsequent effects on membrane fluidity, permeability, and lipid organization, and provide detailed, field-proven experimental protocols for investigating these phenomena. This guide is intended to serve as an essential resource for researchers seeking to understand and harness the membrane-altering capabilities of this compound for therapeutic and research applications.
Introduction: The Significance of this compound in Membrane Biophysics
The cell membrane, a complex and dynamic lipid bilayer, is not merely a passive barrier but a critical interface for a myriad of cellular processes, including signal transduction, transport, and cell-cell recognition. The composition and organization of this lipid matrix are paramount to its function. The introduction of exogenous molecules, such as fatty alcohols, can significantly perturb this delicate balance, leading to alterations in membrane properties and cellular behavior.
This compound (cis-9-tetradecen-1-ol) is a monounsaturated 14-carbon fatty alcohol. Its structure, featuring a flexible hydrocarbon tail with a cis double bond and a polar hydroxyl head group, endows it with amphipathic properties that drive its interaction with lipid bilayers. Unlike its saturated counterpart, myristyl alcohol, the presence of the cis double bond introduces a kink in the hydrocarbon chain, which is hypothesized to induce greater disruption to the ordered packing of membrane lipids. This perturbation can have profound implications for membrane fluidity, permeability, and the function of embedded proteins. Understanding these interactions is crucial for developing novel drug delivery systems, designing membrane-active therapeutics, and elucidating fundamental aspects of membrane biology.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting and interpreting its interactions with lipid bilayers.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₈O | [1] |
| Molecular Weight | 212.37 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |
| Boiling Point | 307.14 °C at 760.00 mm Hg (estimated) | [2] |
| Vapor Pressure | 0.000060 mmHg at 25.00 °C (estimated) | [2] |
| Flash Point | 227.00 °F (108.60 °C) (estimated) | [2] |
| Octanol/Water Partition Coefficient (logP) | Data not readily available, but expected to be high due to the long hydrocarbon chain. | [3] |
The long hydrocarbon tail confers significant hydrophobicity, driving its partitioning from the aqueous environment into the nonpolar core of the lipid bilayer. The polar hydroxyl head group, however, prefers to remain in contact with the aqueous phase or interact with the polar head groups of the phospholipids. This amphipathic nature dictates its orientation and depth of insertion within the membrane.
Mechanisms of this compound Interaction with Lipid Bilayers
The interaction of this compound with a lipid bilayer is a multi-step process that can be broadly categorized into partitioning, insertion, and subsequent perturbation of the membrane structure and dynamics.
Partitioning and Insertion into the Bilayer
Due to its high hydrophobicity, this compound will preferentially partition from an aqueous solution into the lipid bilayer. The hydroxyl group will likely anchor the molecule at the lipid-water interface, while the unsaturated hydrocarbon tail inserts into the hydrophobic core of the membrane. The presence of the cis double bond is expected to create a packing defect in the ordered acyl chains of the phospholipids.
Experimental Methodologies for Studying this compound-Membrane Interactions
A multi-faceted experimental approach is essential to fully characterize the interaction of this compound with lipid bilayers. This section provides detailed protocols for key biophysical techniques.
Liposome Preparation: The Model Membrane System
Liposomes, artificial vesicles composed of a lipid bilayer, are an indispensable tool for studying membrane phenomena in a controlled environment. [4][5][6]
This method is widely used for its simplicity and versatility. [7][6]
-
Lipid/Alcohol Mixture Preparation:
-
In a round-bottom flask, dissolve the desired phospholipids (e.g., POPC, DPPC) and cholesterol in a chloroform/methanol mixture (2:1 v/v).
-
Add this compound to the lipid solution at the desired molar ratio. A typical starting point is a 10:1 lipid-to-alcohol ratio.
-
-
Thin Film Formation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES) by gentle rotation. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary phospholipid.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to:
-
Extrusion: Repeatedly pass the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder. This is the preferred method for generating large unilamellar vesicles (LUVs).
-
Sonication: Use a bath or probe sonicator to create small unilamellar vesicles (SUVs). Note that sonication can potentially lead to lipid degradation.
-
-
Sources
- 1. cis-9-Tetradecen-1-ol [webbook.nist.gov]
- 2. (Z)-9-tetradecen-1-ol, 35153-15-2 [thegoodscentscompany.com]
- 3. cis-9-Tetradecen-1-ol (CAS 35153-15-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. Solid state NMR of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN100427064C - A new method for preparing liposome - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Leveraging Myristoleyl Alcohol in Nanoparticle Formulations for Advanced Drug Delivery
Introduction: The Role of Unsaturated Lipids in Next-Generation Nanocarriers
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) have emerged as highly promising platforms for the delivery of therapeutic agents.[1][2] Their success hinges on the rational selection of lipid excipients, which govern the nanoparticle's stability, drug loading capacity, and release kinetics.[3] Traditionally, saturated lipids like tristearin or cetyl palmitate have been the materials of choice for forming the solid core of SLNs. However, their highly ordered crystalline structures can lead to challenges, including limited drug accommodation and potential drug expulsion during storage.[1]
This guide focuses on the strategic use of Myristoleyl Alcohol , an unsaturated C14 fatty alcohol, to overcome these limitations. The introduction of a cis-double bond in its alkyl chain fundamentally alters its physicochemical properties compared to its saturated counterpart, myristyl alcohol. This unsaturation disrupts the perfection of the lipid crystal lattice, creating amorphous, disordered spaces within the nanoparticle matrix.[4][5] This structural imperfection is not a flaw; rather, it is a key design feature that transforms the nanoparticle into a Nanostructured Lipid Carrier (NLC). NLCs, which are blends of solid and liquid lipids (or lipids with low melting points like this compound), offer superior drug loading capacity and enhanced stability against premature drug leakage.[3][6]
These application notes will provide a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively incorporate this compound into nanoparticle formulations. We will explore its unique properties, detail robust formulation protocols, outline essential characterization techniques, and discuss the causality behind key experimental choices.
This compound: Physicochemical Profile and Rationale for Use
This compound ((Z)-tetradec-9-en-1-ol) is a monounsaturated fatty alcohol. Its properties make it a versatile component in lipid nanoparticle systems, acting as a liquid lipid or a solid lipid with a very low melting point, effectively creating an NLC when blended with higher-melting-point lipids.
Causality: The presence of the double bond introduces a "kink" in the hydrocarbon chain. This steric hindrance prevents the tight, ordered packing that characterizes saturated lipids. The result is a lipid matrix with a lower melting point and reduced crystallinity, which directly translates to more space to accommodate drug molecules and a reduced driving force for drug expulsion during polymorphic transitions.[4]
Table 1: Comparative Physicochemical Properties
| Property | This compound (Unsaturated) | Myristyl Alcohol (Saturated) | Significance in Formulation |
|---|---|---|---|
| Chemical Formula | C₁₄H₂₈O | C₁₄H₃₀O | Unsaturation is the key structural difference. |
| Molecular Weight | 212.38 g/mol | 214.39 g/mol | Similar molecular weight allows for comparable molar ratio calculations. |
| Physical State | Liquid or low-melting solid at room temp. | White waxy solid at room temp. | Enables formation of NLCs with a less ordered matrix.[6] |
| Melting Point | Low (near room temperature) | ~38 °C (100 °F) | Crucial for selecting homogenization temperature and ensuring NLC structure. |
| Solubility | Insoluble in water; Soluble in oils & organic solvents | Practically insoluble in water; Soluble in oils & organic solvents[7] | Dictates its use in the lipid phase of oil-in-water emulsions. |
| Crystallinity | Low / Amorphous | High / Crystalline | Lower crystallinity increases drug loading capacity and prevents expulsion.[4][5] |
The Architectural Role of this compound in Nanoparticles
Incorporating this compound into a lipid nanoparticle formulation, typically alongside a higher melting point solid lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate), leads to the formation of NLCs.
Key Functions:
-
Crystallinity Disruptor: As the primary function, it creates imperfections in the crystal lattice of the solid lipid, forming a less-ordered matrix that enhances drug solubility and entrapment.[4]
-
Drug Loading Enhancer: The amorphous domains created by this compound can accommodate a higher concentration of the active pharmaceutical ingredient (API), particularly for bulky or irregularly shaped molecules.[8][9]
-
Release Modifier: The less-ordered NLC structure can facilitate a more controlled and sustained release profile compared to the burst release sometimes observed with highly crystalline SLNs.[5]
-
Co-surfactant Activity: Like other fatty alcohols, it can migrate to the oil-water interface, working with the primary surfactant to lower interfacial tension and enhance the stability of the nanoemulsion precursor.[10]
Diagram 1: Structure of a this compound-Based NLC This diagram illustrates the imperfect, amorphous structure of an NLC containing a solid lipid and this compound, which allows for higher drug loading compared to a perfectly crystalline SLN.
Caption: Imperfect lipid matrix of an NLC with this compound.
Protocol: Formulation of NLCs via Hot High-Pressure Homogenization (HPH)
This protocol describes a robust and scalable method for producing this compound-based NLCs.[11][12] The principle involves dispersing a molten lipid phase containing the drug into a hot aqueous surfactant solution to form a coarse pre-emulsion, which is then passed through a high-pressure homogenizer to produce nanoparticles.[13]
Materials and Reagents
-
Solid Lipid: Glyceryl monostearate (GMS) or Cetyl palmitate
-
Liquid/Unsaturated Lipid: this compound
-
Active Pharmaceutical Ingredient (API): Lipophilic drug of interest
-
Surfactant: Poloxamer 188 (Pluronic® F68) or Tween® 80
-
Aqueous Phase: Purified water (Milli-Q® or equivalent)
Step-by-Step Methodology
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid and this compound. A typical starting ratio is between 70:30 and 90:10 (Solid Lipid:this compound, w/w).
-
Place the lipids in a glass beaker and heat on a magnetic hotplate stirrer to 5-10 °C above the melting point of the solid lipid (e.g., 70-75 °C for GMS).
-
Causality: This temperature ensures all lipid components are fully molten and miscible, preventing premature crystallization.
-
Once a clear, homogenous molten lipid phase is obtained, add the pre-weighed lipophilic API and stir until completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the surfactant. A typical concentration is 1.0-2.5% (w/v).
-
Add the purified water and heat to the same temperature as the lipid phase while stirring.
-
Causality: Maintaining equal temperatures prevents thermal shock and lipid precipitation when the two phases are mixed.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous high-speed stirring (e.g., 8,000-10,000 rpm) using a high-shear homogenizer (e.g., Ultra-Turrax®).
-
Homogenize for 3-5 minutes. The result should be a milky, coarse oil-in-water emulsion.
-
Causality: This step creates micron-sized droplets, which is a critical prerequisite for effective size reduction in the subsequent HPH step.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the sample for 3-5 cycles at a pressure of 500-1500 bar.
-
Causality: The intense shear forces, cavitation, and impact within the homogenizer are responsible for breaking down the coarse droplets into the nano-scale range (typically < 300 nm).[14] The number of cycles and pressure level are critical parameters that must be optimized for each specific formulation.[15]
-
-
Nanoparticle Formation and Storage:
-
The resulting hot nanoemulsion should be cooled rapidly by placing the beaker in an ice bath under gentle stirring.
-
This rapid cooling allows the lipid matrix to solidify, forming the NLCs and entrapping the drug.
-
Store the final NLC dispersion at 4 °C for subsequent characterization and use.
-
Diagram 2: Experimental Workflow for NLC Formulation This flowchart outlines the sequential steps of the hot high-pressure homogenization process for creating drug-loaded NLCs.
Caption: Hot High-Pressure Homogenization (HPH) Workflow.
Characterization of this compound-Based NLCs
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoparticles.
Table 2: Key Characterization Techniques and Expected Outcomes | Parameter | Technique | Principle & Purpose | Typical Expected Values | | :--- | :--- | :--- | :--- | | Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and size distribution. PDI indicates the homogeneity of the sample. | Size: 100 - 300 nmPDI: < 0.3 (indicates a monodisperse population)[16] | | Zeta Potential | Laser Doppler Velocimetry | Measures surface charge. Indicates the physical stability of the colloidal dispersion against aggregation. | > |±20| mV (indicates good electrostatic stabilization)[17] | | Entrapment Efficiency (%EE) & Drug Loading (%DL) | Centrifugation / HPLC | Separates free drug from encapsulated drug, which is then quantified. %EE is the percentage of initial drug successfully entrapped. | %EE: > 80% (highly formulation dependent)[5] | | Crystallinity & Thermal Behavior | Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions (melting, crystallization). Used to confirm reduced crystallinity. | Broader, less intense melting peaks at lower temperatures compared to the pure solid lipid.[4] | | Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Provides direct visualization of nanoparticle shape and surface topography. | Spherical or near-spherical particle morphology. |
Protocol: Determining Entrapment Efficiency (%EE)
-
Place 1 mL of the NLC dispersion into an ultracentrifuge filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Centrifuge at a specified speed (e.g., 10,000 x g) for 30 minutes to separate the aqueous phase (containing free, unentrapped drug) from the concentrated nanoparticles.
-
Carefully collect the filtrate (aqueous phase).
-
Quantify the amount of free drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the %EE using the following formula:
%EE = [(Total Drug Added - Free Drug in Filtrate) / Total Drug Added] x 100
Troubleshooting and Formulation Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Large Particle Size (>500 nm) or High PDI (>0.5) | Insufficient homogenization energy; Inadequate surfactant concentration; Premature lipid recrystallization. | Increase HPH pressure or number of cycles.[15] Increase surfactant concentration. Ensure temperatures of all phases and equipment are maintained correctly. |
| Low Entrapment Efficiency (<70%) | Poor drug solubility in the lipid matrix; Drug partitioning into the aqueous phase. | Increase the proportion of this compound to improve drug solubility.[8] Select a drug with higher lipophilicity (LogP). Use a surfactant in which the drug is less soluble. |
| Particle Aggregation During Storage | Insufficient zeta potential; Ostwald ripening; Particle growth. | Ensure zeta potential is > |±20| mV. If not, consider a different surfactant or add a charge-inducing agent. Optimize the solid lipid:this compound ratio for better stability.[17] |
| Drug Expulsion / "Burst" Release | High crystallinity of the lipid matrix; Polymorphic transition of the solid lipid over time. | This is less common with NLCs but can occur. Increase the proportion of this compound to further disrupt the crystal lattice.[4][6] |
Safety and Biocompatibility
Fatty alcohols, including myristyl alcohol, are generally regarded as safe and are widely used in oral, parenteral, and topical pharmaceutical formulations.[7] They are derived from natural sources and are biodegradable.[18] The use of unsaturated fatty alcohols is also common in parenteral nutrition, indicating good biocompatibility.[19] However, as with any excipient, biocompatibility of the final nanoparticle formulation must be confirmed through appropriate in vitro (e.g., cytotoxicity assays on relevant cell lines) and in vivo studies.
Conclusion
The incorporation of this compound represents a strategic advancement in the design of lipid nanoparticles for drug delivery. By moving from highly ordered SLNs to less-ordered NLCs, formulators can significantly enhance drug loading capacity and improve formulation stability. The inherent unsaturation in this compound's structure provides a powerful tool to create a more amorphous lipid core, mitigating common issues like drug expulsion. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to develop and optimize novel, effective, and stable nanocarrier systems for a wide range of therapeutic applications.
References
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Characterization of formulated nanostructured lipid carriers. (n.d.). ResearchGate. Retrieved from [Link]
-
Puri, A., Loomis, K., Smith, B., et al. (2009). Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic. Critical Reviews in Therapeutic Drug Carrier Systems, 26(6), 523-580. Available from: [Link]
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CD Formulation. (n.d.). Myristyl Alcohol. Retrieved from [Link]
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Han, F., Li, S., Yin, R., et al. (2014). Formulation and characterization of nanostructured lipid carriers containing a mixed lipids core. Journal of Nanoscience and Nanotechnology, 14(1), 1-8. Available from: [Link]
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Yew, H.C., & Masran, M. (2019). Characterization of fatty acid based nanostructured lipid carrier (NLC) and their sustained release properties. Sains Malaysiana, 48(5), 1033-1041. Available from: [Link]
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Ghanbarzadeh, B., Almasi, H., & Entezami, A. A. (2014). Production and characterization of nanostructured lipid carriers and solid lipid nanoparticles containing lycopene for food fortification. Journal of Food Process Engineering, 37(4), 364-372. Available from: [Link]
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Patel, D., Patel, J., & Patel, C. (2023). Investigating the influence of lipids on nanostructured lipid carrier formulation. Journal of Medical Pharmaceutical and Allied Sciences, 12(6), 6147-6154. Available from: [Link]
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BioRender. (n.d.). Production of Lipid Nanoparticles by High-Pressure Homogenization. Retrieved from [Link]
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Bunjes, H., & Unruh, T. (2017). Evaluation of the Drug Loading Capacity of Different Lipid Nanoparticle Dispersions by Passive Drug Loading. European Journal of Pharmaceutics and Biopharmaceutics, 117, 10-20. Available from: [Link]
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ResearchGate. (n.d.). Evaluation of the drug loading capacity of different lipid nanoparticle dispersions by passive drug loading. Retrieved from [Link]
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Silva, A. C., Kumar, A., & Santos, D. (2015). Effect of lipid nanoparticles containing fatty alcohols having different chain length on the ex vivo skin permeability of Econazole nitrate. Colloids and Surfaces B: Biointerfaces, 136, 616-623. Available from: [Link]
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Ataman Kimya. (n.d.). MYRISTYL ALCOHOL. Retrieved from [Link]
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ResearchGate. (n.d.). Fatty Alcohols and Solid Lipid Nanoparticles. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Myristyl alcohol. AERU. Retrieved from [Link]
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Ludtke, F., et al. (2022). Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers. Food Research International, 161, 111746. Available from: [Link]
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UNT Health Science Center. (n.d.). The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase. Retrieved from [Link]
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Wei, W., et al. (2023). A lipid toolbox of sugar alcohol fatty acid monoesters for single-component lipid nanoparticles with temperature-controlled release. Colloids and Surfaces B: Biointerfaces, 229, 113426. Available from: [Link]
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Ludtke, F., et al. (2022). Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers. Food Research International, 161, 111746. Available from: [Link]
-
Alarifi, S., et al. (2023). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. Molecules, 28(22), 7549. Available from: [Link]
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Vinchhi, P., Patel, J., & Patel, M. M. (2020). High-Pressure Homogenization Techniques for Nanoparticles. Emerging Technologies for Nanoparticle Manufacturing. Available from: [Link]
-
ScienceDirect. (n.d.). High-pressure homogenization method: Significance and symbolism. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Myristyl alcohol. AERU. Retrieved from [Link]
-
Heller, A. R. (1998). [Pharmacologic aspects of polyunsaturated fatty acids in parenteral nutrition]. Anasthesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie, 33(3), 163-169. Available from: [Link]
-
Dara, T., & Koirude, V. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Omega, 8(32), 28833-28847. Available from: [Link]
-
Acar, A., & Keskin, D. (2007). Importance of solid lipid nanoparticles (SLN) in various administration routes and future perspectives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(6), 403-409. Available from: [Link]
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Ghoshal, S. K., & Shimpi, S. (2011). Nanoemulsion Components Screening and Selection: a Technical Note. AAPS PharmSciTech, 12(3), 819-825. Available from: [Link]
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Application and Development of Myristoleyl Alcohol as a Novel Phase Change Material for Thermal Energy Storage
Introduction: The Untapped Potential of Unsaturated Fatty Alcohols in Thermal Energy Management
Within the landscape of organic phase change materials (PCMs), fatty alcohols have garnered significant attention for their favorable thermophysical properties, including high latent heat of fusion, chemical stability, and non-toxicity. Extensive research has illuminated the utility of saturated fatty alcohols, such as Myristyl Alcohol (1-tetradecanol), for thermal energy storage applications.[1][2][3] However, the exploration of their unsaturated counterparts remains a promising, yet largely uncharted, territory. This application note focuses on Myristoleyl alcohol (cis-9-tetradecen-1-ol), a C14 unsaturated fatty alcohol, as a potential next-generation PCM.
The presence of a cis-double bond in the alkyl chain of this compound is anticipated to significantly influence its melting behavior, likely resulting in a lower melting point compared to its saturated analog, Myristyl alcohol (melting point ~38°C).[4][5][6][7] This positions this compound as a compelling candidate for applications requiring thermal management in the lower temperature ranges, such as cold chain logistics, biomedical applications, and passive cooling of electronics.
A Call for a Research-Oriented Approach
A thorough review of the current scientific literature reveals a conspicuous absence of comprehensive data on the thermophysical properties of this compound for thermal energy storage applications. Therefore, this document is structured as a research and development guide, providing a robust framework for the systematic characterization and application of this compound as a PCM. The protocols outlined herein are grounded in established methodologies for PCM analysis and offer a clear pathway for researchers to generate the foundational data required to unlock the potential of this novel material.
Hypothesized Thermophysical Profile of this compound
Based on the known properties of its saturated counterpart, Myristyl alcohol, and other unsaturated fatty alcohols, we can project a hypothetical thermophysical profile for this compound. It is crucial to underscore that these are estimations intended to guide research, and experimental verification is paramount.
| Property | Myristyl Alcohol (1-Tetradecanol) - Reference Data | This compound (cis-9-tetradecen-1-ol) - To Be Determined (TBD) |
| Molecular Formula | C14H30O[4] | C14H28O[8] |
| Molecular Weight | 214.39 g/mol [4] | 212.37 g/mol [8] |
| Melting Point (°C) | 35 - 38[5][6][7] | Hypothesized: < 30°C |
| Latent Heat of Fusion (J/g) | ~150 - 225[1][3] | Hypothesized: 130 - 200 J/g |
| Thermal Conductivity (W/m·K) | Low (typical for fatty alcohols) | Hypothesized: Low |
| Thermal Stability | Good within operating temperature range[1] | Hypothesized: Potentially lower than Myristyl alcohol due to the double bond |
Experimental Protocols for the Characterization of this compound as a PCM
The following sections provide detailed, step-by-step protocols for the comprehensive characterization of this compound.
Protocol 1: Procurement, Purification, and Initial Assessment
Objective: To procure high-purity this compound and perform initial qualitative assessments.
Materials:
-
This compound (cis-9-tetradecen-1-ol), highest available purity
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator (optional, for solvent removal if further purification is needed)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Sourcing: Procure this compound from a reputable chemical supplier. Note the manufacturer's stated purity.
-
Purity Verification (GC-MS):
-
Prepare a dilute solution of the procured this compound in a suitable solvent (e.g., hexane).
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectrum to confirm the identity and determine the purity of the sample. The presence of isomers or saturated fatty alcohols should be noted.
-
-
Inert Handling: Due to the presence of a double bond, this compound may be susceptible to oxidation. Handle the material under an inert atmosphere (e.g., a glove box or with a nitrogen blanket) whenever possible, especially during heating.
-
Visual Inspection: Observe the physical state of the material at room temperature. Note its color and consistency.
Causality Behind Experimental Choices:
-
Purity is Paramount: The thermophysical properties of a PCM, particularly its melting point and latent heat, are highly sensitive to impurities. GC-MS is the gold standard for verifying the purity of organic compounds.
-
Inert Atmosphere: The double bond in this compound is a potential site for oxidation, which can degrade the material and alter its thermal properties over time. Working under an inert atmosphere minimizes this risk.
Protocol 2: Thermophysical Characterization via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature, freezing temperature, and latent heat of fusion of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Hermetically sealed aluminum DSC pans
-
High-purity this compound
-
Calibration standards (e.g., Indium)
Procedure:
-
DSC Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard like Indium.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., -20°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature well above its melting point (e.g., 50°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Repeat the heating and cooling cycle for at least three cycles to ensure reproducibility.
-
-
Data Analysis:
-
From the heating curve, determine the onset melting temperature, peak melting temperature, and the latent heat of fusion (by integrating the area of the melting peak).
-
From the cooling curve, determine the onset freezing temperature and peak freezing temperature. The difference between the melting and freezing points indicates the degree of supercooling.
-
Self-Validating System:
-
The use of a calibrated DSC ensures the accuracy of the measured temperatures and enthalpies.
-
Multiple heating and cooling cycles will demonstrate the thermal reliability and reproducibility of the phase change behavior.
Experimental Workflow for DSC Analysis
Caption: Workflow for determining the thermophysical properties of this compound using DSC.
Protocol 3: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and degradation temperature of this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity this compound
-
Inert gas (Nitrogen) and an oxidizing gas (Air) supply for the TGA
Procedure:
-
TGA Setup:
-
Place a small, accurately weighed sample (10-15 mg) of this compound into the TGA sample pan.
-
-
TGA Analysis (Inert Atmosphere):
-
Heat the sample from ambient temperature to an elevated temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
-
TGA Analysis (Oxidizing Atmosphere):
-
Repeat the analysis using a fresh sample under an air atmosphere to assess oxidative stability.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability.
-
Authoritative Grounding:
-
This protocol follows the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."
Protocol 4: Enhancing Thermal Conductivity - A Hypothetical Composite PCM Formulation
Objective: To outline a protocol for the development of a this compound-based composite PCM with enhanced thermal conductivity.
Rationale: Fatty alcohols inherently possess low thermal conductivity, which can impede the rate of heat transfer during charging and discharging cycles. Incorporating a highly conductive filler material can significantly improve the thermal performance of the PCM.
Materials:
-
This compound
-
Supporting Matrix (e.g., High-Density Polyethylene - HDPE, Polyvinyl Butyral - PVB)[1]
-
Thermal Conductivity Enhancer (e.g., Expanded Graphite, Carbon Nanotubes)[1]
-
Organic solvent (e.g., ethanol, if using a solution-based method)
-
Magnetic stirrer with hot plate
-
Vacuum oven
Procedure (Solution Blending Method):
-
Dissolution:
-
Dissolve the supporting matrix (e.g., PVB) in a suitable solvent with gentle heating and stirring.[1]
-
Add the this compound to the solution and stir until a homogeneous mixture is obtained.
-
-
Dispersion of Enhancer:
-
Disperse the thermal conductivity enhancer (e.g., carbon nanotubes) in a separate portion of the solvent, potentially using ultrasonication to ensure good dispersion.
-
Add the enhancer dispersion to the this compound/polymer solution and stir vigorously.
-
-
Solvent Evaporation:
-
Pour the mixture into a petri dish or mold.
-
Evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
-
Characterization of the Composite PCM:
-
The resulting composite PCM should be re-analyzed using DSC (Protocol 2) and TGA (Protocol 3) to determine the effect of the additives on the thermal properties and stability.
-
The thermal conductivity of the composite should be measured using a thermal conductivity meter (e.g., transient hot-wire or laser flash analysis).
-
Logical Relationship for Composite PCM Development
Caption: Interplay of components in a composite PCM for enhanced thermal properties.
Conclusion and Future Outlook
This compound presents a compelling, albeit under-investigated, candidate for a novel phase change material. Its unsaturated nature suggests a melting point that could fill a critical gap in low-temperature thermal energy storage applications. The protocols detailed in this guide provide a comprehensive framework for researchers to systematically characterize its thermophysical properties, assess its thermal stability, and develop advanced composite materials with enhanced performance. The successful execution of this research will not only contribute valuable data to the field of thermal energy storage but also pave the way for the development of innovative solutions for a wide range of applications, from pharmaceuticals to advanced materials.
References
-
Thermal properties of myristyl alcohol/polyvinyl butyral/carbon nanotubes as composite phase change materials for thermal energy storage. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Studies on Myristyl Alcohol based microencapsulated phase change material for thermal energy storage applications. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Eutectic Mixture of Myristyl Alcohol-Eicosane and the Thermal Reliability of this Binary System as Phase Change Material. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Myristyl Alcohol. (n.d.). The Merck Index Online. Retrieved January 12, 2026, from [Link]
-
MYRISTYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]
-
Myristyl Alcohol. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]
-
MYRISTYL ALCOHOL | 112-72-1. (n.d.). Loba Chemie. Retrieved January 12, 2026, from [Link]
-
Thermal properties of myristyl alcohol/polyvinyl butyral/carbon nanotubes as composite phase change materials for thermal energy storage. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
cis-9-Tetradecen-1-ol. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
Studies on Myristyl Alcohol based microencapsulated phase change material for thermal energy storage applications. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Eutectic Mixture of Myristyl Alcohol-Eicosane and the Thermal Reliability of this Binary System as Phase Change Material. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
MYRISTYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]
-
Myristyl Alcohol. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]
-
MYRISTYL ALCOHOL | 112-72-1. (n.d.). Loba Chemie. Retrieved January 12, 2026, from [Link]
-
MYRISTYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]
-
Myristyl Alcohol. (n.d.). The Merck Index Online. Retrieved January 12, 2026, from [Link]
-
MYRISTYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]
-
MYRISTYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]
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- 5. atamankimya.com [atamankimya.com]
- 6. atamankimya.com [atamankimya.com]
- 7. 112-72-1 CAS | MYRISTYL ALCOHOL | Alcohols | Article No. 04733 [lobachemie.com]
- 8. cis-9-Tetradecen-1-ol [webbook.nist.gov]
Application Notes and Protocols for Myristoleyl Alcohol as a Penetration Enhancer in Transdermal Drug Delivery Systems
Abstract
Transdermal drug delivery (TDD) offers a non-invasive route for systemic drug administration, bypassing first-pass metabolism and improving patient compliance. The principal challenge in TDD is the formidable barrier presented by the stratum corneum (SC). Chemical penetration enhancers are critical excipients used to reversibly modulate SC resistance and facilitate drug transport. This document provides a comprehensive technical guide for researchers and formulation scientists on the application of myristoleyl alcohol, an unsaturated C14 fatty alcohol, as a penetration enhancer. We will explore its mechanism of action, provide detailed protocols for evaluating its efficacy and safety, and discuss critical formulation and analytical considerations.
Introduction: The Role of Unsaturated Fatty Alcohols in Skin Permeation
The efficacy of a transdermal system is fundamentally limited by the diffusion rate of the active pharmaceutical ingredient (API) through the skin. The SC, the outermost layer of the epidermis, is composed of corneocytes embedded in a highly organized, lipid-rich intercellular matrix. This lipid domain, primarily composed of ceramides, cholesterol, and free fatty acids, is the primary barrier to permeation.
Chemical penetration enhancers work by temporarily and reversibly disrupting this organized lipid structure.[1] Fatty alcohols, in particular, have been widely investigated for this purpose.[2] A key structural determinant of their efficacy is the presence and conformation of double bonds within their alkyl chains.[3] Unlike their saturated counterparts (e.g., myristyl alcohol), unsaturated fatty alcohols like this compound possess a cis-double bond, which introduces a "kink" into the hydrocarbon tail.[4] This molecular geometry hinders close packing when intercalated into the SC lipid lamellae, thereby increasing the fluidity and free volume of the lipid bilayers and enhancing drug diffusivity.[4][5]
While oleyl alcohol (C18:1) is a widely studied unsaturated fatty alcohol, this compound (C14:1) presents an alternative with a shorter chain length, potentially offering a different balance of enhancement, solubility, and skin irritation profile. This guide provides the foundational protocols to rigorously evaluate this potential.
Physicochemical Profile: this compound
Understanding the properties of this compound is essential for effective formulation development.
| Property | Typical Value / Description | Significance in Transdermal Formulations |
| Chemical Name | (Z)-Tetradec-9-en-1-ol | The "(Z)" or "cis" configuration is crucial for the molecular "kink" that disrupts lipid packing. |
| Molecular Formula | C₁₄H₂₈O | |
| Molecular Weight | 212.38 g/mol | A relatively low molecular weight allows for its own penetration into the stratum corneum to exert its effect. |
| Appearance | Colorless to pale yellow liquid | Its liquid state at room temperature facilitates incorporation into various formulation types (gels, creams, patch adhesives). |
| Solubility | Practically insoluble in water; soluble in ethanol, ether, and oils.[6] | Dictates the choice of co-solvents (e.g., ethanol, propylene glycol) required for incorporation into aqueous-based gels or patch reservoirs. |
| Log P (Octanol/Water) | ~5-6 (Predicted) | High lipophilicity drives its partitioning into the lipid-rich stratum corneum. |
Proposed Mechanism of Penetration Enhancement
The primary mechanism by which this compound is hypothesized to enhance skin permeation is through the fluidization of the stratum corneum intercellular lipids. This multi-step process can be visualized as follows:
-
Partitioning: From the vehicle, this compound partitions into the SC.
-
Intercalation: The C14 alkyl chain intercalates between the endogenous lipid chains (ceramides, fatty acids).
-
Disruption: The cis-double bond creates a steric hindrance, disrupting the highly ordered, orthorhombic packing of the lipid lamellae.
-
Fluidization: This disruption creates disordered, more fluid microdomains within the lipid bilayer.
-
Enhanced Diffusion: The increased fluidity reduces the diffusional resistance of the SC, creating pathways for the API to permeate more easily.
This proposed mechanism is analogous to that of other well-studied unsaturated lipids like oleic acid and oleyl alcohol.[7]
Application Protocol: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
The Franz diffusion cell assay is the gold standard for in vitro evaluation of transdermal formulations.[8] This protocol provides a robust framework for quantifying the effect of this compound on the permeation of a model API. A rigorous, validated setup is critical for generating reproducible data.[9]
Objective
To determine the steady-state flux (Jₛₛ) and permeability coefficient (Kₚ) of an API from a formulation containing this compound across a skin membrane.
Materials & Equipment
-
Franz Diffusion Cells: Vertical static cells with a known diffusion area (e.g., 0.64 cm²) and receptor volume (e.g., 5 mL).[10]
-
Skin Membrane: Excised human or porcine skin is recommended. Porcine ear skin is a common and accepted model due to its similarity to human skin. Skin should be dermatomed to a uniform thickness (e.g., 500-750 µm).
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, often with a solubilizing agent like 0.5-1% Tween 80 or 20-40% ethanol for poorly water-soluble APIs to maintain sink conditions. The medium must be degassed before use.[10]
-
Equipment: Water bath/circulator, magnetic stirrer plate, appropriately sized stir bars, positive displacement pipettes, HPLC vials.
-
Reagents: Model API, this compound, formulation base (e.g., propylene glycol/ethanol gel), analytical standards, and HPLC-grade solvents.
Experimental Workflow
Step-by-Step Protocol
-
Receptor Medium Preparation: Prepare the chosen receptor medium and degas for at least 30 minutes using vacuum filtration or sonication to prevent air bubble formation under the skin membrane.[10]
-
Skin Preparation: Thaw frozen dermatomed skin at room temperature. Cut sections appropriately sized for the diffusion cells. Equilibrate the skin in receptor medium for 30 minutes prior to mounting.
-
Cell Assembly:
-
Mount the skin membrane between the donor and receptor chambers, ensuring the stratum corneum faces the donor chamber.
-
Clamp the chambers securely.
-
Fill the receptor chamber with degassed medium, ensuring no bubbles are trapped beneath the skin.
-
Place cells in the water bath maintained to achieve a skin surface temperature of 32 ± 1°C. Allow the system to equilibrate for 30 minutes.[10]
-
Start the magnetic stir bars at a constant speed (e.g., 600 RPM).[8]
-
-
Dosing: Apply a precise, finite dose of the test formulation (containing this compound) and the control formulation (vehicle without enhancer) to the skin surface in the donor chamber. Use at least n=6 replicate cells per formulation.
-
Sampling:
-
At predetermined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a fixed aliquot (e.g., 300 µL) from the sampling arm.
-
Crucially, immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium. This step is vital to maintain sink conditions and a constant receptor volume.[8]
-
-
Analysis: Analyze the collected samples for API concentration using a validated HPLC-UV or LC-MS/MS method.[8]
Data Analysis
-
Calculate Cumulative Amount Permeated (Q): For each time point, calculate the cumulative amount of API that has permeated into the receptor, correcting for the amount removed during previous sampling.
-
Plot Data: Plot the cumulative amount of API permeated per unit area (µg/cm²) versus time (h).
-
Determine Steady-State Flux (Jₛₛ): Identify the linear portion of the plot (steady-state) and calculate its slope. This slope represents the steady-state flux (Jₛₛ) in µg/cm²/h.[8]
-
Calculate Enhancement Ratio (ER):
-
ER = (Jₛₛ of Test Formulation) / (Jₛₛ of Control Formulation)
-
Example Data Presentation
| Formulation | API Conc. in Donor (mg/mL) | Enhancer Conc. (% w/w) | Steady-State Flux (Jₛₛ)(µg/cm²/h) ± SD | Enhancement Ratio (ER) |
| Control (Vehicle only) | 20 | 0 | 0.85 ± 0.15 | 1.0 (Reference) |
| Test A (this compound) | 20 | 2.5 | 2.75 ± 0.41 | 3.2 |
| Test B (this compound) | 20 | 5.0 | 4.91 ± 0.68 | 5.8 |
| Reference Enhancer (e.g., 5% Oleyl Alcohol) | 20 | 5.0 | 5.15 ± 0.72 | 6.1 |
Protocol: Evaluation of Skin Irritation Potential
A critical aspect of any penetration enhancer is its safety profile. Enhancers that aggressively disrupt the skin barrier can lead to irritation.[2] The saturated C14 myristyl alcohol, for instance, has been shown to cause greater skin irritation than shorter-chain fatty alcohols.[2][11] Evaluating this compound's effect on barrier integrity is therefore a mandatory validation step.
Objective
To assess the effect of this compound on skin barrier function by measuring Transepidermal Water Loss (TEWL). An increase in TEWL indicates damage to the barrier's ability to retain moisture.[12]
Method
This protocol can be adapted for in vivo studies (e.g., on human volunteers or animal models) or in vitro studies using reconstructed human epidermis (RHE) models.
-
Baseline Measurement: Acclimatize the test subject or RHE model to ambient conditions (e.g., 21°C, 50% relative humidity) for 30 minutes. Measure the baseline TEWL of the untreated test sites using a calibrated Tewameter® or similar evaporimeter.
-
Application: Apply a defined amount of the test formulation (e.g., 5% this compound in vehicle), a negative control (vehicle only), and a positive control (e.g., 5% Sodium Lauryl Sulfate solution) to distinct, marked areas.
-
Exposure: Allow the formulations to remain on the skin for a defined period (e.g., 24 hours). For in vivo studies, this may involve an occlusive patch.
-
Removal and Cleaning: At the end of the exposure period, carefully remove the formulation from the skin surface using a dry, soft cloth, followed by a gentle rinse with lukewarm water if necessary. Pat the area dry.
-
Post-Exposure Measurement: Allow the skin to equilibrate for 30 minutes. Measure the TEWL at the same sites.
-
Data Analysis: Compare the change in TEWL (ΔTEWL = TEWL_final - TEWL_baseline) for the this compound formulation against the negative and positive controls. A statistically significant increase compared to the negative control indicates potential for irritation. Recent studies show oleyl alcohol has a less disruptive effect on TEWL than oleic acid, suggesting it is a comparatively safer enhancer.[12]
Safety and Regulatory Considerations
-
Irritation and Sensitization: While this compound itself is not extensively characterized, its saturated analogue, myristyl alcohol, is a known skin irritant at higher concentrations.[11] Patch testing at concentrations above 5% is not recommended for myristyl alcohol due to irritant effects.[11] All new formulations containing this compound must be rigorously tested for their irritation and sensitization potential.
-
Reversibility: An ideal enhancer's effect on the skin barrier should be temporary and fully reversible. Studies should be designed to assess barrier recovery (e.g., by measuring TEWL over several days post-application).
-
Concentration: The concentration of this compound should be optimized to the lowest effective level to maximize the therapeutic window between efficacy and irritation. Typical concentrations for fatty alcohols range from 1% to 10%.[13]
Conclusion
This compound is a promising, yet under-characterized, penetration enhancer for transdermal drug delivery. Its unsaturated C14 structure suggests a mechanism based on the fluidization of stratum corneum lipids, analogous to well-known enhancers like oleyl alcohol. By providing a potentially different balance of efficacy and skin compatibility compared to both its saturated counterpart (myristyl alcohol) and longer-chain unsaturated analogues, it warrants investigation. The protocols detailed in this guide provide a robust, self-validating framework for researchers to systematically evaluate the efficacy and safety of this compound, enabling data-driven decisions in the development of next-generation transdermal systems.
References
-
Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Myristyl Alcohol. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Myristyl Alcohol - CD Formulation. (n.d.). Creative PEGWorks. Retrieved from [Link]
-
MYRISTYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved from [Link]
- Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, lsostearyl Alcohol, Myristyl. (1988). International Journal of Toxicology, 7(3), 359-413.
-
MYRISTYL ALCOHOL. (n.d.). Sdfine. Retrieved from [Link]
- Fox, L. T., Gerber, M., Du Preez, J. L., Du Plessis, J., & Hamman, J. H. (2024).
- The effect of unsaturated fatty acids in benzyl alcohol on the percutaneous permeation of three model penetrants. (2005). International Journal of Pharmaceutics, 299(1-2), 166-174.
-
Lipids in Transdermal and Topical Drug Delivery. (2014). American Pharmaceutical Review. Retrieved from [Link]
-
Myristyl Alcohol Ingredient Allergy Safety Information. (n.d.). SkinSAFE. Retrieved from [Link]
- The Importance of Penetration Enhancers choice in Topical Products. (2021). Klinická farmakologie a farmacie, 35(1), 29-33.
- Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. (2016). Molecules, 21(9), 1191.
-
Myristyl Alcohol. (n.d.). MySkinRecipes. Retrieved from [Link]
- Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier. (2023). Pharmaceutics, 15(12), 2736.
-
Independent Chemical your trusted supplier of Myristyl Alcohol for cosmetic applications. (n.d.). Independent Chemical. Retrieved from [Link]
-
Oleyl alcohol – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
- Skin permeation enhancement effect and skin irritation of fatty alcohols. (2002). International Journal of Pharmaceutics, 249(1-2), 169-178.
- Permeation Enhancer in Microemulsions and Microemulsion- Based Gels: A Comparison of Diethylene Glycol Monoethyl Ether and Oleyl Alcohol. (2024). Gels, 10(1), 47.
- Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. (2019). Pharmaceutics, 11(12), 649.
- An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. (2009). Tropical Journal of Pharmaceutical Research, 8(3).
- Effect of penetration enhancers on in vitro percutaneous penetration of nimesulide through rat skin. (2004). Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(1), 48-51.
-
[guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. (n.d.). PermeGear. Retrieved from [Link]
- Structural requirements for unsaturated fatty acids and fatty alcohols to induce optimal biological responses: an approach using model membranes. (1993).
- Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. (2011). AAPS PharmSciTech, 12(1), 198-204.
- Validation of a static Franz diffusion cell system for in vitro permeation studies. (2011). AAPS PharmSciTech, 12(1), 198-204.
Sources
- 1. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
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- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Myristyl Alcohol - CD Formulation [formulationbio.com]
- 12. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Myristoleyl Alcohol
Introduction
Myristoleyl alcohol ((9Z)-tetradecen-1-ol), an unsaturated C14 fatty alcohol, is a key intermediate and component in various industrial and research applications, including the synthesis of surfactants, lubricants, and as a component in cosmetic and pharmaceutical formulations. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and stability testing. Due to its lack of a strong native chromophore, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with UV-Visible detection presents a significant challenge.[1][2]
This application note details a robust and sensitive reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method incorporates a pre-column derivatization step to introduce a fluorescent tag to the molecule, thereby enabling highly sensitive detection.[3][4][5] This approach overcomes the limitations of direct detection and provides a reliable protocol for researchers, scientists, and drug development professionals.
Principle of the Method
The analysis of this compound is achieved through a two-step process:
-
Pre-column Derivatization: The hydroxyl group of this compound is chemically modified with a fluorescent labeling reagent. This reaction attaches a fluorophore to the analyte, rendering it highly detectable by a fluorescence detector (FLD).[3][4][5]
-
RP-HPLC Separation: The derivatized this compound is then separated from other sample components on a reversed-phase HPLC column. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.
This combination of derivatization and RP-HPLC with fluorescence detection offers excellent sensitivity and selectivity for the analysis of this compound in various matrices.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Derivatization Reagent: 2-(9-carbazole)-ethyl chloroformate[6]
-
Pyridine (analytical grade)
-
Triethylamine (analytical grade)
-
Solid Phase Extraction (SPE) cartridges (C18, for sample cleanup if necessary)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
Protocol 1: Pre-column Derivatization of this compound
This protocol describes the derivatization of this compound with 2-(9-carbazole)-ethyl chloroformate to yield a highly fluorescent derivative.
Step-by-Step Procedure:
-
Standard/Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable organic solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Derivatization Reaction:
-
To 100 µL of the standard or sample solution in a clean, dry reaction vial, add 50 µL of pyridine as a catalyst.[6]
-
Add 100 µL of a 1 mg/mL solution of 2-(9-carbazole)-ethyl chloroformate in acetonitrile.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 80°C for 15 minutes in a heating block or water bath.[6]
-
-
Reaction Quench and Dilution:
-
After cooling to room temperature, add 50 µL of methanol to quench the excess derivatization reagent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC injection.
-
Protocol 2: HPLC Analysis of Derivatized this compound
This protocol outlines the chromatographic conditions for the separation and detection of the derivatized this compound.
Step-by-Step Procedure:
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Set the column temperature to 30°C.
-
-
Injection:
-
Inject 20 µL of the prepared derivatized standard or sample solution into the HPLC system.
-
-
Chromatographic Separation and Detection:
-
Run the gradient elution program as detailed in Table 1.
-
Monitor the fluorescence signal at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the derivatized standards.
-
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 0-20 min: 80% A to 100% A (linear) |
| 20-25 min: Hold at 100% A | |
| 25.1-30 min: Return to 80% A | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength | 292 nm |
| Emission Wavelength | 365 nm |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Trustworthiness and Method Validation
The described protocol provides a self-validating system through the following principles:
-
Specificity: The combination of a selective derivatization reaction and the high resolving power of RP-HPLC ensures that the detected signal is specific to this compound, minimizing interference from other matrix components.
-
Sensitivity: The use of a fluorescent label significantly enhances the detection limit, allowing for the quantification of low levels of this compound.
-
Linearity and Range: The method should be validated for linearity by preparing and analyzing a series of derivatized standards at different concentrations. The resulting calibration curve should exhibit a high correlation coefficient (r² > 0.99).
-
Precision and Accuracy: The precision of the method can be determined by repeated injections of the same sample (repeatability) and by analyzing the same sample on different days (intermediate precision). Accuracy can be assessed by spike-recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated.
Conclusion
This application note provides a detailed and robust HPLC method for the sensitive and selective analysis of this compound. The pre-column derivatization strategy effectively overcomes the challenge of poor UV absorbance, enabling reliable quantification using fluorescence detection. This method is well-suited for quality control and research applications in the pharmaceutical, cosmetic, and chemical industries.
References
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (n.d.). Retrieved from [Link]
-
Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024, December 5). Welch Materials. Retrieved from [Link]
- Czauderna, M., & Kowalczyk, J. (2002). HPLC Separation of Some Unsaturated and Saturated Fatty Acids. Chemical Analysis (Warsaw), 47, 867.
-
Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]
-
Jung, M. W. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
- Taylor, T. (2015, November 1). Important Aspects of UV Detection for HPLC.
-
Reversed Phase HPLC of Fatty Acids. (2011, May 17). Agilent. Retrieved from [Link]
-
Analysis of carbohydrates, alcohols, and organic acids. (2011, June 30). Agilent. Retrieved from [Link]
-
Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection. (2025, August 7). ResearchGate. Retrieved from [Link]
-
The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018, December 10). LCGC International. Retrieved from [Link]
-
HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. (n.d.). Retrieved from [Link]
-
Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). (2021, January 18). MDPI. Retrieved from [Link]
-
Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. (n.d.). MDPI. Retrieved from [Link]
-
Rapid LC Determination of UV Filters in Cosmetics using Ethanol as the Mobile Phase. (2009, December 1). Retrieved from [Link]
-
Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. (2013, June 28). PubMed. Retrieved from [Link]
-
Reversed-Phase HPLC of Triacylglycerols. (2019, July 23). AOCS. Retrieved from [Link]
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Identification and quantitation of trace impurities in fatty alcohol ethoxylates using HPLC and MALDI-TOF mass spectrometry. (2009, November 3). PubMed. Retrieved from [Link]
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Analysis of fatty alcohol derivatives with comprehensive two-dimensional liquid chromatography coupled with mass spectrometry | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
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Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PubMed Central. Retrieved from [Link]
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Overview of Methods and Considerations for Handling Complex Samples. (2020, April 1). LCGC International. Retrieved from [Link]
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HPLC analysis | Cyberlipid. (n.d.). Retrieved from [Link]
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Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. Retrieved from [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved from [Link]
Sources
Application Note: Determination of Myristoleyl Alcohol Purity by Capillary Gas Chromatography
Abstract
This application note presents a detailed, robust method for the determination of purity and the quantification of related impurities in Myristoleyl Alcohol ((9Z)-Tetradec-9-en-1-ol) using capillary gas chromatography with a flame ionization detector (GC-FID). The protocol provided herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. The methodology emphasizes the rationale behind parameter selection to ensure scientific integrity and reliable, reproducible results.
Introduction and Scientific Principle
This compound is a C14 monounsaturated fatty alcohol used in cosmetics, pharmaceuticals, and as a chemical intermediate. Its functional properties are highly dependent on its purity. Common impurities may include its saturated analog (Myristyl alcohol), isomers, and residual starting materials from synthesis.
Gas chromatography is an ideal technique for this analysis due to the volatility of this compound.[1][2] The core principle involves injecting a vaporized sample into a carrier gas stream, which moves the sample through a long, thin capillary column.[3] The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase.[4][5] Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times.
Following separation, the analytes are detected by a Flame Ionization Detector (FID). The FID combusts the organic compounds in a hydrogen-air flame, producing ions that generate a measurable electrical current.[1][6] The detector's response is directly proportional to the mass of carbon atoms entering the flame, making it an excellent choice for quantitative analysis of hydrocarbons like fatty alcohols.[6][7] Purity is typically determined by calculating the area percent of the main this compound peak relative to the total area of all eluted peaks.[8]
Experimental Methodology
Instrumentation and Consumables
A standard gas chromatograph equipped with a flame ionization detector is required. The following configuration is recommended:
| Component | Specification | Rationale |
| Gas Chromatograph | Agilent 8890, Shimadzu GC-2030, or equivalent, with EPC | Electronic Pneumatic Control (EPC) ensures precise and reproducible control of gas flows and pressures. |
| Detector | Flame Ionization Detector (FID) | FID offers high sensitivity for organic compounds, a wide linear range, and robustness.[6][7] |
| Autosampler | 7693A or equivalent | Provides high precision and reproducibility for injections, minimizing human error. |
| GC Column | Primary: Mid-polarity Wax (e.g., DB-WAX, ZB-WAX) Confirmatory: Low-to-mid polarity Phenyl (e.g., DB-5ms, ZB-5) | Primary: Polyethylene glycol (PEG) phases provide excellent separation for polar compounds like alcohols and can resolve unsaturated isomers.[9] Confirmatory: A different polarity phase confirms peak identity and ensures no co-elution. |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | A 0.25 mm ID offers a good balance between separation efficiency and sample loading capacity.[9] |
| Injection Liners | Split/Splitless, Ultra Inert with glass wool | An inert liner prevents analyte degradation. Glass wool aids in sample vaporization and traps non-volatile residues. |
| Vials and Caps | 2 mL amber glass vials with PTFE/silicone septa | Amber glass protects potentially light-sensitive samples. PTFE-lined septa prevent contamination. |
Reagents and Standards
-
This compound Reference Standard: Purity ≥ 99.5%
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher)
-
Carrier Gas: Helium or Hydrogen (99.999% purity)
-
FID Gases: Hydrogen (99.999% purity), Zero Air (hydrocarbon-free)
Sample and Standard Preparation
Proper sample preparation is critical for accurate results.[10][11][12]
-
Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane).
-
Cap and mix thoroughly by inversion. This solution is used for system suitability checks.
-
-
Sample Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the same solvent used for the standard.
-
Cap and mix thoroughly. If the sample does not fully dissolve, gentle warming or sonication may be applied.
-
GC Method Parameters and System Suitability
Instrument Conditions
The following parameters are a robust starting point and may be optimized as needed.
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the C14 alcohol without thermal degradation. |
| Injection Mode | Split (100:1 ratio) | A high split ratio prevents column overloading and ensures sharp peaks for a high-concentration main analyte. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC, balances sensitivity with the risk of overloading. |
| Carrier Gas | Helium | Inert gas providing good efficiency. Hydrogen can be used for faster analysis if available. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing efficiency and analysis time. |
| Oven Program | Initial: 100 °C, hold 1 min Ramp: 10 °C/min to 240 °C Hold: 10 min | The temperature program separates early-eluting volatiles from the main analyte and ensures any heavier impurities are eluted. |
| Detector | FID | |
| Temperature | 280 °C | Higher than the final oven temperature to prevent condensation of analytes in the detector. |
| H2 Flow | 30 mL/min | Optimized for flame stability and sensitivity. |
| Air Flow | 300 mL/min | Provides the oxidant for the flame. |
| Makeup Gas (He) | 25 mL/min | Ensures efficient transfer of column effluent into the flame. |
System Suitability Testing (SST)
Before analyzing samples, the chromatographic system's performance must be verified.[3][13][14] This is a mandatory step to ensure the validity of the results.[13] Analyze five replicate injections of the Standard Solution (1 mg/mL) and evaluate the following criteria.
| Parameter | Acceptance Criterion | Purpose |
| Retention Time %RSD | ≤ 1.0% | Demonstrates the stability and precision of the system's flow and temperature control.[14] |
| Peak Area %RSD | ≤ 2.0% | Shows the reproducibility of the injection and detection process.[14] |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures the peak shape is symmetrical, which is crucial for accurate integration. A poor tailing factor can indicate column degradation or activity. |
| Theoretical Plates (N) | ≥ 50,000 | Measures the separation efficiency of the column. High plate count indicates sharp, narrow peaks.[13] |
Data Analysis and Calculation
The purity of this compound is determined using the area percent calculation. This method assumes that all compounds in the sample have a similar response factor in the FID, which is a reasonable assumption for structurally related impurities like isomers and saturated analogs.
Calculation Formula:
Purity (% Area) = ( (Area of this compound Peak) / (Total Area of All Peaks*) ) x 100
*Note: Exclude the solvent peak from the total area calculation.[8]
Procedure:
-
Integrate all peaks in the chromatogram for the sample injection, excluding the solvent front.
-
Identify the main peak corresponding to this compound by comparing its retention time to that of the reference standard.
-
Sum the areas of all integrated peaks to get the total peak area.
-
Apply the formula above to calculate the percent purity.
Conclusion
The gas chromatography method detailed in this application note provides a reliable, precise, and robust protocol for determining the purity of this compound. By establishing stringent system suitability criteria, the method ensures the integrity of the analytical results. The use of a mid-polarity wax column allows for effective separation of the main analyte from its potential impurities. This protocol is well-suited for routine quality control in pharmaceutical and cosmetic industries, as well as for characterization in research and development settings.
References
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia.
-
Gas Chromatography (GC) – Flame Ionization Detection (FID). Polymer Solutions.
-
GC-FID: gas chromatography-flame ionization detector. Quality Analysis.
-
GC-FID chromatography in the laboratory. YesWeLab.
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<621> CHROMATOGRAPHY. U.S. Pharmacopeia.
-
GC-FID | Gas Chromatography Flame Ionization Detector. SCION Instruments.
-
System Suitability. LCGC Europe.
-
GC-FID Analysis | Flame Ionization Detector. Measurlabs.
-
Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. U.S. Pharmacopeia.
-
USP-NF <621> Chromatography. U.S. Pharmacopeia-National Formulary.
-
Guide to Choosing a GC Column. Phenomenex.
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GC Column Selection Guide. Sigma-Aldrich.
-
GC-FID: Limit of Cetyl Alcohol and Aliphatic Alcohol Impurities According to USP. PerkinElmer.
-
GC Column Selection Guide. MilliporeSigma.
-
A Guide to GC Sample Preparation. Integrated Liner Technologies.
-
2.5F: Sample Preparation for Gas Chromatography. Chemistry LibreTexts.
-
Selection Guide - GC columns. Trajan Scientific and Medical.
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How Can You Analyze Alcohol Content Using Gas Chromatography? Chemistry For Everyone - YouTube.
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Gas chromatography of Alcohols. Delloyd's Lab-Tech Chemistry resource.
-
Gas Chromatography Sample Preparation. Organomation.
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Guide to GC Column Selection and Optimizing Separations. Restek.
-
Gas Chromatography of an Alcohol Mixture. Flinn Scientific.
-
How To Calculate Percent Purity From Gas Chromatography? Chemistry For Everyone - YouTube.
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Application Note: Formulation of Stable Oil-in-Water Emulsions with Myristyl Alcohol
Introduction: The Challenge of Emulsion Stability
Oil-in-water (o/w) emulsions are thermodynamically unstable systems, yet they form the backbone of countless pharmaceutical, cosmetic, and food products. The inherent instability arises from the high interfacial energy between the dispersed oil droplets and the continuous aqueous phase, driving the system towards phase separation through mechanisms like coalescence, flocculation, and Ostwald ripening. The formulation scientist's primary goal is to create a kinetically stable system with a long shelf-life, and the selection of appropriate stabilizers is paramount to achieving this.
Myristyl alcohol (1-tetradecanol), a C14 saturated fatty alcohol, is a widely used and highly effective raw material for enhancing the stability and modifying the sensory properties of o/w emulsions. While not a primary emulsifier on its own due to its low Hydrophile-Lipophile Balance (HLB) value, it functions as a powerful co-emulsifier and stabilizer when used in conjunction with conventional surfactants. This guide provides a comprehensive framework for understanding and utilizing Myristyl alcohol to develop robust and stable o/w emulsions.
The Science of Stability: The Multifunctional Role of Myristyl Alcohol
The efficacy of Myristyl alcohol stems from its amphiphilic nature and its physical state at room temperature. Its functions are multifaceted, contributing to stability through several key mechanisms.
Interfacial Stabilization through Mixed-Film Formation
Primary emulsifiers adsorb at the oil-water interface, reducing interfacial tension. However, the spaces between these emulsifier molecules can be points of weakness. Myristyl alcohol, with its small polar hydroxyl head and long lipophilic tail, positions itself in these gaps. This "molecular packing" creates a more condensed, rigid, and viscoelastic interfacial film that acts as a mechanical barrier against droplet coalescence.
Formation of Viscosity-Building Liquid Crystalline Structures
One of the most significant contributions of Myristyl alcohol is its ability to form lamellar liquid crystalline phases within the external aqueous phase when combined with a primary emulsifier (like cetearyl alcohol and ceteareth-20). These gel-like networks immobilize free water, dramatically increasing the viscosity of the continuous phase. According to Stokes' Law, the rate of creaming (an instability mechanism) is inversely proportional to the viscosity of the continuous phase. By increasing viscosity, Myristyl alcohol effectively slows down droplet movement and gravitational separation, thus enhancing long-term stability.
Rheology and Texture Modification
Beyond stability, Myristyl alcohol is a key contributor to the final product's texture and sensory profile. It imparts a non-greasy, rich, and creamy feel, which is highly desirable in cosmetic and dermatological preparations. It also functions as an opacifier and thickener.
Table 1: Physicochemical Properties of Myristyl Alcohol
| Property | Value | Significance in Emulsion Formulation |
| Chemical Name | 1-Tetradecanol | C14 fatty alcohol. |
| Molecular Formula | C₁₄H₃₀O | Primarily lipophilic character. |
| Molar Mass | 214.39 g/mol | Influences molecular packing and diffusion. |
| Appearance | White, waxy solid | Requires heating above its melting point for incorporation. |
| Melting Point | 38-40 °C (100-104 °F) | Dictates the temperature of the oil phase during formulation. |
| HLB Value | ~1-2 | Highly lipophilic; functions as a co-emulsifier, not a primary one. |
| Solubility | Insoluble in water; Soluble in oils, alcohol, ether | Partitions into the oil phase and at the interface. |
Experimental Workflow for Emulsion Formulation & Characterization
The following diagram outlines the logical flow for developing and validating a stable o/w emulsion incorporating Myristyl alcohol.
Caption: Experimental workflow from pre-formulation to final stability assessment.
Protocol: Formulation of a Model O/W Cream
This protocol describes the creation of a 100g batch of a stable o/w cream. The concentration of Myristyl alcohol is set at 3%, a common level for achieving significant viscosity enhancement and stabilization.
Materials & Equipment
-
Beakers: 2 x 250 mL
-
Water Bath or Hot Plate with Magnetic Stirring
-
Overhead Stirrer or Homogenizer (e.g., Silverson, Ultra-Turrax)
-
Digital Scale
-
Thermometer
-
pH Meter
Model Formulation
Table 2: Model O/W Cream Formulation
| Phase | Ingredient | INCI Name | % (w/w) | Weight (g) for 100g batch | Function |
| A (Aqueous) | Deionized Water | Aqua | 75.5 | 75.5 | Solvent/Continuous Phase |
| Glycerin | Glycerin | 3.0 | 3.0 | Humectant | |
| Xanthan Gum | Xanthan Gum | 0.5 | 0.5 | Aqueous Phase Thickener | |
| B (Oil) | Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 10.0 | 10.0 | Emollient/Oil Phase |
| Glyceryl Stearate SE | Glyceryl Stearate SE | 5.0 | 5.0 | Primary Emulsifier | |
| Myristyl Alcohol | Myristyl Alcohol | 3.0 | 3.0 | Co-emulsifier, Stabilizer | |
| Tocopherol (Vitamin E) | Tocopherol | 0.5 | 0.5 | Antioxidant | |
| C (Cooldown) | Phenoxyethanol | Phenoxyethanol | 1.0 | 1.0 | Preservative |
| Citric Acid / NaOH | Citric Acid / Sodium Hydroxide | q.s. | q.s. | pH Adjuster |
Step-by-Step Procedure
-
Aqueous Phase Preparation: In a 250 mL beaker, combine the deionized water and glycerin. Begin gentle heating to 75°C. Slowly sprinkle in the Xanthan Gum while stirring to prevent clumping and ensure complete hydration. Maintain the temperature at 75°C.
-
Oil Phase Preparation: In a separate 250 mL beaker, combine all Phase B ingredients: Caprylic/Capric Triglyceride, Glyceryl Stearate SE, Myristyl Alcohol, and Tocopherol. Heat to 75°C while stirring gently until all components, particularly the solid Myristyl Alcohol, are fully melted and the phase is uniform.
-
Emulsification: Slowly add the hot oil phase (Phase B) to the hot aqueous phase (Phase A) under continuous high-shear mixing using a homogenizer (e.g., 5000 RPM).
-
Homogenization: Continue homogenization for 3-5 minutes to ensure the formation of fine, uniform droplets. The mixture will turn white and thicken.
-
Cooling: Remove the emulsion from the heat and switch to a lower-speed overhead stirrer (e.g., paddle or anchor, ~200 RPM). Continue mixing gently as the emulsion cools. This slow cooling is crucial for the proper formation of the liquid crystalline network.
-
Final Additions: Once the emulsion has cooled to below 40°C, add the Phase C ingredients (preservative).
-
pH Adjustment: Check the pH of the final product and adjust to the target range (typically 5.0-6.0 for skin applications) using a dilute solution of Citric Acid or Sodium Hydroxide.
-
Final Mixing: Continue gentle mixing for another 10-15 minutes to ensure homogeneity.
Characterization and Stability Assessment
Verifying the quality and predicting the shelf-life of the emulsion is a critical step.
-
Macroscopic Evaluation: Visually inspect the emulsion immediately after formulation and over time for any signs of instability such as creaming, sedimentation, or phase separation.
-
Microscopic Analysis: Use an optical microscope to observe the droplet morphology and size distribution. A stable emulsion will show small, uniform, and well-dispersed droplets.
-
Droplet Size Analysis: Employ techniques like Dynamic Light Scattering (DLS) for quantitative measurement of the mean droplet size and polydispersity index (PDI). A smaller and narrower distribution typically correlates with higher stability.
-
Rheology: Measure the viscosity using a viscometer or rheometer. The high viscosity imparted by the Myristyl alcohol-based gel network is a key indicator of stability.
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge samples at high speeds (e.g., 3000 RPM for 30 minutes). A stable emulsion will show no signs of phase separation.
-
Thermal Stress: Expose the emulsion to multiple freeze-thaw cycles (e.g., -10°C to 25°C) and elevated temperatures (e.g., 40-50°C for 1-3 months) to accelerate aging and predict long-term stability.
-
Mechanism Visualization: Interfacial Stabilization
The following diagram illustrates the molecular arrangement at the oil-water interface, showing how Myristyl alcohol enhances the stability provided by the primary emulsifier.
Caption: Myristyl alcohol fills gaps between primary emulsifier molecules.
References
-
O'Lenick, A. J. (2016). Oils of Nature. Allured Business Media. [Link]
-
PubChem. (n.d.). Myristyl alcohol. National Center for Biotechnology Information. [Link]
-
Tadros, T. F. (2016). Emulsion Formation and Stability. Wiley-VCH. [Link]
-
Ecocert. (n.d.). Raw materials. Ecocert. [Link]
-
Sjöblom, J. (Ed.). (2006). Emulsions and Emulsion Stability (2nd ed.). CRC Press. [Link]
Application Note & Protocol: Myristoleyl Alcohol in the Development of Controlled-Release Oral Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pursuit of optimal therapeutic outcomes in oral drug delivery has led to the extensive development of controlled-release (CR) dosage forms. These systems offer numerous advantages over immediate-release formulations, including improved patient compliance through reduced dosing frequency, more stable plasma drug concentrations, and a reduction in adverse side effects.[1][2][3] The selection of appropriate excipients is paramount to the successful design of CR systems, with lipid-based excipients gaining significant attention due to their biocompatibility and diverse functional properties.[4][5] Myristoleyl alcohol, a saturated 14-carbon fatty alcohol, presents as a promising candidate for formulating oral CR matrices.[6][7] This document provides a comprehensive guide to the application of this compound in the development of controlled-release oral dosage forms, detailing its mechanism of action, formulation protocols, and evaluation techniques.
Physicochemical Properties of this compound
A thorough understanding of an excipient's physicochemical properties is critical for formulation design.[8][9] this compound is a white, waxy solid with a lipophilic nature.[6][10] Its key attributes relevant to controlled-release formulations are summarized in the table below. The low melting point is particularly advantageous for manufacturing processes such as melt granulation.
| Property | Value/Description | Significance in Controlled-Release Formulations |
| Chemical Name | Tetradecan-1-ol | C14 saturated fatty alcohol. |
| Molecular Formula | C₁₄H₃₀O | Influences lipophilicity and matrix formation. |
| Melting Point | 38-40 °C | Enables use in melt granulation and hot-melt extrusion processes at relatively low temperatures, protecting thermally labile active pharmaceutical ingredients (APIs).[11][12] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | Forms a hydrophobic matrix that impedes water penetration and drug dissolution, thereby controlling release.[6] |
| Biocompatibility | Generally regarded as safe for oral administration.[10][13] | Essential for use in pharmaceutical formulations. |
Mechanism of Controlled Release with this compound
This compound primarily functions as a hydrophobic matrix-forming excipient.[1][2][14] When incorporated into a tablet, it creates a solid, lipidic matrix that entraps the active pharmaceutical ingredient (API). The mechanism of drug release from this matrix is multifaceted and can be tailored by adjusting formulation and process parameters.
The primary release mechanisms are:
-
Diffusion: The drug dissolves in the small amount of fluid that penetrates the matrix and then diffuses through the tortuous channels of the lipid structure.
-
Erosion: Over time, the hydrophobic matrix slowly erodes, exposing more of the drug for release.
The interplay of these mechanisms allows for a sustained release of the API.
Caption: Experimental workflow for melt granulation with this compound.
In-Vitro Dissolution Testing
In-vitro dissolution testing is crucial for evaluating the release profile of the formulated tablets and ensuring batch-to-batch consistency. [15][16]
Protocol: Dissolution Testing
1. Apparatus and Media:
- Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets. [17] * Dissolution Medium: 900 mL of a buffered solution simulating physiological pH (e.g., pH 1.2 for 2 hours, followed by pH 6.8).
- Temperature: 37 ± 0.5 °C.
- Paddle Speed: 50 or 75 RPM.
2. Procedure:
- Place one tablet in each dissolution vessel.
- Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples and analyze the concentration of the released API using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
3. Data Analysis:
- Calculate the cumulative percentage of drug released at each time point.
- Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
- Compare the dissolution profiles of different formulations to assess the impact of this compound concentration.
Example Dissolution Profiles
The following table illustrates hypothetical dissolution data for formulations with varying concentrations of this compound.
| Time (hours) | Formulation A (25% this compound) - % Released | Formulation B (40% this compound) - % Released |
| 1 | 25 | 15 |
| 2 | 40 | 28 |
| 4 | 65 | 45 |
| 6 | 80 | 60 |
| 8 | 92 | 75 |
| 12 | 98 | 90 |
| 24 | 100 | 99 |
Conclusion
This compound is a versatile and effective excipient for the development of controlled-release oral dosage forms. Its hydrophobic nature and low melting point make it particularly suitable for creating matrix-based systems via melt granulation. By carefully controlling the concentration of this compound and other formulation parameters, formulators can achieve a desired and reproducible drug release profile, ultimately contributing to the development of safer and more effective oral therapies.
References
-
Antonara, L., Triantafyllopoulou, E., Chountoulesi, M., Pippa, N., Dallas, P. P., & Rekkas, D. M. (2025). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Nanomaterials, 15(17), 1326. [Link]
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Abdul-Hamid Abubakar Zubair, Sadeeq Muhammad Sheshe, Muhammad Ribado Bashir, and Sani Muhammad Sade. (2021). Lipid Based Drug Delivery System: A Review. Journal of Applied Life Sciences International, 24(3), 33–46. [Link]
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A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. (n.d.). PMC - NIH. [Link]
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Singh, D. (2015). LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. International Journal of Life Sciences and Review. [Link]
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Controlled Release Excipients. (n.d.). American Pharmaceutical Review. [Link]
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Zubair, A.-H. A., Sheshe, S. M., Bashir, M. R., & Sade, S. M. (2021). Lipid Based Drug Delivery System: A Review. ResearchGate. [Link]
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Selecting Excipients for Controlled Release. (2018, July 2). Pharmaceutical Technology. [Link]
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Excipients for Controlled Release. (2019, February 20). NCF International. [Link]
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How Advanced Excipient Knowledge is Shaping the Future of Controlled-Release Formulations. (2024, October 25). Drug Development and Delivery. [Link]
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Myristyl Alcohol. (n.d.). CD Formulation. [Link]
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Excipients for Sustained & Controlled Release Materials. (n.d.). CD Formulation. [Link]
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Melt granulation and heat treatment for wax matrix-controlled drug release. (n.d.). PubMed. [Link]
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Application of melt granulation technology to enhance stability of a moisture sensitive immediate-release drug product. (2009, October 20). PubMed. [Link]
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Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, lsostearyl Alcohol, Myristyl. (n.d.). SAGE Journals. [Link]
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Physicochemical Properties, Formulation, and Drug Delivery. (n.d.). ResearchGate. [Link]
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Monolithic glyceryl trimyristate matrices for parenteral drug release applications. (n.d.). PubMed. [Link]
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Myristyl Alcohol. (n.d.). Cosmetics Info. [Link]
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The Influence of Emollients on Dermal and Transdermal Drug Delivery. (2017, July 13). Plastic Surgery Key. [Link]
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Application of Melt Granulation Technology Using Twin-screw Extruder in Development of High-dose Modified-Release Tablet Formulation. (n.d.). ResearchGate. [Link]
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A Comprehensive Review of Matrix Tablets and Assessment Techniques. (n.d.). ResearchGate. [Link]
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Twin-Screw Melt Granulation for Oral Solid Pharmaceutical Products. (n.d.). MDPI. [Link]
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A Novel Beads-Based Dissolution Method for the In Vitro Evaluation of Extended Release HPMC Matrix Tablets and the Correlation with the In Vivo Data. (n.d.). PubMed Central. [Link]
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An investigation into the use of lipid matrices for the controlled release of therapeutic agents. (n.d.). ResearchGate. [Link]
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Cetyl alcohol – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Controlled release compositions with zero order release. (1990, January 9).
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In vitro dissolution testing methods. (n.d.). Slideshare. [Link]
- Method of making cetyl alcohol emulsions. (1965, December 28).
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Performance of various oral modified release dosage forms in hydroethanolic media. (n.d.). Freie Universität Berlin. [Link]
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Preparation and Characterization of Theophylline Controlled Release Matrix System Incorporating Poloxamer 407, Stearyl Alcohol, and Hydroxypropyl Methylcellulose: A Novel Formulation and Development Study. (n.d.). MDPI. [Link]
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The use of surrogates for dissolution testing for Immediate Release (IR) formulations, when is it feasible? (n.d.). AAPS. [Link]
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New Opportunities for Oral Sustained Release Formulations with Polyvinyl Alcohol. (2021, June 19). Gattefossé. [Link]
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In vitro Dissolution Testing Models. (n.d.). Slideshare. [Link]
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Physicochemical Properties, Formulation, and Drug Delivery: Principles and Applications. (n.d.). ResearchGate. [Link]
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Structural and Physiochemical Properties of Polyvinyl Alcohol–Succinoglycan Biodegradable Films. (2024, June 24). MDPI. [Link]
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Synthesis and Physicochemical Properties of Poly(vinyl) Alcohol Nanocomposites Reinforced with Nanocrystalline Cellulose from Tea (Camellia sinensis) Waste. (2021, November 24). PubMed Central. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PubMed Central. [Link]
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Differential Scanning Calorimetry (DSC) for thermal analysis of Myristoleyl alcohol mixtures
An Application Guide to the Thermal Analysis of Myristyl Alcohol Mixtures Using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Analysis in Formulation Science
In the development of pharmaceuticals and high-performance cosmetics, the physical state and stability of lipid-based excipients are paramount. Myristyl alcohol (also known as 1-tetradecanol), a C14 straight-chain saturated fatty alcohol, is a widely utilized component in these formulations, acting as an emollient, emulsion stabilizer, and viscosity-controlling agent.[1][2] Its thermal behavior—specifically its melting, crystallization, and phase transitions—directly influences the manufacturing process, shelf-life, texture, and bioavailability of the final product.[3] When combined with other lipids, active pharmaceutical ingredients (APIs), or excipients, Myristyl alcohol can form complex systems, such as eutectic mixtures or solid solutions, whose thermal characteristics are not merely an average of their individual components.
Differential Scanning Calorimetry (DSC) is an indispensable analytical technique for characterizing these thermal properties with high precision and sensitivity.[4][5] DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[6] The resulting thermogram provides a detailed fingerprint of the material's thermal transitions, offering invaluable insights into its purity, polymorphism, and intermolecular interactions within a mixture. This application note provides a comprehensive guide to leveraging DSC for the in-depth thermal analysis of Myristyl alcohol mixtures, from instrument validation to advanced data interpretation.
Section 1: The Foundational Principles of DSC Analysis
At its core, a DSC experiment quantifies the energy absorbed (endothermic) or released (exothermic) by a sample during a thermal event.[7] As a sample of Myristyl alcohol is heated, it eventually reaches its melting point, a phase transition that requires an input of energy (enthalpy of fusion) without a change in temperature. The DSC instrument detects this as an increased heat flow to the sample relative to the reference, generating an endothermic peak on the thermogram.
The key thermodynamic parameters derived from this peak are:
-
Onset Temperature (T_onset): The temperature at which the melting process begins. It is often used as a proxy for the melting point of pure substances.
-
Peak Temperature (T_peak): The temperature at which the rate of heat absorption is at its maximum.
-
Enthalpy of Fusion (ΔH): The total energy absorbed during melting, calculated from the area under the peak. This value is directly proportional to the amount of crystalline material in the sample and is a measure of its crystallinity.
DSC is a powerful tool for studying the thermotropic phase behavior of lipids.[8] For pure, single-component lipids, the transition from a solid-like gel state to a fluid-like liquid crystalline state is typically sharp and highly cooperative.[9] The presence of other components in a mixture disrupts this cooperativity, leading to changes in the shape, position, and number of thermal transitions observed, thereby providing critical information about the phase behavior of the Myristyl alcohol mixture.[4]
Section 2: Experimental Workflow: From Calibration to Analysis
Achieving reliable and reproducible DSC data is contingent upon a meticulously executed experimental protocol. This section outlines a self-validating system, ensuring the integrity of every measurement.
Instrument Calibration and Validation: The Cornerstone of Accuracy
Before any sample analysis, the DSC instrument's temperature and enthalpy axes must be rigorously calibrated. This process ensures that the measurements are accurate and traceable. The standard practice for this calibration is outlined in ASTM E967.[10][11]
Protocol for Two-Point Calibration:
-
Reference Material Selection: Use high-purity certified reference materials (CRMs) with well-defined melting points that bracket the expected thermal transitions of Myristyl alcohol (Melting Point: 35-39°C).[12] Indium (M.P. 156.6°C) and Tin (M.P. 231.9°C) are common calibrants for a broader range, while for lower temperature work, materials like Gallium (M.P. 29.8°C) can be used.
-
Sample Preparation: Accurately weigh 2-5 mg of the CRM into a standard aluminum DSC pan and seal it. Prepare an identical empty, sealed pan to serve as the reference.
-
Thermal Program: Heat the CRM at a controlled rate (e.g., 10°C/min) through its melting transition under a constant nitrogen purge (50 mL/min).
-
Data Analysis: Determine the onset temperature and enthalpy of fusion from the resulting thermogram.
-
Adjustment: Compare the experimental values to the certified values for the CRM. If the deviation exceeds the tolerance limits specified by your laboratory's standard operating procedures (SOPs) or the instrument manufacturer (typically < 1%), perform an adjustment of the calibration constants in the instrument's software.[13]
-
Verification: Repeat the measurement post-adjustment to verify that the instrument is now operating within acceptable limits.
This calibration process should be performed regularly as part of routine instrument maintenance to ensure data trustworthiness.[13]
Protocol for Sample Preparation and DSC Measurement
The preparation of the Myristyl alcohol sample is a critical step that can significantly impact the quality of the results.[14]
Step-by-Step Sample Preparation and Analysis:
-
Sample Weighing: Using a microbalance, accurately weigh 3-5 mg of the Myristyl alcohol mixture directly into a pre-weighed aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample, leading to sharper peaks and better resolution.
-
Crucible Sealing: Securely place a lid on the pan and hermetically seal it using a crucible press. This is crucial to prevent the loss of any volatile components and to maintain a constant pressure within the crucible during the experiment.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference. The mass of the sample and reference pans should be matched as closely as possible.
-
Instrument Loading: Carefully place the sample pan on the sample platform and the reference pan on the reference platform inside the DSC cell.
-
Thermal Method Execution: Program the instrument with the desired thermal method. A typical method for analyzing Myristyl alcohol mixtures involves a heat-cool-heat cycle to erase any previous thermal history and to observe both melting and crystallization behavior.
-
Segment 1 (Equilibration): Equilibrate at 0°C.
-
Segment 2 (First Heat): Heat from 0°C to 80°C at a rate of 10°C/min. This scan provides information on the initial state of the sample.
-
Segment 3 (Cooling): Cool from 80°C to 0°C at a rate of 10°C/min. This reveals the crystallization behavior of the mixture.
-
Segment 4 (Second Heat): Heat from 0°C to 80°C at a rate of 10°C/min. This second heating scan is typically used for analysis as it reflects the intrinsic properties of the material after controlled cooling, ensuring a consistent thermal history.[15]
-
-
Atmosphere: Maintain a constant inert atmosphere by purging the DSC cell with nitrogen gas at a flow rate of 50 mL/min throughout the experiment. This prevents oxidative degradation of the sample at elevated temperatures.
The following diagram visualizes the comprehensive experimental workflow.
Section 3: Interpreting the Thermogram: From Data to Decisions
The power of DSC lies in the interpretation of the thermogram to understand the physicochemical properties of the Myristyl alcohol mixture. The number, shape, and position of the peaks are all significant.
Physicochemical and Thermal Properties
The baseline properties of pure Myristyl alcohol serve as a reference for understanding its behavior in mixtures.
| Property | Value | Source |
| Chemical Name | 1-Tetradecanol | [1] |
| Molecular Formula | C₁₄H₃₀O | [12] |
| Molar Mass | 214.39 g/mol | [12] |
| Appearance | White waxy solid | |
| Melting Point | 35-39 °C | [1][12] |
| Boiling Point | ~289 °C | [12] |
Analysis of Binary Mixtures
When Myristyl alcohol is mixed with another component, such as another fatty alcohol or an API, the resulting thermogram can reveal the nature of their interaction in the solid state.
-
Simple Mixture (No Interaction): If the two components are immiscible in the solid state, the thermogram will show two distinct melting peaks, each corresponding to the melting of one component.
-
Solid Solution: If the components are miscible in the solid state, the mixture will typically exhibit a single, broad melting endotherm that falls between the melting points of the individual components.
-
Eutectic Mixture: Many fatty alcohol mixtures form eutectic systems.[16][17] This is characterized by a specific composition at which the mixture melts at a single, sharp temperature (the eutectic temperature) that is lower than the melting point of either pure component. The DSC thermogram will show a single, sharp endotherm at this eutectic temperature. Detecting the formation of a eutectic is critical in pharmaceutical formulation, as it can significantly impact the stability and dissolution rate of a drug.[18]
The diagram below illustrates the interpretation of these different thermal behaviors.
Application in Drug Development and Quality Control
The insights gained from DSC are directly applicable to key challenges in research and development:
-
API-Excipient Compatibility: DSC is a rapid screening tool to assess the potential for physical or chemical interactions between an API and Myristyl alcohol.[18] A significant shift in the melting point of either component or the appearance of new thermal events can signal an incompatibility.
-
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) of a substance will have distinct melting points and enthalpies.[3] DSC can identify the presence of different polymorphs and monitor conversions between them, which is crucial for ensuring the stability and bioavailability of a drug product.
-
Purity Assessment: The presence of impurities broadens the melting peak and depresses the melting point. While not a quantitative method for trace impurities, DSC can be a quick indicator of changes in material purity.
-
Stability Studies: By analyzing samples over time or after exposure to stress conditions (e.g., heat, humidity), DSC can detect changes in crystallinity or phase behavior, providing essential data for shelf-life determination.[18]
Conclusion
Differential Scanning Calorimetry is a powerful, sensitive, and efficient technique for the comprehensive thermal analysis of Myristyl alcohol and its mixtures. By following a robust, self-validating protocol grounded in standardized calibration procedures, researchers can obtain high-quality, reproducible data. The careful interpretation of DSC thermograms provides profound insights into the solid-state properties of these formulations, enabling scientists to make informed decisions that enhance product quality, stability, and performance. This application-focused approach empowers professionals in the pharmaceutical and cosmetic industries to de-risk development and accelerate the delivery of safe and effective products.
References
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ASTM International. (2018). ASTM E967-18: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. ASTM International. [Link][10][11]
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ANSI Webstore. ASTM E967-08: Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. ANSI Webstore. [Link][19][20]
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ChemBK. Myristyl alcohol - Physico-chemical Properties. ChemBK. [Link][12]
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Kleinschmidt, J. H. (Ed.). (2013). Lipid-Protein Interactions: Methods and Protocols. Springer Science & Business Media. [Link][9]
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McElhaney, R. N. (1982). The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes. Chemistry and physics of lipids, 30(2-3), 229–259. [Link][4]
-
Ataman Kimya. MYRISTYL ALCOHOL. Ataman Kimya. [Link]
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Lewis, R. N. A. H., & McElhaney, R. N. (2013). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. In Lipid-protein interactions (pp. 35-64). Humana Press. [Link][8]
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López-Pinto, J. M., González-Rodríguez, M. L., & Rabasco, A. M. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of pharmaceutical and biomedical analysis, 145, 79-96. [Link][5]
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Jarrar, R., Qabaja, G., & Sawafta, R. (2016). Eutectic Mixture of Myristyl Alcohol-Eicosane and the Thermal Reliability of this Binary System as Phase Change Material. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS), 16(1), 136-143. [Link][16][17]
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Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link][18]
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ResearchGate. (2018). Typical DSC diagrams of fatty alcohol admixtures. [Link][23][24]
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Graeser, K. A., & Bødker, J. S. (2016). Recent advances and potential applications of modulated differential scanning calorimetry (mDSC) in drug development. European Journal of Pharmaceutical Sciences, 87, 164-173. [Link][25]
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Linseis. How to correctly calibrate a Differential Scanning Calorimeter. Linseis Messgeräte GmbH. [Link][13]
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ResearchGate. (2018). Typical DSC diagrams of representative fatty alcohol admixture 50:50 C18:C16, their corresponding hydrated admixture and 3-month ternary system. [Link][26]
-
Netzsch. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Netzsch. [Link][3]
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Mettler Toledo. (2014). How to Prepare a DSC Sample. YouTube. [Link][14]
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Ciemniewska-Żytkiewicz, H., et al. (2019). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges?. Trends in Food Science & Technology, 91, 247-258. [Link][6]
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Jani, H. S., & Tolia, G. T. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry, 118(1), 1-19. [Link][7]
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ResearchGate. (2015). Thermal Analysis – The Use of DSC & MTDSC in Analyzing Freeze-Dried Formulations and Products. [Link][27]
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Application Note: A Comprehensive Protocol for In Vitro Skin Permeation Studies Utilizing Myristoleyl Alcohol as a Novel Penetration Enhancer
Introduction: The Imperative for Enhanced Dermal Delivery
The skin, our body's largest organ, presents a formidable barrier to the systemic absorption of therapeutic agents. For topical and transdermal drug delivery systems to be effective, the active pharmaceutical ingredient (API) must efficiently permeate the stratum corneum, the outermost layer of the epidermis. This has led to the exploration of various chemical penetration enhancers, compounds that reversibly reduce the barrier function of the skin to facilitate drug absorption. Among these, fatty alcohols have shown considerable promise due to their biocompatibility and efficacy.[1]
This application note provides a detailed protocol for conducting in vitro skin permeation studies using the Franz diffusion cell apparatus, with a specific focus on evaluating the potential of Myristoleyl alcohol as a penetration enhancer. This compound, a 14-carbon unsaturated fatty alcohol, is investigated for its ability to enhance the dermal delivery of a model API. Due to the limited specific data on this compound, this guide will also draw upon the wealth of information available for its saturated counterpart, Myristyl alcohol, to infer its mechanistic action and safety profile.[1][2]
This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of topical and transdermal drug products. The protocol herein is designed to be a self-validating system, grounded in established scientific principles and regulatory guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).[3][4]
The Science of Permeation Enhancement: The Role of this compound
Fatty alcohols, including Myristyl alcohol, are known to enhance skin permeation primarily by disrupting the highly ordered lipid structure of the stratum corneum.[5] The proposed mechanism of action involves the intercalation of the fatty alcohol molecules into the intercellular lipid lamellae, which leads to an increase in the fluidity and disorder of these lipids. This disruption creates more permeable pathways for the API to diffuse through the stratum corneum.[5]
This compound, being an unsaturated fatty alcohol, possesses a kink in its hydrocarbon chain due to the presence of a double bond. This molecular configuration is hypothesized to create greater disruption within the ordered lipid bilayers of the stratum corneum compared to its saturated analog, Myristyl alcohol. This increased disorder could potentially lead to a more significant enhancement of drug permeation.
It is also postulated that fatty alcohols can increase the solubility of the API within the stratum corneum, thereby improving its partitioning from the formulation into the skin.[5] This dual mechanism of lipid disruption and enhanced partitioning makes fatty alcohols like this compound attractive candidates for use as penetration enhancers in topical and transdermal formulations.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the in vitro skin permeation study detailed in this protocol.
Caption: A flowchart illustrating the sequential steps of an in vitro skin permeation study.
Detailed Protocol for In Vitro Skin Permeation Study
This protocol is designed to be a robust and reproducible method for assessing the permeation of a model API through a skin membrane, with and without the presence of this compound.
Materials and Equipment
-
Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 12 mL).
-
Skin Membrane: Excised human or animal skin (e.g., porcine ear skin).[6] The use of human skin is considered the gold standard.[7]
-
Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4, or another appropriate buffer that ensures the sink conditions of the API. For poorly water-soluble APIs, the addition of a solubilizing agent like ethanol or polysorbate 80 may be necessary.
-
Test Formulations:
-
Control Formulation: API in a base vehicle.
-
Test Formulation: API and this compound in the same base vehicle.
-
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector for quantification of the API.[8]
-
General Laboratory Equipment: Water bath with circulator, magnetic stirrers, syringes, needles, vials, parafilm, precision balance, pH meter, vortex mixer, and a dermatome (optional, for skin preparation).
Skin Membrane Preparation
The integrity of the skin membrane is paramount for obtaining reliable and reproducible data.
-
Source and Handling: Procure full-thickness skin from a reputable supplier. If using animal skin, porcine ear skin is a commonly accepted model due to its similarities to human skin.[6] Upon receipt, carefully inspect the skin for any defects.
-
Excision and Preparation:
-
Thaw the frozen skin at room temperature.
-
Remove any subcutaneous fat and connective tissue using a scalpel.
-
If required, the skin can be dermatomed to a specific thickness (e.g., 500 ± 100 µm).[9]
-
Cut the prepared skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Integrity Check (Optional but Recommended): The barrier integrity of the skin can be assessed by measuring its transepidermal water loss (TEWL) or electrical resistance before mounting.
Franz Diffusion Cell Setup
Proper assembly of the Franz diffusion cells is crucial to prevent leaks and ensure accurate results.
-
Cleaning: Thoroughly clean all parts of the Franz diffusion cells with an appropriate solvent and rinse with deionized water.[10]
-
Receptor Chamber Filling:
-
Degas the receptor medium to prevent the formation of air bubbles.
-
Fill the receptor chamber with a known volume of the receptor medium, ensuring there are no air bubbles trapped beneath the skin mounting area.
-
Place a small magnetic stir bar in the receptor chamber.
-
-
Membrane Mounting:
-
Carefully place the prepared skin membrane onto the receptor chamber, with the stratum corneum side facing upwards (towards the donor chamber).[10]
-
Securely clamp the donor chamber on top of the receptor chamber, ensuring a leak-proof seal.
-
-
Equilibration:
-
Place the assembled Franz cells in a water bath maintained at 32 ± 1 °C to mimic the physiological temperature of the skin surface.
-
Allow the system to equilibrate for at least 30 minutes. During this time, continuously stir the receptor medium at a constant rate (e.g., 600 rpm).
-
Dosing and Sampling
-
Application of Formulation:
-
Apply a precise amount of the test or control formulation (e.g., 5 mg/cm²) evenly onto the surface of the skin in the donor chamber.
-
Cover the donor chamber opening with parafilm to prevent evaporation.
-
-
Sampling Procedure:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor chamber through the sampling arm.[10]
-
Immediately after each withdrawal, replace the sampled volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
Store the collected samples in vials at an appropriate temperature (e.g., 4 °C) until analysis.
-
Sample Analysis
The concentration of the API in the collected samples is determined using a validated analytical method, typically HPLC.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity according to relevant guidelines (e.g., ICH Q2(R1)).
-
Quantification: Analyze the samples to determine the concentration of the API in the receptor fluid at each time point.
Data Analysis and Interpretation
-
Cumulative Amount Permeated: Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each sampling time point, correcting for the amount of API removed in previous samples.
-
Permeation Profile: Plot the cumulative amount of API permeated per unit area against time for both the control and test formulations.
-
Steady-State Flux (Jss): Determine the steady-state flux from the linear portion of the permeation profile. It is the slope of the linear regression line.
-
Lag Time (tL): The lag time is determined by extrapolating the linear portion of the permeation profile to the x-axis.
-
Enhancement Ratio (ER): The enhancement ratio is calculated by dividing the steady-state flux of the test formulation (with this compound) by the steady-state flux of the control formulation.
ER = Jss (Test) / Jss (Control)
Key Experimental Parameters
The following table summarizes the critical experimental parameters that should be controlled and reported for in vitro skin permeation studies.
| Parameter | Recommended Value/Condition | Rationale |
| Skin Membrane | Human or Porcine Skin | Porcine skin is a good surrogate for human skin in terms of thickness and lipid composition.[6] |
| Skin Thickness | 500 ± 100 µm | Consistency in thickness minimizes variability between replicates.[9] |
| Diffusion Area | 1.0 - 2.0 cm² | A well-defined area is crucial for accurate flux calculations. |
| Receptor Volume | 5 - 12 mL | Sufficient volume to maintain sink conditions. |
| Receptor Medium | PBS pH 7.4 (or other suitable buffer) | Mimics physiological pH and maintains sink conditions. |
| Temperature | 32 ± 1 °C | Represents the physiological temperature of the skin surface. |
| Stirring Speed | 600 rpm | Ensures a homogenous concentration of the permeated drug in the receptor fluid. |
| Dose Applied | 5 - 10 mg/cm² | A finite dose is typically used to mimic in-use conditions. |
| Sampling Times | 0, 1, 2, 4, 6, 8, 12, 24 hours | Allows for the characterization of the complete permeation profile, including the lag phase and steady-state. |
| Number of Replicates | Minimum of 3-6 per formulation | Ensures the statistical significance of the results. |
Safety and Toxicological Considerations for this compound
While specific toxicological data for this compound is limited, information on Myristyl alcohol can provide some initial insights. Myristyl alcohol is generally considered to have low acute toxicity.[6] However, in some animal studies, it has been shown to cause skin irritation at higher concentrations.[8] It is also important to note that some fatty alcohols can cause skin irritation in sensitive individuals.[1] Therefore, when formulating with this compound, it is crucial to consider its concentration and the potential for skin irritation. Further safety and toxicity studies specifically on this compound are recommended before its inclusion in commercial products.
Conclusion: A Pathway to Enhanced Topical Therapies
The protocol detailed in this application note provides a comprehensive and scientifically rigorous framework for evaluating the skin permeation of APIs and the efficacy of penetration enhancers like this compound. By adhering to these guidelines, researchers can generate reliable and reproducible data that is crucial for the development of safe and effective topical and transdermal drug delivery systems. The use of this compound as a penetration enhancer shows promise, and the methodology described herein will be instrumental in substantiating its potential to improve the delivery of therapeutic agents through the skin.
References
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-
PermeGear. (n.d.). Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. Retrieved from [Link]
- Godin, B., & Touitou, E. (2004). Skin permeation enhancement effect and skin irritation of fatty alcohols. Drug Delivery, 11(3), 159-165.
- Silva, I. R., Lima, F. A., Reis, E. C., Ferreira, L. A., & Goulart, G. A. C. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current protocols, 2(3), e391.
-
CD Formulation. (n.d.). Myristyl Alcohol. Retrieved from [Link]
- OECD. (2004). Guidance Document for the Conduct of Skin Absorption Studies. OECD Series on Testing and Assessment, No. 28.
- Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced drug delivery reviews, 64, 128-137.
- OECD. (2004). Test Guideline No. 428: Skin Absorption: In Vitro Method.
-
AMETEK Brookfield. (n.d.). Franz Cell Test. Retrieved from [Link]
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OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance. Retrieved from [Link]
- Roberts, M. S., & Walters, K. A. (Eds.). (2017). Dermal absorption and toxicity assessment. CRC press.
- van der Merwe, D. (2020). Reflections on the OECD guidelines for in vitro skin absorption studies. Toxicology in Vitro, 66, 104848.
-
Dr. Nafiu Aminu. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell [Video]. YouTube. [Link]
-
Ataman Kimya. (n.d.). MYRISTYL ALCOHOL (C14). Retrieved from [Link]
- Mitra, A., Meyer, T., & Maibach, H. I. (2017). Use of an in vitro human skin permeation assay to assess bioequivalence of two topical cream formulations containing butenafine hydrochloride (1%, w/w). Regulatory Toxicology and Pharmacology, 82, 122-128.
- Bashaw, E. D., & Maibach, H. I. (2020). In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products.
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SincereSkincare.com. (n.d.). Myristyl Alcohol | Korean skincare. Retrieved from [Link]
- Singh, I., & Morris, A. P. (2004). Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. International journal of pharmaceutics, 269(1), 21-29.
- Andersen, F. A. (1988). Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, lsostearyl Alcohol, Myristyl Alcohol, and Behenyl Alcohol. Journal of the American College of Toxicology, 7(3), 359-413.
- Chen, Y., Liu, J., & Li, W. (2019). The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. Journal of drug delivery science and technology, 53, 101166.
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Ataman Kimya. (n.d.). MYRISTYL ALCOHOL. Retrieved from [Link]
- dos Santos, D. P., & da Silva, J. B. P. (2022). In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models. Molecular Pharmaceutics, 19(2), 527-538.
-
PermeGear. (n.d.). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. Retrieved from [Link]
- Alkilani, A. Z., McCrudden, M. T., & Donnelly, R. F. (2015). In vitro percutaneous penetration test overview. Journal of visualized experiments: JoVE, (106), e53359.
-
Lesielle. (n.d.). Myristoyl alcohol in skincare, What is?. Retrieved from [Link]
- Nair, A., & Jacob, S. (2016). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. Journal of pharmaceutical sciences, 105(7), 2029-2037.
-
B-On. (n.d.). In-Vitro Permeation Studies. Retrieved from [Link]
-
Lesielle. (n.d.). Myristoyl alcohol in skincare, What is?. Retrieved from [Link]
- Zhang, Y., & Wang, J. (2001). A Novel in-Vitro Technique for Studying Percutaneous Permeation with a. Pharmaceutical research, 18(11), 1607-1612.
- Elder, R. L. (1982). Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate. Journal of the American College of Toxicology, 1(4), 1-23.
- Patel, D., Patel, N., & Patel, R. (2022). In vitro permeation testing for the evaluation of drug delivery to the skin. Journal of Drug Delivery and Therapeutics, 12(5), 1-10.
- Song, J., & Li, S. (2023). Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. Pharmaceutics, 15(3), 896.
- de Oliveira, A. C., & Scarpa, M. V. (2018). Quantification of Anti-Inflammatory Drugs Retained in Different Layers of Skin after in Vitro Permeation Studies by Liquid Chromatography Assay.
- Lennernäs, H. (2007). Application of Method Suitability for Drug Permeability Classification. The AAPS journal, 9(2), E216-E224.
Sources
- 1. Myristyl Alcohol - CD Formulation [formulationbio.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. paulaschoice.com [paulaschoice.com]
- 4. cir-safety.org [cir-safety.org]
- 5. specialchem.com [specialchem.com]
- 6. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atamankimya.com [atamankimya.com]
- 10. ewg.org [ewg.org]
Myristoleyl alcohol as a bilayer stabilizer in niosome and liposome formulations
Application Notes & Protocols
Topic: Myristoleyl Alcohol as a Bilayer Stabilizer in Niosome and Liposome Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Vesicular Stability
Niosomes and liposomes are microscopic vesicles that have revolutionized drug delivery.[1] These carriers, composed of non-ionic surfactant or phospholipid bilayers, respectively, can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation and enabling targeted delivery.[2][3][4] However, the therapeutic success of these vesicles is fundamentally dependent on the stability of their bilayer structure. Leaky or unstable bilayers can lead to premature drug release, reducing efficacy and potentially causing off-target effects.[5][6]
Cholesterol is the traditional gold standard for stabilizing these bilayers, enhancing membrane rigidity and reducing permeability.[5][6][7] Yet, the search for alternatives is driven by the need to fine-tune vesicle properties, such as drug release kinetics, and to explore materials with different physicochemical characteristics. This guide focuses on one such promising alternative: This compound .
This compound (1-Tetradecanol) is a 14-carbon chain, saturated fatty alcohol.[8] Its amphiphilic nature, with a polar hydroxyl head and a nonpolar alkyl tail, allows it to intercalate within the non-ionic surfactant or phospholipid bilayers of niosomes and liposomes. This intercalation modulates the fluidity and integrity of the membrane, making it a compelling candidate for a bilayer stabilizer.[5][9][10] Studies have shown that fatty alcohols can significantly influence vesicle characteristics, and in some cases, niosomes formulated with fatty alcohols exhibit considerably slower drug release rates compared to those containing cholesterol.[5][6][9]
This document serves as a comprehensive technical guide for researchers looking to leverage this compound as a bilayer stabilizer. We will explore the mechanistic reasoning behind its use, provide detailed protocols for formulation, and outline key characterization techniques to validate the final product.
Mechanism of Stabilization: The Role of this compound
The efficacy of this compound as a stabilizer stems from its molecular structure and its interaction with the primary vesicle-forming components.
-
Intercalation and Packing: Like cholesterol, this compound inserts itself between the surfactant or phospholipid molecules that form the bilayer. Its straight alkyl chain fills the voids between the bulkier amphiphiles, leading to a more ordered and condensed packing of the membrane. This increased packing density reduces the bilayer's permeability to encapsulated aqueous solutes.
-
Modulation of Fluidity: The presence of this compound in the bilayer restricts the rotational and lateral movement of the primary amphiphiles. This decreases the overall fluidity of the membrane, transitioning it to a more gel-like state. A less fluid membrane is less prone to leakage and more physically robust.
-
Slower Release Kinetics: Research has demonstrated that niosomes stabilized with myristyl alcohol can exhibit a slower release rate for entrapped drugs compared to cholesterol-stabilized vesicles.[5][9] This is attributed to the enhanced packing and reduced permeability of the bilayer, making this compound an excellent choice for sustained-release formulations.
The diagram below illustrates the integration of this compound into a vesicular bilayer, enhancing its structural integrity.
Caption: this compound intercalating within a vesicular bilayer.
Protocol 1: Formulation via Thin-Film Hydration
The thin-film hydration (TFH) method is a robust and widely used technique for preparing both niosomes and liposomes.[2][11][12][13] It allows for the effective encapsulation of both hydrophilic and hydrophobic drugs.[11][12] The general workflow involves dissolving the components in an organic solvent, evaporating the solvent to create a thin film, and then hydrating that film with an aqueous phase.
Materials & Equipment
-
Vesicle Components:
-
Non-ionic surfactant (e.g., Span 60, Tween 60) for niosomes.
-
Phospholipid (e.g., DPPC, Soy PC) for liposomes.
-
This compound (Stabilizer).
-
-
Active Pharmaceutical Ingredient (API): Hydrophilic or lipophilic drug.
-
Solvents:
-
Volatile organic solvent (e.g., Chloroform, Methanol, or a mixture).
-
Aqueous hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4).
-
-
Equipment:
-
Round-bottom flask (50-250 mL).
-
Rotary evaporator.
-
Water bath.
-
Probe or bath sonicator.
-
Syringe filters (for extrusion, optional).
-
Step-by-Step Methodology
-
Preparation of the Organic Phase:
-
Accurately weigh the non-ionic surfactant (or phospholipid) and this compound. A common starting molar ratio is 1:1, but this should be optimized for your specific application.
-
If encapsulating a lipophilic drug, add it at this stage.
-
Dissolve all components in a suitable volume of organic solvent (e.g., 10 mL of chloroform:methanol 2:1 v/v) in a round-bottom flask. Ensure complete dissolution.
Causality Insight: Using a volatile organic solvent is crucial as it must be completely removed to allow for the self-assembly of the bilayer upon hydration. A solvent mixture is often used to ensure all components, which may have different polarities, fully dissolve.
-
-
Formation of the Thin Film:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of the lipid/surfactant.
-
Reduce the pressure and rotate the flask (e.g., 100-150 rpm). The solvent will evaporate, leaving a thin, uniform film of the components on the inner wall of the flask.
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent.
Causality Insight: A thin, even film is critical for efficient hydration. A thick or patchy film will hydrate unevenly, leading to a heterogeneous population of vesicles with low encapsulation efficiency.
-
-
Hydration of the Film:
-
Introduce the aqueous hydration buffer into the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The volume of the buffer will determine the final concentration of the formulation.
-
Hydrate the film by gently rotating the flask in the water bath, now set to a temperature above the gel-liquid transition temperature (Tc) of the surfactant/lipid mixture. This typically takes 30-60 minutes.
Causality Insight: Hydrating above the Tc provides the lipid/surfactant molecules with enough thermal energy to become mobile and rearrange into thermodynamically stable bilayer vesicles (multilamellar vesicles, or MLVs).
-
-
Vesicle Size Reduction (Sonication):
-
The initial suspension consists of large, multilamellar vesicles (MLVs). To produce smaller, more uniform vesicles (SUVs), size reduction is necessary.
-
Bath Sonication: Place the flask in a bath sonicator for 15-30 minutes.
-
Probe Sonication: Insert a probe sonicator into the suspension and apply short pulses (e.g., 30 seconds on, 30 seconds off) for 5-10 minutes on ice to prevent overheating.
Causality Insight: Sonication provides high-energy acoustic waves that break down the large MLVs, which then reform into smaller, often unilamellar, vesicles. This process is essential for achieving a particle size suitable for many biological applications.
-
Typical Formulation Parameters
The following table provides starting points for formulation development. Optimization is crucial for each specific application.
| Component | For Niosomes | For Liposomes | Molar Ratio (Typical Start) |
| Amphiphile | Span 60 | DPPC | 1 |
| Stabilizer | This compound | This compound | 1 |
| Drug | Ketorolac (hydrophilic) | Doxorubicin (hydrophilic) | 0.1 (variable) |
| Charge Inducer | Dicetyl Phosphate (-) | Stearylamine (+) | 0.1 (optional) |
Protocol 2: Characterization of Formulations
Thorough characterization is a self-validating step to ensure the formulation meets the required specifications for size, morphology, stability, and drug load.
Sources
- 1. The effect of noisome preparation methods in encapsulating 5-fluorouracil and real time cell assay against HCT-116 colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for preparation of niosomes: A focus on thin-film hydration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]
- 5. Release studies on niosomes containing fatty alcohols as bilayer stabilizers instead of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liposome bilayer stability: emphasis on cholesterol and its alternatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 9. Myristyl Alcohol - CD Formulation [formulationbio.com]
- 10. Niosome preparation: Significance and symbolism [wisdomlib.org]
- 11. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Phase Separation in Formulations Containing Myristyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Myristyl Alcohol and its role in formulation stability.
Q1: What is Myristyl Alcohol and what are its primary functions in a formulation?
Myristyl Alcohol, also known as 1-tetradecanol, is a saturated fatty alcohol with 14 carbon atoms.[1][2][3] It is a versatile ingredient commonly used in cosmetics and personal care products.[1][2] In formulations, it primarily functions as:
-
An emollient: It softens and smooths the skin by forming a protective layer that reduces moisture loss.[1][2][4]
-
A thickener and viscosity-controlling agent: It increases the viscosity of creams and lotions, contributing to a richer texture.[1][2][4][5]
-
An emulsion stabilizer: It helps to prevent the separation of oil and water phases in an emulsion, improving product stability and shelf life.[1][2][5][6]
-
A co-emulsifier: It works in conjunction with other emulsifiers to enhance the overall stability of the emulsion.[3][7]
Q2: Why does phase separation occur in formulations containing Myristyl Alcohol?
Phase separation, a common sign of emulsion instability, is a natural tendency for immiscible liquids like oil and water to separate over time.[8][9][10] Myristyl Alcohol, while acting as a stabilizer, can sometimes contribute to or be a factor in phase separation due to:
-
Inadequate Emulsification: Insufficient mixing or the use of improper emulsification techniques can lead to poorly formed emulsions that are prone to separation.[11]
-
Incorrect Emulsifier System: The choice and concentration of the primary emulsifier and co-emulsifiers are critical. An imbalance in the Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system can lead to instability.[10][11]
-
Ingredient Incompatibility: Interactions between Myristyl Alcohol and other ingredients in the formulation can disrupt the emulsion's stability.
-
Temperature Fluctuations: Changes in temperature during manufacturing or storage can affect the viscosity of the formulation and the solubility of its components, leading to separation.[11][12][13]
-
pH Shifts: A change in the pH of the formulation can alter the effectiveness of the emulsifiers and other stabilizing agents.[13][14]
Q3: What are the common signs of phase separation?
The most common visual cues of phase separation in a formulation include:
-
Creaming: The rising of the dispersed phase (e.g., oil droplets in an oil-in-water emulsion) to the top of the formulation.[15][16]
-
Sedimentation: The settling of the dispersed phase to the bottom of the formulation.[15][16]
-
Flocculation: The clumping together of dispersed droplets without merging.[15][16]
-
Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process that eventually leads to complete phase separation.[15][16]
-
Oiling off: The appearance of a separate layer of oil on the surface of the product.[17]
-
Changes in color, odor, or texture: These can also be indicators of product instability.[14][18]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific phase separation issues encountered in formulations containing Myristyl Alcohol.
Problem: Creaming or Sedimentation
Causality: Creaming and sedimentation are primarily driven by the density difference between the oil and water phases, governed by Stokes' Law.[15][16][17] Myristyl Alcohol, as part of the oil phase, can influence its overall density. Insufficient viscosity of the continuous phase allows for the movement of dispersed droplets.
Troubleshooting Workflow:
Sources
- 1. sincereskincare.com [sincereskincare.com]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. nbinno.com [nbinno.com]
- 5. Lauryl-Myristyl Alcohol C12-14 Manufacturer & Suppliers |ELFAT-LMOC1214 - Elchemy [elchemy.com]
- 6. curlvana.in [curlvana.in]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. Formation of Stable Emulsions: Why Homogenize? [pion-inc.com]
- 9. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 10. learncanyon.com [learncanyon.com]
- 11. thecosmeticformulator.com [thecosmeticformulator.com]
- 12. fiveable.me [fiveable.me]
- 13. formulabotanica.com [formulabotanica.com]
- 14. Cosmetic emulsion separation [personalcarescience.com.au]
- 15. biolinscientific.com [biolinscientific.com]
- 16. biolinscientific.com [biolinscientific.com]
- 17. m.youtube.com [m.youtube.com]
- 18. rolecatcher.com [rolecatcher.com]
Optimizing the concentration of Myristoleyl alcohol for maximum skin penetration
Technical Support Center: Myristoleyl Alcohol
Guide for Researchers and Formulation Scientists on Optimizing Skin Penetration
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and challenges encountered when using this compound as a chemical penetration enhancer in topical and transdermal formulations.
Part 1: Foundational Knowledge & Mechanism of Action
This section addresses the fundamental principles of this compound as a penetration enhancer.
Q1: What is this compound, and what is its primary mechanism for enhancing skin penetration?
This compound (1-Tetradecen-1-ol) is a long-chain unsaturated fatty alcohol. Its efficacy as a skin penetration enhancer stems from its ability to reversibly disrupt the highly organized lipid barrier of the stratum corneum (SC), the outermost layer of the skin.
Mechanism of Action:
The primary mechanism involves the fluidization of the SC lipid bilayers. Here’s a breakdown of the causality:
-
Intercalation: this compound, due to its amphiphilic nature, inserts itself (intercalates) between the ceramides, cholesterol, and fatty acids that form the SC lipid matrix.
-
Disruption of Order: The presence of the cis-double bond in its structure introduces a "kink" in the hydrocarbon chain. This kink disrupts the tight, ordered packing of the straight-chain saturated lipids of the SC.
-
Increased Fluidity: This disruption increases the fluidity and mobility of the lipid bilayers, creating more "free volume" or transient pores within the SC.
-
Reduced Diffusional Resistance: Consequently, the diffusional resistance of the SC to exogenous molecules is significantly lowered, allowing the active pharmaceutical ingredient (API) to partition into and diffuse through the skin barrier more easily.
This mechanism is often referred to as the "lipid fluidization" model. It is a temporary and reversible effect; once the formulation is removed, the SC lipids can reorganize back to their original barrier-competent state.
Part 2: Experimental Design & Optimization Protocols
This section provides practical guidance on designing experiments to determine the optimal concentration of this compound.
Q2: What is a typical concentration range for this compound in a topical formulation, and how does concentration impact efficacy?
There is no single "optimal" concentration; it is highly dependent on the specific API, the vehicle (base formulation), and the desired delivery profile. However, a common starting range for optimization studies is 1% to 5% (w/w) .
Concentration-Efficacy Relationship:
The relationship is typically non-linear and can exhibit a parabolic curve.
-
Low Concentrations (e.g., <1%): May not be sufficient to significantly fluidize the SC lipids, resulting in minimal enhancement.
-
Optimal Range (e.g., 1-5%): A concentration is reached where the disruption of the SC is maximized, leading to the highest flux of the API.
-
High Concentrations (e.g., >5-10%): The enhancement effect may plateau or even decrease. At very high concentrations, several issues can arise:
-
Reservoir Effect: The enhancer may form a rate-limiting reservoir within the SC, impeding API release into the deeper epidermal layers.
-
Skin Irritation: The risk of local skin irritation, erythema, or edema increases significantly with higher concentrations.
-
Formulation Instability: The formulation itself may become unstable, leading to phase separation or crystallization of the enhancer or API.
-
Experimental Workflow for Concentration Optimization
The following diagram illustrates a typical workflow for determining the optimal concentration of this compound.
Caption: Workflow for optimizing this compound concentration.
Q3: Can you provide a detailed protocol for an in vitro skin permeation test (IVPT) using Franz Diffusion Cells?
Yes. The Franz Diffusion Cell assay is the gold standard for in vitro assessment of topical drug absorption. This protocol assumes the use of excised human or porcine skin.
Protocol: IVPT using Franz Diffusion Cells
Materials:
-
Vertical Franz Diffusion Cells (with appropriate orifice diameter)
-
Circulating water bath and heater
-
Stir plate and magnetic stir bars
-
Excised full-thickness skin (e.g., porcine ear, human cadaver)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility aid like Tween 80 if API is poorly soluble)
-
Test formulations (with varying concentrations of this compound)
-
Positive and negative controls
-
Micro-syringes for sampling
-
HPLC or other analytical instrument for API quantification
Step-by-Step Methodology:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully remove any subcutaneous fat using a scalpel, avoiding damage to the dermis.
-
Cut the skin into sections large enough to fit the Franz cell orifice.
-
Equilibrate skin sections in PBS for 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Fill the receptor compartment with pre-warmed (32°C or 37°C) and de-gassed receptor solution, ensuring no air bubbles are trapped. Place a small magnetic stir bar inside.
-
Mount the skin section onto the Franz cell with the stratum corneum side facing up (donor compartment) and the dermis in contact with the receptor fluid.
-
Clamp the donor and receptor compartments together securely.
-
Place the assembled cells on the stir plate within the heated water bath and allow the system to equilibrate for at least 30 minutes. Ensure the skin surface temperature is ~32°C.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.
-
Cover the donor compartment with parafilm or a glass lid to prevent evaporation.
-
-
Sampling Procedure:
-
At pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw a sample (e.g., 200-300 µL) from the receptor compartment via the sampling arm.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Store samples at an appropriate temperature before analysis.
-
-
API Quantification:
-
Analyze the concentration of the API in the collected samples using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
Calculate the Enhancement Ratio (ER) using the formula:
-
ER = Jss (with enhancer) / Jss (without enhancer)
-
-
Part 3: Troubleshooting Common Experimental Issues
This section addresses specific problems that may arise during your experiments.
Q4: My results show high variability between replicate Franz cells. What are the common causes and solutions?
High variability is a frequent challenge in IVPT studies. The root cause is often biological variation in the skin samples, but procedural inconsistencies are also common culprits.
| Potential Cause | Troubleshooting Steps & Explanations |
| Biological Variation | Source Consistency: Use skin from the same donor and anatomical site (e.g., porcine ears from the same supplier). Biological variability is the largest source of error. |
| Skin Thickness: Measure the thickness of each skin section with a micrometer. Discard sections that are significant outliers. Thicker skin generally results in lower permeation. | |
| Air Bubbles | Bubble Entrapment: Air bubbles trapped beneath the skin in the receptor compartment create an insulating layer, preventing proper diffusion. Solution: Fill the receptor chamber carefully and tilt it to dislodge any bubbles before clamping. Use de-gassed receptor fluid. |
| Inconsistent Dosing | Dose Application: Uneven or inconsistent application of the formulation leads to different effective concentrations at the skin surface. Solution: Use a positive displacement pipette to apply a precise weight of the formulation and spread it evenly with a glass rod. |
| Poor Sealing | Lateral Diffusion: If the cell is not sealed properly, the formulation can leak from the edges, bypassing the stratum corneum and artificially inflating permeation results. Solution: Ensure clamps are tight and the skin is properly positioned. |
| Receptor Fluid Issues | Loss of Sink Conditions: If the API concentration in the receptor fluid exceeds 10% of its solubility, the concentration gradient driving diffusion is reduced, slowing permeation. Solution: Increase the sampling frequency or add a solubility enhancer (e.g., BSA, cyclodextrins) to the receptor fluid. |
Q5: I am observing signs of skin irritation (e.g., erythema, changes in skin integrity) in my ex vivo model. How can I address this?
While this compound's mechanism involves disrupting the skin barrier, this should be a reversible and non-damaging process. Irritation suggests a more severe interaction.
-
Lower the Concentration: The most direct solution is to test lower concentrations of this compound. Irritation is often a dose-dependent phenomenon.
-
Assess with Histology: After the IVPT experiment, fix and section the skin samples for histological analysis (H&E staining). Look for signs of cellular damage, necrosis, or significant changes in SC structure. This provides definitive evidence of damage versus simple barrier disruption.
-
Incorporate Anti-Irritants: Consider including soothing agents or anti-irritants (e.g., bisabolol, allantoin) in your formulation. These can counteract the inflammatory response without necessarily compromising the enhancement effect.
-
Check for Synergistic Irritation: The irritation may not be from this compound alone but a synergistic effect with the API or other excipients (e.g., propylene glycol). Run controls with the vehicle base and the enhancer alone to isolate the causative agent.
Q6: The penetration enhancement is lower than expected based on literature. What factors should I investigate?
Disappointing enhancement ratios can stem from formulation, experimental, or analytical issues.
Caption: Troubleshooting flowchart for low enhancement ratios.
Actionable Steps:
-
Verify Formulation Homogeneity: Use microscopy to check for undissolved API or enhancer crystals.
-
Run a Barrier Integrity Test: Before applying the formulation, measure the Transepidermal Water Loss (TEWL) of the mounted skin or test its electrical resistance. Discard any skin samples that show signs of a compromised barrier. A high flux in your negative control (vehicle without enhancer) is a red flag for poor skin integrity.
-
Re-evaluate Receptor Fluid: Ensure the API is freely soluble in your chosen receptor fluid and that sink conditions are maintained throughout the experiment.
References
-
Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137. [Link]
-
Lane, M. E. (2013). Skin penetration enhancers. International Journal of Pharmaceutics, 447(1-2), 12-21. [Link]
- Osborne, D. W., & Henke, J. J. (1997). Skin penetration enhancers cited in the technical literature. Pharmaceutical Technology, 21(11), 58-86. (Note: While the original article is not easily available online, its findings are widely cited in modern reviews on the topic).
-
Kang, L., Yap, C. W., & Lim, P. F. C. (2007). Formulation development of a topical cream containing lidocaine and prilocaine for dermal analgesia. Journal of Pharmacy and Pharmacology, 59(1), 35-42. [Link]
-
Magnusson, B. M., Walters, K. A., & Roberts, M. S. (2001). Veterinary drug delivery to skin: a review. Advanced Drug Delivery Reviews, 50(3), 205-227. [Link]
Myristyl Alcohol Crystallization in Cosmetic Creams: A Technical Support Guide
This technical support center provides in-depth troubleshooting guidance and frequently asked questions concerning the crystallization of Myristyl Alcohol in cosmetic cream formulations. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical principles with practical, field-proven solutions to address common challenges encountered during product development and manufacturing.
Introduction to Myristyl Alcohol in Cosmetic Formulations
Myristyl Alcohol (also known as 1-Tetradecanol) is a C14 fatty alcohol widely utilized in the cosmetics and personal care industry.[1][2] It functions as an emollient, emulsion stabilizer, thickener, and co-emulsifier, contributing to the desirable texture and stability of creams and lotions.[2] Myristyl Alcohol is a white, waxy solid at room temperature, a characteristic that, while beneficial for viscosity building, also presents a potential for crystallization within a formulation.[2]
Crystallization of Myristyl Alcohol can lead to undesirable gritty textures, a loss of aesthetic appeal, and potential instability of the emulsion. Understanding the underlying physicochemical principles governing its crystallization is paramount to formulating robust and stable cosmetic creams.
Troubleshooting Guide: Myristyl Alcohol Crystallization
This section addresses specific issues related to Myristyl Alcohol crystallization in a question-and-answer format, providing both the "what to do" and the scientific "why."
Q1: My cream has developed a grainy or gritty texture over time. What is the likely cause?
The development of a grainy texture is a classic sign of fat or fatty alcohol crystallization. In the case of formulations containing Myristyl Alcohol, this is likely due to the nucleation and growth of Myristyl Alcohol crystals. Several factors can trigger this phenomenon:
-
Temperature Fluctuations: Exposure to cold temperatures during shipping or storage can significantly reduce the solubility of Myristyl Alcohol in the oil phase of the emulsion, leading to its crystallization.
-
High Concentration: Exceeding the saturation limit of Myristyl Alcohol in the oil phase at a given temperature is a primary driver of crystallization.
-
Inadequate Solubilization: The oil phase of your formulation may not be a sufficiently strong solvent for the amount of Myristyl Alcohol used, particularly at lower temperatures.
-
Slow Cooling Rate: A slow cooling process during manufacturing allows for the formation of larger, more perceptible crystals. Rapid cooling, conversely, tends to produce smaller, less noticeable crystals.
Q2: How can I prevent Myristyl Alcohol from crystallizing in my formulation?
Preventing crystallization requires a multi-pronged approach that considers both the formulation components and the manufacturing process.
-
Optimize the Oil Phase with Co-solvents: The selection of oils and esters in your formulation can significantly impact the solubility of Myristyl Alcohol. Incorporating co-solvents can increase its solubility.
-
Mechanism of Action: Co-solvents, typically esters with shorter or branched chains, can disrupt the orderly packing of the long, straight chains of Myristyl Alcohol, thereby inhibiting the formation of a crystal lattice. They essentially create molecular disorder, making it more difficult for the Myristyl Alcohol molecules to align and crystallize.
-
Recommended Co-solvents:
-
Isopropyl Myristate
-
Caprylic/Capric Triglyceride
-
C12-15 Alkyl Benzoate
-
-
-
Utilize Crystal Habit Modifiers and Inhibitors: Certain ingredients can interfere with the crystallization process, not by increasing solubility, but by altering the shape and size of the crystals that form.
-
Mechanism of Action: Crystal habit modifiers adsorb onto the surface of growing crystals, preventing further deposition of molecules and thus limiting crystal growth. This results in a larger number of smaller, less perceptible crystals rather than a smaller number of large, gritty crystals.[3]
-
Recommended Crystal Habit Modifiers:
-
Co-emulsifiers: Incorporating a blend of fatty alcohols with different chain lengths (e.g., Cetyl Alcohol, Stearyl Alcohol) can disrupt the uniform packing of Myristyl Alcohol molecules. The presence of different chain lengths introduces steric hindrance, making it more difficult for a uniform crystal lattice to form.
-
Polyglyceryl Esters: Ingredients like Polyglyceryl-3 Stearate can act as crystal growth inhibitors.
-
Sorbitan Esters: Sorbitan Tristearate is another example of an effective crystal habit modifier.
-
-
-
Synergistic Fatty Alcohol Blends: Using a combination of fatty alcohols, such as a blend of Cetyl, Stearyl, and Myristyl alcohols, can enhance emulsion stability and reduce the likelihood of crystallization of any single component. The variation in chain lengths disrupts the crystalline packing.
-
Control the Cooling Rate: The rate at which the cream is cooled after the emulsification step is critical.
-
Rapid Cooling: Fast cooling promotes the formation of a large number of small crystals, which are less likely to be perceived as gritty.
-
Slow Cooling: Slow cooling allows more time for crystal growth, leading to larger, more noticeable crystals.
-
-
Apply Appropriate Shear: The amount of shear applied during and after the cooling process can influence the crystal network structure.
-
High Shear during Cooling: Can break down larger crystal agglomerates into smaller particles.
-
Post-cooling Shear: Gentle agitation after the cream has set can sometimes help to break up any initial crystal network, but excessive shear can also damage the emulsion structure.
-
The following diagram illustrates a typical troubleshooting workflow when encountering grainy texture in a cream containing Myristyl Alcohol.
Caption: Troubleshooting workflow for addressing grainy texture in cosmetic creams.
Frequently Asked Questions (FAQs)
Q1: What is the typical usage level of Myristyl Alcohol in cosmetic creams?
Myristyl Alcohol is typically used in concentrations ranging from 1% to 10% in cosmetic creams. The exact concentration will depend on the desired viscosity, texture, and the overall composition of the formulation.
Q2: Can the source of Myristyl Alcohol affect its crystallization behavior?
Yes, the source and purity of Myristyl Alcohol can influence its crystallization tendencies. Myristyl Alcohol can be derived from natural sources like palm kernel or coconut oil, or it can be synthesized.[2] Impurities or the presence of other fatty alcohols in the raw material can act as crystal modifiers, sometimes for the better (disrupting crystal growth) and sometimes for the worse (acting as nucleation sites). It is crucial to work with a reputable supplier and to characterize the raw material for its composition.
Q3: How does Myristyl Alcohol interact with other emulsifiers in the formulation?
Myristyl Alcohol acts as a co-emulsifier, working synergistically with primary emulsifiers to stabilize the oil-in-water interface. It orients itself at the interface, alongside the primary emulsifier, creating a more robust and structured interfacial film. This film acts as a mechanical barrier to prevent the coalescence of oil droplets.
Q4: What is the role of rheology in understanding and preventing crystallization?
Rheological measurements can provide valuable insights into the microstructure of a cream and how it changes over time. The formation of a crystal network will significantly alter the rheological properties of the cream, often leading to an increase in viscosity and the development of a yield stress. By monitoring the rheology of a cream during stability testing, you can indirectly detect the onset and progression of crystallization. Techniques like oscillatory rheology can be particularly useful in characterizing the strength and structure of the crystal network.
Experimental Protocols
I. Polarized Light Microscopy (PLM) for Crystal Detection
Principle: PLM is a powerful technique for visualizing crystalline structures. Crystalline materials are typically birefringent, meaning they split a beam of polarized light into two rays that travel at different speeds. When viewed between two crossed polarizers, these materials appear bright against a dark background, making them easily distinguishable from the amorphous (non-crystalline) components of the cream.
Protocol:
-
Sample Preparation: Place a small amount of the cream on a clean microscope slide. Gently press a coverslip over the sample to create a thin, uniform layer.
-
Microscope Setup:
-
Use a polarizing microscope equipped with a polarizer (typically below the condenser) and an analyzer (between the objective and the eyepiece).
-
Cross the polarizer and analyzer so that the field of view is dark without a sample.
-
-
Observation:
-
Place the prepared slide on the microscope stage.
-
Start with a low-power objective (e.g., 10x) and focus on the sample.
-
Crystalline structures of Myristyl Alcohol will appear as bright, often needle-like or plate-like structures against the dark background.
-
Rotate the stage to observe changes in brightness (pleochroism), which is a characteristic of anisotropic crystals.
-
Capture images for documentation and comparison.
-
The following diagram illustrates the basic principle of polarized light microscopy.
Caption: Principle of Polarized Light Microscopy for crystal detection.
II. Differential Scanning Calorimetry (DSC) for Characterizing Crystallization
Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled at a controlled rate. Crystallization is an exothermic process (releases heat), while melting is an endothermic process (absorbs heat). A DSC thermogram can therefore be used to determine the crystallization and melting temperatures and enthalpies of Myristyl Alcohol within a cream formulation.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the cream (typically 5-10 mg) into a DSC pan. Seal the pan hermetically.
-
DSC Program:
-
Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above the melting point of Myristyl Alcohol (e.g., 60°C) at a controlled rate (e.g., 10°C/min). This will show the melting endotherm of any existing crystals.
-
Cooling Scan: Cool the sample from the molten state back to the starting temperature at a controlled rate (e.g., 10°C/min). This will show the crystallization exotherm.
-
-
Data Analysis:
-
The peak of the endotherm on the heating scan corresponds to the melting point (Tm) of the Myristyl Alcohol crystals.
-
The peak of the exotherm on the cooling scan corresponds to the crystallization temperature (Tc).
-
The area under the peaks can be used to calculate the enthalpy of melting and crystallization, which is proportional to the amount of crystalline material.
-
Changes in the shape, position, and area of these peaks in different formulations can provide insights into the effects of other ingredients on the crystallization of Myristyl Alcohol.
-
The following table summarizes the expected DSC results for different scenarios.
| Scenario | Expected DSC Thermogram | Interpretation |
| Control (Myristyl Alcohol alone) | Sharp melting and crystallization peaks. | Baseline for comparison. |
| With Co-solvent | Lower melting and crystallization temperatures; broader peaks. | Co-solvent disrupts crystal lattice, making it less stable. |
| With Crystal Habit Modifier | Similar melting temperature but potentially broader crystallization peak. | Modifier interferes with crystal growth, leading to a wider range of crystal sizes and/or imperfections. |
| Aged Sample with Graininess | Sharper and larger melting peak compared to a fresh sample. | Indicates crystal growth and perfection over time. |
References
-
Cosmetics Info. (n.d.). Myristyl Alcohol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Myristyl Alcohol. Retrieved from [Link]
- Google Patents. (n.d.). Methods of modifying crystal habit.
-
Molecular Expressions. (n.d.). Polarized Light Microscopy. Retrieved from [Link]
-
PubMed Central (PMC). (2014, October 11). Crystallization modifiers in lipid systems. Retrieved from [Link]
-
MDPI. (2018, January 18). Structural Analysis of a Modern o/w-Emulsion Stabilized by a Polyglycerol Ester Emulsifier and Consistency Enhancers. Retrieved from [Link]
-
Cosmetics & Toiletries. (2008, October 16). Correlating the Structure and Rheology of Liquid Crystalline Phases in Emulsions. Retrieved from [Link]
-
MDPI. (2020, September 11). The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams. Retrieved from [Link]
-
PubMed. (1982, August). The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC curve of myristyl alcohol. Retrieved from [Link]
-
NASA. (n.d.). Polarized Light Microscopy. Retrieved from [Link]
-
SincereSkincare.com. (n.d.). Myristyl Alcohol | Korean skincare. Retrieved from [Link]
-
COSMILE Europe. (n.d.). MYRISTYL ALCOHOL – Ingredient. Retrieved from [Link]
-
CD Formulation. (n.d.). Myristyl Alcohol. Retrieved from [Link]
-
ACS Publications. (2015). Spheroidal Fat Crystals: Structure Modification via Use of Emulsifiers. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MYRISTYL ALCOHOL. Retrieved from [Link]
Sources
Degradation pathways and stability issues of 1-tetradecanol in formulations
Technical Support Center: 1-Tetradecanol Formulation Stability
Welcome to the technical support guide for 1-tetradecanol (also known as myristyl alcohol). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 1-tetradecanol's stability in various formulations. Here, we address common challenges through practical, in-depth troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge regarding the stability and degradation of 1-tetradecanol.
Q1: What are the primary chemical degradation pathways for 1-tetradecanol in a formulation?
As a long-chain primary fatty alcohol, 1-tetradecanol is susceptible to two main chemical degradation reactions. Understanding these is the first step in developing a stable formulation.
-
Oxidation: The primary hydroxyl group is the most reactive site. Partial oxidation, often initiated by atmospheric oxygen, heat, or trace metal ions, yields tetradecanal (an aldehyde). More aggressive or prolonged oxidation leads to the formation of tetradecanoic acid (myristic acid). The formation of this acidic degradant can, in turn, lower the pH of your formulation, potentially triggering further instability.
-
Esterification: 1-tetradecanol will react with carboxylic acids, acid anhydrides, or acid chlorides to form a corresponding ester. This is a critical concern when formulating with acidic active pharmaceutical ingredients (APIs) or excipients. The resulting ester, often a waxy solid, can alter the physical properties of the formulation, such as viscosity or appearance.
Q2: Is 1-tetradecanol sensitive to light?
Direct photolysis of 1-tetradecanol is not a primary concern. Its chemical structure does not contain significant chromophores that absorb light in the UV-Vis spectrum (>290 nm) typically associated with photodegradation. However, this does not grant immunity to light-induced degradation in a finished formulation. 1-tetradecanol can be degraded through indirect photosensitization, where another ingredient in the formulation absorbs light and initiates radical reactions that then attack the alcohol. Therefore, photostability testing of the complete formulation is always recommended as per ICH Q1B guidelines.
Q3: My formulation is an emulsion. How does 1-tetradecanol's stability impact the stability of the emulsion itself?
1-tetradecanol is frequently used in topical formulations like creams and lotions as an emulsion stabilizer, thickener, and emollient. Its degradation can severely compromise the physical stability of the emulsion.
-
Chemical Degradation Impact: The formation of tetradecanoic acid via oxidation introduces a new species with different surfactant properties, potentially disrupting the delicate hydrophilic-lipophilic balance (HLB) of the system. This can weaken the interfacial film around the emulsion droplets, leading to coalescence and eventual breaking of the emulsion.
-
Physical Instability Impact: 1-tetradecanol is a waxy solid at room temperature. Temperature fluctuations during storage or shipping can cause it to dissolve and recrystallize. If not controlled, this can lead to the growth of larger crystals, altering the cream's texture and potentially contributing to physical instability phenomena like creaming or phase separation.
Q4: What are the ideal storage conditions for raw material 1-tetradecanol and its formulations?
To minimize degradation, 1-tetradecanol and formulations containing it should be stored in well-sealed containers to protect from moisture and atmospheric oxygen. Storage should be in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and ignition sources. It is crucial to store it separately from incompatible materials like strong oxidizing agents and acidic compounds. A general storage temperature of below 30°C is often recommended.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during stability studies.
Issue 1: A significant drop in the assay value of 1-tetradecanol is observed during a stability study, with a corresponding unknown peak appearing in the chromatogram.
-
Plausible Cause: Chemical degradation, most likely oxidation. The hydroxyl group's conversion to an aldehyde or carboxylic acid would result in a loss of the parent compound.
-
Investigative Strategy:
-
Peak Identification: The primary goal is to identify the new peak. Based on degradation pathways, the degradants are likely tetradecanal or tetradecanoic acid. Analyze a reference standard of tetradecanoic acid on your current analytical method to see if the retention times match.
-
Forced Degradation Confirmation: Perform a targeted forced degradation study. Expose a solution of 1-tetradecanol to an oxidative stressor (e.g., 3% hydrogen peroxide at 40°C for 24 hours). Analyze the stressed sample. An increase in the peak of interest confirms its identity as an oxidative degradant.
-
Mass Spectrometry: For definitive identification, analyze the stability sample using LC-MS or GC-MS to determine the mass of the unknown peak and compare it to the expected masses of potential degradants.
-
-
Corrective Actions:
-
Formulation: Introduce a suitable antioxidant (e.g., BHT, tocopherol) into the formulation to scavenge free radicals.
-
Processing: During manufacturing, blanket the formulation vessel with an inert gas like nitrogen or argon to displace oxygen.
-
Packaging: Select packaging with low oxygen permeability to protect the product throughout its shelf life.
-
Issue 2: The pH of an aqueous cream formulation decreases over time, moving outside the acceptable range.
-
Plausible Cause: This is a classic indicator of 1-tetradecanol oxidizing to tetradecanoic acid, which then dissociates in the aqueous phase to release protons (H+), lowering the pH.
-
Investigative Strategy:
-
Correlate pH and Degradant: Track the pH of the stability samples over time and simultaneously quantify the concentration of tetradecanoic acid using a validated stability-indicating method. A strong correlation between the increase in the acid degradant and the decrease in pH provides compelling evidence.
-
Buffer Capacity Check: Evaluate the buffering capacity of your formulation. It may be insufficient to resist the pH shift caused by the formation of the acidic degradant.
-
-
Corrective Actions:
-
Primary Solution: Address the root cause by preventing oxidation using the methods described in Issue 1.
-
Secondary Solution: Increase the buffering capacity of the formulation by adjusting the concentration or type of buffering agents to better maintain the target pH, even if minor degradation occurs.
-
Issue 3: Physical changes are observed in a semi-solid formulation, such as increased graininess, precipitation, or phase separation ("bleeding").
-
Plausible Cause A (Chemical): Esterification reaction between 1-tetradecanol and an acidic component (API or excipient) in the formulation, forming a less soluble, waxy ester that is precipitating out.
-
Plausible Cause B (Physical): Physical instability of the formulation matrix. This could be due to Ostwald ripening of 1-tetradecanol crystals or a breakdown of the emulsion structure.
-
Investigative Strategy:
-
Microscopic Examination: Use polarized light microscopy to examine the formulation. Crystalline structures (like esters or large alcohol crystals) will be visible. Compare samples from different time points and storage conditions.
-
Thermal Analysis (DSC): Differential Scanning Calorimetry can reveal changes in the thermal behavior of the formulation. The appearance of a new melting peak or a shift in the melting endotherm of 1-tetradecanol can indicate the formation of a new species (ester) or changes in its crystalline form.
-
Spectroscopic Analysis (FTIR): Attenuated Total Reflectance (ATR)-FTIR spectroscopy is excellent for detecting chemical changes in semi-solids. Look for the appearance of a strong carbonyl (C=O) stretch around 1735 cm⁻¹, which is characteristic of an ester, and would be absent in the initial formulation.
-
-
Corrective Actions:
-
For Esterification: If an acidic component is necessary, consider creating a physical barrier through microencapsulation or adjust the formulation pH to a level where the esterification reaction rate is minimized (generally, neutral pH is less favorable for acid-catalyzed esterification).
-
For Physical Instability: Optimize the manufacturing process, particularly the cooling rate after heating, to promote the formation of small, stable crystals. Evaluate the entire emulsifier system to ensure it is robust enough to prevent coalescence and phase separation.
-
Part 3: Key Experimental Protocols & Data
To proactively address stability, a robust experimental design is essential. Below are foundational protocols and data summaries.
Protocol 1: Forced Degradation (Stress Testing) of 1-Tetradecanol
Objective: To intentionally degrade 1-tetradecanol under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. This is a foundational step required by regulatory bodies like the ICH.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 1-tetradecanol in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 48 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid material or a solution at 80°C for 72 hours.
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis: After exposure, neutralize the acid and base samples. Analyze all stressed samples, along with a non-stressed control, using a suitable chromatographic method (e.g., GC-FID, HPLC-UV/CAD).
-
Data Evaluation:
-
Compare chromatograms to identify new peaks (degradants).
-
Perform a mass balance calculation to ensure that the decrease in the main peak is accounted for by the appearance of degradant peaks.
-
Assess peak purity of the 1-tetradecanol peak in the presence of its degradants to validate the method as "stability-indicating."
-
Table 1: Summary of Potential Degradation Products and Analytical Methods
| Degradation Pathway | Potential Degradant(s) | Chemical Formula | Primary Analytical Method | Key Detection Feature |
| Oxidation (Partial) | Tetradecanal | C₁₄H₂₈O | GC-FID, LC-MS | Appearance of a new peak, mass confirmation. |
| Oxidation (Complete) | Tetradecanoic Acid | C₁₄H₂₈O₂ | GC-FID (with derivatization), RP-HPLC | Appearance of a new peak, pH drop in formulation. |
| Esterification | Tetradecyl ester | Varies | GC-FID, RP-HPLC, FTIR | Appearance of a waxy solid, new ester peak in IR. |
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |
| Acidic | 0.1 M - 1 M HCl | 24 - 72 hours (heated) | Minimal (as an alcohol); potential for dehydration at high temp. |
| Basic | 0.1 M - 1 M NaOH | 24 - 72 hours (heated) | Minimal |
| Oxidative | 3% - 30% H₂O₂ | 12 - 48 hours (RT) | Primary Pathway: Oxidation to aldehyde and carboxylic acid. |
| Thermal | 60°C - 80°C (dry heat) | 48 - 96 hours | Oxidation |
| Photolytic | ICH Q1B conditions | N/A | Indirect degradation if photosensitizers are present. |
Part 4: Visualizations
Diagram 1: Chemical Degradation Pathways of 1-Tetradecanol
Caption: Key chemical degradation routes for 1-tetradecanol in formulations.
Diagram 2: Troubleshooting Workflow for Formulation Instability
Caption: A logical workflow for diagnosing the root cause of instability.
References
- Benchchem. How to avoid side reactions during the oxidation of 1-Tetradecanol.
- Ataman Kimya. 1-TETRADECANOL (MYRISTIC ALCOHOL).
- Suzhou Senfeida Chemical Co., Ltd. China 1-Tetradecanol Manufacturers Suppliers Factory.
- ECHEMI. 112-72-1, 1-Tetradecanol Formula.
-
PubChem. 1-Tetradecanol. Available from: [Link]
- Regulations.gov. 1-Tetradecanol.
-
PharmaCompass.com. 1-Tetradecanol | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
N/A. 1-TETRADECANOL - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Available from: [Link]
-
Wikipedia. 1-Tetradecanol. Available from: [Link]
-
MedCrave online. Forced degradation studies. (2016). Available from: [Link]
-
Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]
- Benchchem. A Comparative Guide to Purity Assessment of 2-Decyl-1-tetradecanol by Gas Chromatography.
-
MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. (2014). Available from: [Link]
-
NIST. 1-Tetradecanol - the NIST WebBook. Available from: [Link]
-
Taylor & Francis. 1-tetradecanol – Knowledge and References. Available from: [Link]
-
Chromatography Forum. Forced degradation studies. (2012). Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. (2025). Available from: [Link]
-
lookchem. Cas 112-72-1,1-Tetradecanol. Available from: [Link]
-
ResearchGate. Preparation and investigation on tetradecanol and myristic acid/cellulose form-stable phase change material. (2025). Available from: [Link]
-
ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). Available from: [Link]
-
Slideshare. Instability Of Emulsions.pptx. Available from: [Link]
-
SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). Available from: [Link]
-
ResearchGate. Instability types of emulsion. | Download Scientific Diagram. Available from: [Link]
-
Pharmaguideline. Stability Problems of Emulsions and Methods to Overcome. Available from: [Link]
-
ResearchGate. Influence of pH on the Stability Characteristics of Nanofluids. Available from: [Link]
-
AJPO Journals. View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
Addressing skin irritation potential of Myristyl alcohol in topical products
Technical Support Center: Myristyl Alcohol
A Guide for Formulation Scientists on Addressing Skin Irritation Potential in Topical Products
Introduction
Welcome to the technical support center for Myristyl Alcohol. As a C14 saturated fatty alcohol, Myristyl Alcohol (also known as 1-Tetradecanol) is a widely used ingredient in the cosmetics and pharmaceutical industries, valued for its emollient, emulsion-stabilizing, and viscosity-controlling properties.[1][2] It is derived from natural sources like coconut and palm kernel oil and is generally considered safe for use in topical products.[3][4] However, as with many ingredients that interact with the skin barrier, there is a potential for skin irritation, particularly in individuals with sensitive skin or compromised barrier function.[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, evidence-based answers to common questions and troubleshooting steps for mitigating the skin irritation potential of Myristyl Alcohol during product formulation and development.
Section 1: Understanding Myristyl Alcohol and Skin Irritation
This section addresses the fundamental properties of Myristyl Alcohol and the biological mechanisms that can lead to skin irritation.
Q1: What is Myristyl Alcohol and why is it used in topical formulations?
Myristyl Alcohol is a long-chain fatty alcohol that functions as a multifunctional ingredient.[5] Unlike short-chain alcohols (e.g., ethanol) which can be drying, long-chain fatty alcohols are oleochemicals that provide lubrication and hydration.[5] Its primary roles in formulations include:
-
Emollient: It softens and smoothens the skin by forming a protective layer that reduces moisture loss.[1][4]
-
Emulsion Stabilizer: It helps to prevent the separation of oil and water components in a formula, improving product stability and shelf life.[1][7]
-
Thickener/Viscosity Agent: It increases the viscosity of products like lotions and creams, enhancing their texture and application feel.[4][8]
-
Co-emulsifier: It works with other surfactants to create a stable emulsion.[8]
Q2: Is Myristyl Alcohol considered safe for topical use?
Yes, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the scientific data and concluded that Myristyl Alcohol is safe as a cosmetic ingredient in the present practices of use.[3][9] It is generally classified as having low toxicity. However, safety in a general population does not preclude the possibility of irritation or allergic contact dermatitis in susceptible individuals.[5][10]
Q3: What is the mechanism by which Myristyl Alcohol can cause skin irritation?
Skin irritation from topical ingredients is often a result of disruption to the stratum corneum, the outermost layer of the epidermis. The process can be described as follows:
-
Barrier Disruption: As a fatty alcohol, Myristyl Alcohol has amphiphilic properties. When applied at high concentrations or in certain formulations, it can interact with and disorganize the highly ordered lipid matrix of the stratum corneum.
-
Increased Permeability: This disorganization increases the permeability of the skin barrier, allowing the ingredient to penetrate deeper and potentially permitting other environmental irritants to enter.
-
Cellular Damage: Upon reaching the viable epidermis, it can cause damage to keratinocytes. This damage triggers a cascade of events, including the release of pro-inflammatory mediators like cytokines (e.g., IL-1α) and prostaglandins.[11]
-
Inflammatory Response: The release of these mediators initiates a localized inflammatory response, leading to the classic signs of irritation: erythema (redness), edema (swelling), and a stinging or itching sensation.[11][12] Studies have shown that some fatty alcohols can increase transepidermal water loss (TEWL) and skin blood flow, which are measurable markers of skin irritation.[13][14]
Section 2: Troubleshooting and Experimental Protocols
This section provides practical guidance for identifying, assessing, and resolving irritation issues during the formulation process.
Troubleshooting Common Formulation Issues
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Phase separation or instability in emulsion. | Insufficient concentration of Myristyl Alcohol or improper homogenization. | Increase Myristyl Alcohol concentration in small increments (e.g., 0.5% w/w). Optimize homogenization speed and time to ensure proper droplet size reduction and distribution. |
| Unexpectedly high irritation scores in preliminary in vitro tests. | Concentration of Myristyl Alcohol may be too high, or synergistic irritation with other excipients. | 1. Reduce Concentration: Lower the Myristyl Alcohol concentration. 2. Isolate Variables: Test the base formula without Myristyl Alcohol and each key excipient individually to identify the primary irritant or synergistic effects. |
| Product feels heavy or greasy on the skin. | High overall lipid content; Myristyl Alcohol concentration may be contributing. | Rebalance the oil phase. Consider replacing a portion of the Myristyl Alcohol with a lighter-weight emollient or ester to improve skin feel without compromising stability. |
| Subjects in pilot studies report stinging or burning upon application. | Irritant contact dermatitis. The formulation is likely disrupting the skin barrier. | Immediately halt the study. Reformulate to reduce irritant potential by lowering Myristyl Alcohol concentration and incorporating anti-irritant ingredients (see Section 3). Re-evaluate with in vitro methods before resuming human testing.[15] |
| Delayed redness or rash reported after several days of use. | Allergic contact dermatitis (a Type IV hypersensitivity reaction). | This is a specific immune response, not just irritation. The subject may be sensitized to Myristyl Alcohol or another ingredient. Recommend the subject undergo diagnostic patch testing with a dermatologist.[16][17][18] |
Experimental Workflow for Assessing and Mitigating Irritation
The following workflow provides a systematic approach to developing topically applied products with minimal irritation potential.
Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test
This protocol is based on the OECD Test Guideline 439 and is a validated, animal-free method for identifying skin irritants.[11][19]
Objective: To determine the skin irritation potential of a test formulation by assessing its cytotoxic effect on a reconstructed human epidermis (RhE) model.[20]
Principle: The test measures cell viability using the MTT assay. Viable cells in the RhE tissue reduce the yellow MTT tetrazolium salt to a blue formazan salt, which is then extracted and quantified by measuring its optical density (OD). A reduction in cell viability below a specific threshold indicates irritation potential.[11][19]
Methodology:
-
RhE Tissue Preparation:
-
Receive commercially available RhE tissue kits (e.g., EpiDerm™, SkinEthic™ RHE) and place tissues in 6- or 12-well plates containing pre-warmed assay medium.
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow tissues to equilibrate.
-
-
Application of Test Material:
-
Apply a sufficient amount of the test formulation (typically 25-50 µL for liquids or 25 mg for solids) directly onto the surface of the RhE tissue, ensuring even coverage.
-
Include a Negative Control (e.g., Phosphate-Buffered Saline) and a Positive Control (e.g., 5% Sodium Dodecyl Sulfate). Use at least three tissue replicates for each condition.
-
-
Exposure and Post-Incubation:
-
Expose the tissues to the test material for a standardized period (e.g., 42-60 minutes) at room temperature.[20][21]
-
After exposure, thoroughly rinse the tissues with PBS to remove all residual test material.
-
Blot the tissues dry, place them in fresh, pre-warmed assay medium, and return them to the incubator for a post-incubation period (e.g., 42 hours).[20][21]
-
-
MTT Viability Assay:
-
Transfer the tissues to a new plate containing a medium with MTT (e.g., 1 mg/mL).
-
Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will convert MTT to formazan.
-
After incubation, carefully remove the tissues and place them in a suitable solvent (e.g., isopropanol) to extract the formazan.
-
Agitate for at least 2 hours at room temperature, protected from light, to ensure complete extraction.
-
-
Data Analysis and Interpretation:
-
Measure the optical density (OD) of the formazan extract using a plate reader at 570 nm.
-
Calculate the percentage of cell viability for each tissue relative to the negative control.
-
Classification: According to UN GHS criteria, a formulation is classified as an irritant (Category 2) if the mean cell viability of the three replicate tissues is ≤ 50%.[19]
-
Protocol 2: In Vivo Human Repeat Insult Patch Test (HRIPT) - Screening
This is a screening protocol to assess the potential for both irritation and sensitization. A full diagnostic patch test should be conducted by a dermatologist.[18]
Objective: To evaluate the skin irritation and sensitization potential of a final formulation under exaggerated conditions on human volunteers.
Principle: The formulation is repeatedly applied to the same patch of skin under occlusive or semi-occlusive patches. The skin is observed for any signs of irritation or allergic reaction over a period of several weeks.
Methodology:
-
Subject Recruitment:
-
Recruit a panel of 50-100 healthy adult volunteers with no known skin conditions or allergies to cosmetic ingredients. The study should be approved by an Institutional Review Board (IRB).
-
-
Induction Phase (3 weeks):
-
Apply a small amount of the test formulation (e.g., 0.2 mL or 0.2 g) to an occlusive patch.
-
Apply the patch to a designated site on the upper back of each subject.
-
The patch remains in place for 24-48 hours.[22][23] This procedure is repeated nine times over a 3-week period (e.g., every Monday, Wednesday, and Friday).
-
A trained technician scores the skin reaction for erythema, edema, and other signs of irritation before each new patch application.
-
-
Rest Phase (2 weeks):
-
A 2-week period with no patch application follows the induction phase. This allows for the development of any delayed hypersensitivity (sensitization).
-
-
Challenge Phase (final week):
-
After the rest period, apply a final challenge patch with the test formulation to a new, previously un-patched site on the back.
-
Leave the patch in place for 24-48 hours.
-
-
Scoring and Interpretation:
-
The challenge patch site is scored for reactions at 48 and 96 hours after application.[22]
-
Interpretation: A reaction during the induction phase suggests the product has irritant properties. A reaction at the challenge site (where none existed during induction) is indicative of sensitization (allergic contact dermatitis). If no reactions are observed, the product is considered non-irritating and non-sensitizing under the conditions of the test.
-
Section 3: Mitigation Strategies in Formulation
This section provides actionable strategies for developing well-tolerated formulations containing Myristyl Alcohol.
Q4: How can I reduce the irritation potential of a formulation containing Myristyl Alcohol?
A multi-faceted approach is most effective:
-
Optimize Concentration: Use the minimum concentration of Myristyl Alcohol required to achieve the desired technical effect (e.g., emulsion stability, viscosity).
-
Maintain a Skin-Friendly pH: Formulate products to have a pH between 5.0 and 6.0 to support the skin's natural acid mantle, which helps resist irritation.[15][24]
-
Strengthen the Skin Barrier: Include a high content of other lipids, such as ceramides, cholesterol, and fatty acids, which are key components of the skin barrier. This can help to offset any potential disruption from the formulation itself.[15][25]
-
Incorporate Anti-Irritant Ingredients: Add active ingredients specifically designed to calm the skin, reduce inflammation, and support barrier recovery.[26]
-
Simplify the Formula: Reduce the total number of ingredients to minimize the risk of synergistic irritation or introducing a separate potential irritant.[25][27]
Q5: What are some effective anti-irritant or soothing ingredients to pair with Myristyl Alcohol?
Incorporating ingredients that actively soothe the skin and support barrier function is a key strategy.
| Ingredient | Mechanism of Action | Typical Use Level |
| Bisabolol | The active component of chamomile, it has potent anti-inflammatory properties that reduce redness and irritation.[28][29] | 0.1 - 1.0% |
| Allantoin | Promotes the regeneration of skin cells and has soothing and anti-irritant properties.[26][30] | 0.2 - 2.0% |
| Panthenol (Pro-vitamin B5) | Acts as a humectant to hydrate the skin and is known for its skin-repairing and anti-inflammatory effects.[25][26] | 1.0 - 5.0% |
| Niacinamide (Vitamin B3) | Supports healthy skin barrier function by increasing ceramide production and has calming, anti-inflammatory benefits.[24][25] | 2.0 - 5.0% |
| Centella Asiatica Extract | Contains active compounds like asiaticoside that inhibit inflammatory factors and strengthen the skin barrier.[29][30] | 1.0 - 5.0% |
| Ceramides | These are barrier-reinforcing lipids that are naturally present in the skin. Adding them to a formula helps maintain the integrity of the stratum corneum.[24][25] | 0.1 - 1.0% |
| Shea Butter | A rich emollient that helps prevent moisture loss and has soothing properties due to its fatty acid and vitamin content.[29] | 2.0 - 20% |
Section 4: Advanced Topics & Regulatory Context
Q6: Are certain individuals more susceptible to irritation from Myristyl Alcohol?
Yes. Individuals with pre-existing sensitive skin conditions, such as atopic dermatitis (eczema), rosacea, or psoriasis, are more likely to experience irritation.[5][6] These conditions are characterized by a compromised skin barrier, which makes the skin more vulnerable to external triggers. Therefore, when formulating for sensitive skin, it is crucial to use lower concentrations of potentially irritating ingredients and to conduct thorough safety testing on the target population.[24]
Q7: What are the regulatory considerations for using Myristyl Alcohol?
Myristyl Alcohol is widely approved for use in cosmetic and personal care products globally, including in the United States, Europe, and Asia.[3] The FDA lists synthetic fatty alcohols, including Myristyl Alcohol, as permitted for direct and indirect addition to food.[3] In cosmetics, there is no specific regulatory concentration limit, but manufacturers are legally responsible for ensuring the safety of their products. This underscores the importance of conducting a thorough safety assessment, including irritation testing, for each unique formulation.[2]
References
- atamankimya.com. Myristyl Alcohol. [Link]
- Journal of the American College of Toxicology. Final Report on the Safety Assessment of Cetearyl Alcohol, Cetyl Alcohol, lsostearyl Alcohol, Myristyl. [Link]
- Cosmetics Info. Myristyl Alcohol. [Link]
- Curlvana. Myristyl Alcohol: Benefits, Uses, Side-Effects & More. [Link]
- PubMed. Contact dermatitis from fatty alcohols. [Link]
- SincereSkincare.com. Myristyl Alcohol | Korean skincare. [Link]
- Mystore. Anti-Irritant cosmetic ingredients. [Link]
- RE-Place. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]
- Episkin. SkinEthic RHE and HCE validated protocols for skin irritation and eye irritation. [Link]
- PubMed. may polyethoxylation of the fatty alcohols influence their sensitizing potential?. [Link]
- PMC - NIH. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation. [Link]
- Medical News Today. How to perform a patch test for skincare products. [Link]
- OECD. Test No. 431: In vitro skin corrosion: reconstructed human epidermis (RHE) test method. [Link]
- ResearchGate. Contact Dermatitis and Fatty Alcohols. [Link]
- Nucro-Technics. OECD 439: In Vitro Skin Irritation (RHE Test Method). [Link]
- Plamed Group. The Top 10 Best Cosmetic Ingredients for Sensitive Skin. [Link]
- Medpak Solutions. Formulating Sensitive Skin Care Products. [Link]
- PubMed. A catch-up validation study on reconstructed human epidermis (SkinEthic RHE) for full replacement of the Draize skin irritation test. [Link]
- Formula Botanica. How to formulate for sensitive skin: A step-by-step guide. [Link]
- Dermaviduals.de. Anti-irritant agents - special actives. [Link]
- Ataman Kimya. MYRISTYL ALCOHOL. [Link]
- PubMed. Seven cases of contact dermatitis due to stearyl alcohol contained in topical medications. [Link]
- Cosmetic Ingredient Review. Myristyl alcohol. [Link]
- Oasis app. Myristyl Alcohol Health Benefits and Risks. [Link]
- British Dermatological Nursing Group. PATCH TESTING: A BEST PRACTICE GUIDE. [Link]
- PubMed. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. [Link]
- Stanford Health Care. INSTRUCTIONS FOR PATCH TESTING. [Link]
- KBL Cosmetics. How do you adjust a skincare formulation for sensitive skin types?. [Link]
- Cosmetic, Toiletry and Perfumery Association. Patch Testing Guidelines CTPA guidelines for the supply of patch test materials for diagnostic patch testing. [Link]
- Nationwide Children's Hospital. Patch Testing for Skin Allergies. [Link]
- Rixin Cosmetics. Top 16 Best Ingredients For Sensitive Skin. [Link]
- Univar Solutions. 8 Best Ingredients for Sensitive Skin (& 5 To Avoid). [Link]
- ResearchGate. Skin permeation enhancement effect and skin irritation of fatty alcohols. [Link]
- EWG Skin Deep®. What is MYRISTYL ALCOHOL. [Link]
- COSMILE Europe. MYRISTYL ALCOHOL - Ingredient. [Link]
- Ataman Kimya. MYRISTYL ALCOHOL. [Link]
- PubMed. Cosmetic allergy from myristyl alcohol. [Link]
- EAG Laboratories. In Vitro Skin Irritation Testing. [Link]
- PubMed. In vitro and human testing strategies for skin irritation. [Link]
- NAMSA. In Vitro Irritation Assay. [Link]
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- 30. plamed.cn [plamed.cn]
Methods to prevent the oxidation of Myristoleyl alcohol during storage
An essential, yet often overlooked, aspect of ensuring experimental reproducibility and the integrity of drug development pipelines is the proper storage and handling of reactive chemical species. Myristoleyl alcohol ((9Z)-tetradec-9-en-1-ol), a C14:1 monounsaturated fatty alcohol, is a valuable lipid intermediate. However, the presence of a cis-double bond in its alkyl chain renders it susceptible to oxidation, a process that can introduce impurities, alter its biological activity, and compromise experimental outcomes.
This technical support guide, designed for researchers and drug development professionals, provides a comprehensive overview of the mechanisms behind this compound oxidation and offers practical, field-tested methods to prevent its degradation during storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues and questions encountered when working with this compound.
Q1: I suspect my this compound has degraded. What are the common signs?
A1: Degradation of unsaturated fatty alcohols, primarily through oxidation, can manifest in several ways.[1] Be vigilant for the following indicators:
-
Visual Changes: A pure sample should be a colorless to pale yellow liquid. A noticeable shift to a darker yellow or brown hue can indicate the formation of polymeric oxidation products.[1]
-
Odor: The development of a sharp, rancid, or unpleasant odor is a classic sign of oxidation, resulting from the formation of volatile secondary oxidation products like aldehydes and ketones.[1]
-
Changes in Viscosity: An increase in viscosity can occur due to the formation of cross-linked or polymerized molecules.
-
Analytical Discrepancies: When analyzed via chromatography (e.g., GC, HPLC), the appearance of new peaks, broadening of the main peak, or a decrease in the area of the primary this compound peak are strong indicators of degradation and the presence of impurities.[1][2][3]
Q2: What are the primary factors that cause this compound to oxidize?
A2: The degradation of this compound is primarily driven by auto-oxidation, a free-radical chain reaction involving its unsaturated double bond. The key environmental factors that initiate and accelerate this process are:
-
Oxygen: Atmospheric oxygen is a critical reactant in the propagation of the free-radical chain reaction.[1]
-
Light: Exposure to light, particularly in the UV spectrum, provides the energy to initiate the formation of free radicals, thus starting the oxidation cascade.[1]
-
Elevated Temperature: Heat increases the rate of chemical reactions, including the kinetics of oxidation.[1] Storing at elevated temperatures will significantly shorten the shelf-life of the compound.
-
Presence of Metal Ions: Trace amounts of transition metals (e.g., iron, copper) can act as catalysts, accelerating the decomposition of hydroperoxides into highly reactive radicals.[4]
Q3: My sample, stored at -20°C, appears cloudy after thawing. Is it oxidized?
A3: Not necessarily. Cloudiness or the presence of a precipitate upon thawing is often due to the compound's melting point and solubility characteristics at low temperatures. Myristyl alcohol, the saturated counterpart, is a waxy solid at room temperature.[5] this compound has a lower melting point but can still solidify or become highly viscous at freezer temperatures.
Troubleshooting Steps:
-
Gently warm the vial to room temperature (20-25°C).
-
Vortex or sonicate the vial to ensure the compound is fully redissolved.
-
If the solution remains clear and free of the degradation signs mentioned in Q1, it is likely safe to use. If cloudiness persists or other signs are present, analytical verification is recommended.[1]
Q4: Can I store this compound in plastic tubes or use plastic pipette tips?
A4: This is strongly discouraged for long-term storage or when working with organic solvents. Unsaturated lipids should be stored in glass containers with Teflon-lined caps.[1][6] Plastic containers (e.g., polypropylene, polystyrene) can leach plasticizers and other impurities into the sample, especially when in contact with organic solvents.[6] For transfers, always use glass or stainless-steel instruments.[6]
Technical Deep Dive: The Mechanism of Oxidation
Understanding the auto-oxidation pathway is critical to appreciating the rationale behind preventative measures. The process is a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.
Caption: The free-radical auto-oxidation pathway of unsaturated lipids.
Prevention Strategies & Protocols
Effective prevention is based on controlling the environmental factors that drive oxidation.
Optimal Storage Conditions
To maximize the shelf-life of this compound, adhere to the following conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (-80°C for long-term) | Significantly slows the rate of oxidation reactions.[1] Avoid repeated freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the propagation phase of auto-oxidation.[1][7] |
| Light | Amber Glass Vial / Darkness | Protects the compound from UV and visible light, which can initiate radical formation.[1] |
| Container | Glass vial with Teflon-lined cap | Prevents leaching of impurities from plastic and ensures an airtight seal.[1][6] |
Protocol 1: Aliquoting and Inert Gas Blanketing
To prevent contamination and repeated exposure of the main stock to atmospheric conditions, it is best practice to aliquot the material upon receipt.
Materials:
-
Stock vial of this compound
-
Several smaller amber glass vials with Teflon-lined caps
-
Glass syringe or pipette
-
Source of high-purity Argon or Nitrogen gas with a regulator and tubing
Procedure:
-
Allow the main stock vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold sample.
-
Work in a fume hood or a well-ventilated area.
-
Gently flush the headspace of the stock vial with a slow stream of inert gas for 15-30 seconds.
-
Using a clean glass syringe or pipette, quickly transfer the desired amounts into the smaller aliquot vials.
-
Before sealing each aliquot vial, flush the headspace with inert gas for 10-15 seconds.
-
Securely tighten the Teflon-lined caps on all vials.
-
Label each aliquot clearly with the compound name, concentration (if in solution), and date.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: The Use of Antioxidants
For very long-term storage or for applications where the compound will be handled frequently, adding a suitable antioxidant can provide an extra layer of protection. Antioxidants function by intercepting and neutralizing free radicals, thus terminating the propagation cycle.[4]
Caption: Mechanism of a chain-breaking antioxidant.
Common Antioxidants for Lipids:
| Antioxidant | Type | Recommended Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | Synthetic Phenolic | 0.01% - 0.1% | Highly effective, widely used.[8] |
| alpha-Tocopherol (Vitamin E) | Natural Phenolic | 0.02% - 0.1% | Natural antioxidant, effective but can be consumed over time.[8][9][10] |
| Butylated Hydroxyanisole (BHA) | Synthetic Phenolic | 0.01% - 0.1% | Often used in combination with BHT.[8] |
Procedure for Adding an Antioxidant:
-
Choose a suitable antioxidant based on your experimental needs and downstream applications. Ensure it will not interfere with your assays.
-
Prepare a concentrated stock solution of the antioxidant in a high-purity solvent (e.g., ethanol) that is compatible with this compound.
-
Calculate the volume of the antioxidant stock solution needed to achieve the desired final concentration in your this compound sample.
-
Add the calculated volume to the lipid.
-
Vortex thoroughly to ensure complete mixing.
-
Proceed with inert gas blanketing and storage as described in Protocol 1.
Analytical Verification of Stability
When in doubt, analytical testing is the definitive way to assess the purity and stability of your this compound.
Troubleshooting Workflow for Suspected Degradation
Caption: Logic for troubleshooting suspected this compound degradation.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to confirm the identity and purity of the alcohol and to identify potential oxidation byproducts such as aldehydes, ketones, or shorter-chain alcohols.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate detector (e.g., ELSD, CAD, or MS) can be used to quantify the purity of the sample and detect less volatile degradation products.[2][3]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity. The appearance of new spots or streaking can indicate the presence of impurities.[1]
By implementing these robust storage, handling, and verification procedures, researchers can ensure the stability of their this compound, leading to more reliable and reproducible scientific outcomes.
References
- Benchchem. Technical Support Center: Storage and Stability of Unsaturated Fatty Alcohols.
-
Ataman Kimya. Myristyl Alcohol. Available from: [Link]
-
Gabriele, C., et al. (2022). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 11(12), 2356. Available from: [Link]
-
Muby Chemicals. Myristyl Alcohol or 1-Tetradecanol USP NF Grade Manufacturers, SDS. Available from: [Link]
-
Ataman Kimya. MYRISTYL ALCOHOL (C14). Available from: [Link]
-
CD Formulation. Myristyl Alcohol. Available from: [Link]
-
Gasparovic, A. C., et al. (2021). Lipid Peroxidation and Antioxidant Supplementation in Neurodegenerative Diseases: A Review of Human Studies. Antioxidants, 10(10), 1577. Available from: [Link]
-
COSMILE Europe. MYRISTYL ALCOHOL – Ingredient. Available from: [Link]
-
Loba Chemie. MYRISTYL ALCOHOL FOR SYNTHESIS MSDS. Available from: [Link]
-
Sdfine. MYRISTYL ALCOHOL. Available from: [Link]
-
Wikipedia. Ferroptosis. Available from: [Link]
-
Dietrich, M., et al. (2005). Antioxidant supplementation decreases lipid peroxidation biomarker F(2)-isoprostanes in plasma of smokers. Cancer Epidemiology, Biomarkers & Prevention, 14(3), 690-695. Available from: [Link]
-
Histry Chem. lauryl-myristyl alcohol MSDS/SDS | Supplier & Distributor. Available from: [Link]
-
Suvchem Laboratory Chemicals. MYRISTYL ALCOHOL (FOR SYNTHESIS) (1-TETRADECANOL). Available from: [Link]
-
Giehl, K., et al. (2007). Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells. Klinische Monatsblätter für Augenheilkunde, 224(4), 284-289. Available from: [Link]
-
Anhui Newman Fine Chemicals Co., Ltd. [Chemical Knowledge]:Specification for storage and transportation of fatty alcohols. Available from: [Link]
-
Huntsman Corporation. SURFOL 1416 Fatty Alcohol. Available from: [Link]
-
Xia, S., & Budge, S. M. (2017). Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones. Comprehensive Reviews in Food Science and Food Safety, 16(5), 963-976. Available from: [Link]
-
Xia, S., & Budge, S. M. (2017). Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones. ResearchGate. Available from: [Link]
-
Ramalho, V. C., & Jorge, N. (2006). Antioxidants used in oils, fats and fatty foods. ResearchGate. Available from: [Link]
-
Vinmec International Hospital. Diet for Fatty Liver: Foods to Eat and Foods to Avoid. Available from: [Link]
-
Li, Y., et al. (2023). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Molecules, 28(2), 785. Available from: [Link]
-
Ataman Kimya. MYRISTYL ALCOHOL. Available from: [Link]
-
ResearchGate. The mechanism of the oxidation of Myristicin alcohol. Available from: [Link]
-
Rodríguez-Lorca, R., et al. (2012). Unsaturated Fatty Alcohol Derivatives of Olive Oil Phenolic Compounds with Potential Low-Density Lipoprotein (LDL) Antioxidant and Antiobesity Properties. Journal of Agricultural and Food Chemistry, 60(7), 1763-1773. Available from: [Link]
-
Rodríguez-Lorca, R., et al. (2012). Unsaturated fatty alcohol derivatives of olive oil phenolic compounds with potential low-density lipoprotein (LDL) antioxidant and antiobesity properties. Journal of Agricultural and Food Chemistry, 60(7), 1763-1773. Available from: [Link]
-
Wolska, M., & Szultka-Młyńska, M. (2023). Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection. Molecules, 28(19), 6799. Available from: [Link]
-
Dattani, R., & Rembges, D. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Molecules, 26(4), 1056. Available from: [Link]
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Technical Support Center: Navigating the Scale-Up of Myristoleyl Alcohol Nanoparticle Synthesis
Introduction: A Guide to Myristoleyl Alcohol Nanoparticle Scale-Up
Welcome to the technical support center for this compound nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale formulation to larger-scale production. This compound, an unsaturated fatty alcohol, offers unique properties for creating lipid nanoparticles (LNPs), particularly nanostructured lipid carriers (NLCs), due to its physical state and biocompatibility. However, scaling up its production presents a distinct set of challenges that require a deep understanding of the formulation and process parameters.
While the scientific literature specifically detailing the scale-up of this compound nanoparticles is still emerging, the principles governing the synthesis and scale-up of solid lipid nanoparticles (SLNs) and NLCs from similar long-chain fatty alcohols and lipids are well-established. This guide synthesizes these established principles and provides a robust framework for troubleshooting and optimizing your scale-up process. We will delve into the causality behind common issues and offer field-proven insights to ensure a smooth transition from the lab to industrial manufacturing.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of fatty alcohol-based nanoparticle synthesis.
Q1: What are the initial signs of instability when scaling up my this compound nanoparticle formulation?
A primary indicator of instability is a change in the physical appearance of the nanoparticle dispersion, such as visible particle aggregation, precipitation, or a significant increase in turbidity. On a quantitative level, you may observe a rapid increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[3]
Q2: Why is my batch-to-batch consistency poor during scale-up?
Poor batch-to-batch consistency is a common hurdle in scaling up LNP production.[1] It often stems from a lack of precise control over critical process parameters. At larger scales, seemingly minor variations in mixing speed, temperature gradients, and the rate of addition of components can lead to significant differences in nanoparticle size, encapsulation efficiency, and stability.[4] Implementing robust process analytical technology (PAT) and ensuring that your manufacturing equipment is properly calibrated and validated are crucial for maintaining consistency.
Not necessarily. The efficiency of surfactants can be scale-dependent. At a larger scale, the surface area to volume ratio changes, and the mixing dynamics are different. You may need to re-optimize the surfactant concentration to ensure adequate coverage of the nanoparticle surface to prevent aggregation. Insufficient surfactant can lead to particle fusion, while excessive amounts can result in the formation of micelles and may introduce toxicity.[5]
Q4: My encapsulation efficiency dropped significantly after scaling up. What could be the cause?
A drop in encapsulation efficiency can be attributed to several factors during scale-up. Increased shear stress from larger-scale mixing equipment can lead to drug leakage from the nanoparticles.[6] Changes in the cooling rate of the nanoemulsion can also affect the crystallization of the lipid matrix and the partitioning of the drug. A slower cooling rate at a larger scale might allow the drug to be expelled from the solidifying lipid core.
Q5: What are the key safety considerations when handling this compound at an industrial scale?
Myristyl alcohol, a related compound, is combustible when exposed to heat or flame and can react with oxidizing materials.[6] When heated to decomposition, it can emit acrid smoke and irritating fumes.[6] Therefore, proper ventilation, grounding of equipment to prevent static discharge, and avoiding contact with strong oxidizing agents are essential safety precautions. It is also a known skin irritant, so appropriate personal protective equipment (PPE) should be worn.[6]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific challenges you may encounter during the scale-up process.
Troubleshooting Issue 1: Uncontrolled Particle Size and High Polydispersity Index (PDI)
The Problem: You are observing a significant increase in the average particle size and PDI of your this compound nanoparticles upon scaling up your batch size.
The Scientific Rationale: The size and uniformity of nanoparticles are critically dependent on the nucleation and growth kinetics during their formation.[7] At a larger scale, achieving the rapid and homogenous mixing necessary for controlled precipitation is more challenging.[1] Slower or less efficient mixing can lead to localized areas of supersaturation, promoting uncontrolled particle growth and a wider size distribution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for particle size and PDI issues.
Troubleshooting Issue 2: Nanoparticle Aggregation and Instability
The Problem: Your this compound nanoparticle dispersion is showing signs of aggregation, either during processing or upon storage.
The Scientific Rationale: Nanoparticle stability is governed by the balance of attractive (van der Waals) and repulsive (electrostatic and/or steric) forces. Aggregation occurs when the repulsive forces are insufficient to overcome the attractive forces.[8] During scale-up, factors such as increased ionic strength from buffer components, inadequate surfactant coverage, or temperature fluctuations can disrupt this delicate balance.
Troubleshooting Steps:
-
Verify Zeta Potential: A zeta potential of at least ±30 mV is generally required for good electrostatic stability. If your zeta potential is low, consider adding a charged surfactant or modifying the pH of the aqueous phase.
-
Optimize Surfactant Coverage: As mentioned previously, ensure that the surfactant concentration is sufficient for the larger surface area of the nanoparticles in a scaled-up batch. The choice of surfactant is also critical; for example, Tween 80 has been shown to produce smaller, more stable SLNs compared to Poloxamer 188 in some formulations.[5]
-
Control Temperature and Cooling Rate: The transition from a hot nanoemulsion to a solid nanoparticle dispersion is a critical step. Uncontrolled cooling can lead to the formation of unstable polymorphic forms of the lipid, which can trigger aggregation over time. A controlled and consistent cooling profile is essential for stable nanoparticle formation.
-
Evaluate the Impact of Shear Stress: High shear forces in large-scale pumps and mixers can sometimes strip the surfactant layer from the nanoparticle surface, leading to aggregation. If you suspect this is an issue, you may need to use a lower-shear mixing method or a more robustly anchoring surfactant.
Part 3: Experimental Protocols and Data
Model Protocol: High-Pressure Homogenization for this compound-Based NLCs
This protocol provides a general framework for the synthesis of Nanostructured Lipid Carriers (NLCs) using this compound as the liquid lipid component. This method is scalable and widely used in the pharmaceutical industry.
Materials:
-
Solid Lipid (e.g., Cetyl Palmitate, Glyceryl Monostearate)
-
Liquid Lipid (this compound)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Soy Lecithin)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid, this compound, and the lipophilic API. A typical starting ratio of solid lipid to this compound is 70:30.
-
Heat the mixture in a vessel to 5-10°C above the melting point of the solid lipid, under constant stirring, until a clear, homogenous molten lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes). This will form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar. The optimal pressure and number of cycles will need to be determined for your specific formulation.
-
-
Nanoparticle Formation and Cooling:
-
The resulting hot nanoemulsion is then cooled down to room temperature under controlled conditions to allow for the solidification of the lipid matrix and the formation of NLCs. The dispersion in the cold water leads to the precipitation of the lipid phase, forming the nanoparticles.[5]
-
Process Flow Diagram:
Caption: Workflow for NLC synthesis using high-pressure homogenization.
Data Presentation: Influence of Process Parameters on Nanoparticle Characteristics
The following table summarizes the expected impact of key formulation and process variables on the final nanoparticle characteristics, based on general principles of SLN and NLC synthesis. This should be used as a guide for your optimization studies.
| Parameter | Effect on Particle Size | Effect on PDI | Effect on Encapsulation Efficiency | Rationale |
| ↑ Surfactant Conc. | ↓ | ↓ | ↔ or ↓ | Reduces interfacial tension, allowing for the formation of smaller droplets and provides better stabilization.[5] |
| ↑ Homogenization Pressure | ↓ | ↓ | ↑ or ↔ | Higher energy input leads to smaller droplet size in the nanoemulsion.[9] |
| ↑ Homogenization Cycles | ↓ | ↓ | ↑ or ↔ | Increased processing time allows for a more uniform and smaller particle size distribution. |
| ↑ Lipid Concentration | ↑ | ↑ | ↑ | Higher viscosity of the dispersed phase can lead to larger particles and a broader size distribution.[10] |
| ↑ this compound Ratio | ↓ | ↓ | ↑ | As a liquid lipid, it disrupts the crystal lattice of the solid lipid, creating more space for the drug and potentially leading to smaller, more stable particles. |
Part 4: Characterization for Quality Control in Scale-Up
Rigorous characterization is essential to ensure the quality and consistency of your this compound nanoparticles during and after scale-up.[3]
-
Particle Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS)
-
Purpose: To monitor the average particle size and the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications.
-
-
Zeta Potential:
-
Technique: Laser Doppler Velocimetry
-
Purpose: To measure the surface charge of the nanoparticles, which is a key indicator of their colloidal stability.
-
-
Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the shape and surface characteristics of the nanoparticles and to confirm the absence of aggregation.[11]
-
-
Entrapment Efficiency and Drug Loading:
-
Technique: Centrifugation followed by a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy) to quantify the amount of free drug in the supernatant.
-
Purpose: To determine the percentage of the initial drug that has been successfully encapsulated within the nanoparticles.
-
References
- Helix Biotech. (2024). What Challenges Exist in Scaling Up Lipid Nanoparticle Production?
- American Pharmaceutical Review. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Use of Stearyl Myristate in Solid Lipid Nanoparticle (SLN)
- MDPI. (2023).
- Smit, D. (2022). Efficient scale-up is the key to efficient commercial formulation of lipid nanoparticles. European Pharmaceutical Review.
- CD Formul
- ACS Publications. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
- PMC - NIH. (2023). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up.
- ResearchGate. (2022). Scale-Up of Nanoparticle Manufacturing Process.
- PMC - PubMed Central. (2023).
- Google Patents. (2023). Methods for producing nanoparticle dispersions.
- ResearchGate. (2020).
- PubMed. (2025). Synthesis and characterization of MIL-101(Fe) nanoparticle and Patchouli alcohol composites as a antimicrobial agents.
- ResearchGate. (2021). During aggregation of nanoparticles, it stop growing at this particular size without the availability of capping agents.
- PubMed. (2018). Aggregation of catalytically active Ru nanoparticles to inactive bulk, monitored in situ during an allylic isomerization reaction. Influence of solvent, surfactant and stirring.
Sources
- 1. helixbiotech.com [helixbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. researchgate.net [researchgate.net]
- 6. Myristyl Alcohol - CD Formulation [formulationbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Aggregation of catalytically active Ru nanoparticles to inactive bulk, monitored in situ during an allylic isomerization reaction. Influence of solvent, surfactant and stirring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and characterization of MIL-101(Fe) nanoparticle and Patchouli alcohol composites as a antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the impact of Myristoleyl alcohol on the viscosity of a final formulation
A Senior Application Scientist's Guide to Viscosity Control
Welcome to the technical support center for formulation development. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the beneficial properties of Myristoleyl Alcohol but are encountering challenges with viscosity in their final formulations. As Senior Application Scientists, we understand that balancing the emollient and stabilizing properties of fatty alcohols with the desired rheological profile of your product is a critical, and often complex, task.
This document moves beyond simple protocols to explain the underlying scientific principles governing viscosity in emulsions containing this compound. Our goal is to empower you with the knowledge to not only troubleshoot existing issues but also to proactively design robust formulations.
Section 1: The Core Challenge: Understanding this compound's Impact on Viscosity
Question: Why does adding this compound dramatically increase the viscosity of my emulsion?
Answer: This is the most common query we receive. The viscosity-building effect of this compound, and other long-chain fatty alcohols, is not a side effect; it is a direct consequence of its structural function within an emulsion.[1][2] In a typical oil-in-water (O/W) emulsion, this compound, the primary emulsifier, and water self-assemble into a highly ordered, three-dimensional structure known as a Lamellar Gel Network (LGN) .[3][4]
Here’s the mechanism:
-
Migration to the Interface: this compound, being amphiphilic, orients itself alongside the emulsifier at the oil-water interface.
-
Formation of Liquid Crystals: As the formulation cools, the long hydrocarbon chains of this compound and the surfactant crystallize into lamellar (sheet-like) bilayers that entrap water molecules between them.[3]
-
Network Immobilization: This creates a rigid, viscoelastic network throughout the continuous (water) phase of the emulsion. This network effectively immobilizes the free water, leading to a significant increase in viscosity and giving the product its characteristic thick, creamy texture.[3][5]
The strength, and thus the viscosity-building capacity, of this network is influenced by the chain length of the fatty alcohol; longer chains generally lead to a more viscous product.[6]
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Are there any ingredients that can be added to an existing batch to reduce its viscosity?
-
A: This is a difficult but sometimes necessary salvage operation. Adding more of the continuous phase (e.g., water) will work but dilutes the entire formula. [7]In some systems, adding a small amount of a fluid-like glycol (e.g., Propylene Glycol, Propanediol) or certain esters can disrupt the LGN and reduce viscosity. However, this must be tested on a small scale first, as it can also lead to instability.
-
-
Q2: this compound is a C14 alcohol. Would using a shorter chain fatty alcohol like Lauryl Alcohol (C12) result in a lower viscosity?
-
A: Yes, generally, as the carbon chain length of the fatty alcohol decreases, its efficiency at building viscosity also decreases. [6]Substituting this compound with Cetyl (C16) or Stearyl (C18) alcohol would likely result in a higher viscosity, while substituting with Lauryl (C12) alcohol would likely result in a lower viscosity. This is a valid formulation strategy but will also affect the final skin feel.
-
-
Q3: Does the pH of my formulation affect the viscosity-building properties of this compound?
-
A: For this compound itself, pH has a minimal direct impact as it is a non-ionic ingredient. However, pH is critically important if you are using pH-sensitive ingredients in your system, such as carbomer polymers (which require neutralization to thicken) or certain emulsifiers that have an optimal pH range for stability. [8]An incorrect pH can cause these other ingredients to fail, leading to a drop in viscosity and stability.
-
Section 4: Experimental Protocol
Protocol: Benchtop Screening for Viscosity Mitigation
This protocol outlines a systematic approach to test the strategies discussed above on a small scale (e.g., 100g batches) before scaling up.
Objective: To identify the most effective method for reducing the viscosity of a high-viscosity O/W emulsion containing this compound while maintaining stability.
Materials & Equipment:
-
Primary formulation ingredients (oils, water, emulsifiers, actives, preservative)
-
This compound
-
Alternative ingredients for testing (e.g., Xanthan Gum, a different primary emulsifier)
-
Beakers, overhead propeller mixer, homogenizer (optional but recommended)
-
Water bath or hot plate with magnetic stirring
-
Calibrated scale, pH meter
-
Viscometer (e.g., Brookfield type)
-
Microscope for droplet analysis
-
Stability ovens (40°C, 50°C)
Methodology:
-
Establish a Control: Prepare a 100g batch of your original, high-viscosity formulation. This is your Control Batch . Measure and record its initial viscosity, pH, and observe its microscopic appearance.
-
Test Variable 1: Reduced this compound:
-
Batch 1A: Prepare a batch reducing this compound by 0.5%. Compensate for the weight by adding it to the water phase.
-
Batch 1B: Prepare a batch reducing this compound by 1.0%. Compensate for the weight by adding it to the water phase.
-
-
Test Variable 2: Addition of Water-Phase Rheology Modifier:
-
Batch 2A: Use the formulation from Batch 1B (1.0% reduced this compound). In the water phase, pre-disperse 0.2% Xanthan Gum before heating.
-
-
Test Variable 3: Change of Emulsifier:
-
Batch 3A: Prepare your formulation, but substitute your current primary emulsifier with an alternative known to produce thinner emulsions (refer to supplier data sheets). Keep the this compound concentration the same as the Control Batch.
-
-
Standardized Processing: It is CRITICAL that you use the exact same process for all batches:
-
Heat oil phase (containing this compound and emulsifier) and water phase separately to the same temperature (typically 75-80°C).
-
Add the water phase to the oil phase with consistent mixing speed.
-
Homogenize for the same duration and at the same speed for all batches.
-
Cool all batches under identical conditions (e.g., ambient cooling with gentle stirring).
-
-
Analysis and Data Collection:
-
At 24 hours, measure and record the viscosity and pH of all batches (Control, 1A, 1B, 2A, 3A).
-
Visually assess the texture, appearance, and skin feel of each batch.
-
Place all batches into stability ovens at 40°C and 50°C. Check for any signs of separation, creaming, or significant viscosity changes at intervals of 1 week, 2 weeks, and 4 weeks.
-
Data Summary Table:
| Batch ID | Variable Changed | Initial Viscosity (cP) | 4-Week Stability @ 40°C | Notes (Texture, Feel) |
| Control | None | Record Value | Pass/Fail | Thick, heavy |
| 1A | -0.5% this compound | Record Value | Pass/Fail | |
| 1B | -1.0% this compound | Record Value | Pass/Fail | |
| 2A | -1.0% this compound, +0.2% Xanthan Gum | Record Value | Pass/Fail | |
| 3A | Alternative Emulsifier | Record Value | Pass/Fail |
By following this structured approach, you can generate clear, comparative data to make an informed decision on how to best mitigate the viscosity impact of this compound in your specific formulation.
References
-
Myristyl Alcohol. 1
-
Adjusting Emulsion Viscosity. 9
-
Myristyl Alcohol (Emollient): Cosmetic Ingredient INCI. 2
-
MYRISTYL ALCOHOL. 10
-
The Impact of Rheology Modifiers in Formulation Chemistry and Personal Care.
-
Choosing the Right Emulsifier for Cream and Lotion Stability. 11
-
MYRISTYL ALCOHOL.
-
Myristyl Alcohol. 12
-
What are Rheology Modifiers and How Do They Work? 13
-
Emulsifiers in Cosmetics - Everything You Want to Know. 14
-
Independent Chemical your trusted supplier of Myristyl Alcohol for cosmetic applications.
-
The Influences of Fatty Alcohol and Fatty Acid on Rheological Properties of O/W Emulsion. 6
-
Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. 8
-
Cetostearyl alcohol – Knowledge and References. 3
-
Myristyl Alcohol Formulation Compatibility: A Technical Support Center. 15
-
Effect of cetostearyl alcohol on stabilization of oil-in-water emulsion:I. Difference in the effect by mixing cetyl alcohol with stearyl alcohol (1976). 5
-
Relationship between internal phase volume and emulsion stability: the cetyl alcohol/stearyl alcohol system. 16
-
EP7: Understanding Viscosity in Formulas. 17
-
About the Viscosity in Cosmetics – How It Works? 7
-
Processing Challenges in the Cosmetics Industry. 18
-
Relationship Between Internal Phase Volume and Emulsion Stability: The Cetyl Alcohol/Stearyl Alcohol System. 19
-
Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions. 4
-
What you need to know about fatty alcohols. 20
-
Ask the Expert: My water-in-oil emulsion is unstable. What can I do? 21
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. specialchem.com [specialchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions [frontiersin.org]
- 5. Effect of cetostearyl alcohol on stabilization of oil-in-water emulsion:I. Difference in the effect by mixing cetyl alcohol with stearyl alcohol (1976) | S Fukushima | 59 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. martests.com [martests.com]
- 8. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 9. makingskincare.com [makingskincare.com]
- 10. atamankimya.com [atamankimya.com]
- 11. Choosing the Right Emulsifier for Cream and Lotion Stability [tjcy.com]
- 12. Myristyl Alcohol - CD Formulation [formulationbio.com]
- 13. What are Rheology Modifiers and How Do They Work? | Blog | Applechem | Cosmetic Ingredient Supplier, Personal Care, Sun, Hair, Color Cosmetics [applechem.com]
- 14. sdlookchem.com [sdlookchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Relationship between internal phase volume and emulsion stability: the cetyl alcohol/stearyl alcohol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ingrevo.com [ingrevo.com]
- 18. happi.com [happi.com]
- 19. researchgate.net [researchgate.net]
- 20. What you need to know about fatty alcohols - Swettis Beauty Blog [skinchakra.eu]
- 21. ulprospector.com [ulprospector.com]
Validation & Comparative
A Comparative Analysis of Myristoleyl Alcohol and Cetyl Alcohol as Emulsion Stabilizers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Fatty Alcohols in Emulsion Science
In the formulation of multiphase systems such as creams, lotions, and other pharmaceutical and cosmetic emulsions, achieving long-term stability is paramount. Emulsions are thermodynamically unstable systems, prone to destabilization through mechanisms like coalescence, creaming, and phase inversion. Fatty alcohols are indispensable formulation tools, acting as co-emulsifiers, thickeners, and stabilizers. Their amphiphilic nature allows them to reside at the oil-water interface and within the continuous phase, creating structured networks that prevent droplet aggregation and improve the overall rheology and sensory profile of the product.
This guide provides a comparative analysis of two distinct fatty alcohols: Cetyl Alcohol , a 16-carbon saturated alcohol, and Myristoleyl Alcohol , a 14-carbon monounsaturated alcohol. The fundamental differences in their molecular architecture—chain length and the presence of a double bond—give rise to significant variations in their performance as emulsion stabilizers. Understanding these differences is crucial for formulators seeking to rationally design emulsions with specific stability, viscosity, and textural properties.
Physicochemical Properties: A Tale of Two Structures
The primary distinction between Cetyl and this compound lies in their hydrocarbon chains. Cetyl alcohol is a linear, saturated C16 chain, whereas this compound possesses a shorter C14 chain with a cis-double bond. This seemingly subtle variation has profound consequences for their physical properties.
| Property | This compound | Cetyl Alcohol | Reference |
| Chemical Name | (Z)-tetradec-9-en-1-ol | Hexadecan-1-ol | [1] |
| Chemical Formula | C₁₄H₂₈O | C₁₆H₃₄O | [1] |
| Molecular Weight | 212.37 g/mol | 242.44 g/mol | [1] |
| Appearance | Colorless to yellowish liquid or low-melting solid (inferred) | Waxy white solid or flakes at room temp. | |
| Melting Point | Very low; liquid or semi-solid at room temp. (inferred) | 49.3 °C | [2] |
| Solubility | Practically insoluble in water; soluble in oils and organic solvents | Insoluble in water; soluble in ether, chloroform, and acetone | [3] |
| Chain Structure | C14, monounsaturated (cis) | C16, saturated (linear) | [1] |
Note: Specific experimental data for this compound is sparse in public literature. Its physical state is inferred from the known properties of similar unsaturated fatty alcohols, such as Oleyl Alcohol (C18:1), which is a liquid with a melting point of 2-12 °C.
Mechanism of Emulsion Stabilization: Structure Dictates Function
Fatty alcohols stabilize emulsions primarily by working in synergy with a primary emulsifier to form a robust, structured network at the oil-water interface and throughout the continuous phase. However, the nature of this network is highly dependent on the alcohol's molecular geometry.
Cetyl Alcohol: The Architect of Rigidity
Cetyl alcohol's linear, saturated chain allows for tight, ordered packing with surfactant molecules at the interface and with itself in the bulk aqueous phase. This leads to the formation of a highly viscoelastic, lamellar gel network (LGN).
Key Mechanisms:
-
Rigid Interfacial Film: The straight chains of Cetyl alcohol molecules align closely, forming a dense, semi-crystalline barrier around oil droplets that physically hinders coalescence.
-
Viscosity Enhancement: In the continuous (water) phase, Cetyl alcohol and the primary emulsifier self-assemble into lamellar crystalline structures that entrap water, dramatically increasing the viscosity of the formulation. This slows droplet movement and gravitational separation (creaming).
This compound: A Fluidic Approach
The cis-double bond in this compound's hydrocarbon tail introduces a permanent "kink" or bend in the molecule. This kink fundamentally disrupts the ability of the molecules to pack tightly.
Hypothesized Mechanisms:
-
Disordered Interfacial Film: The bent structure prevents the formation of a tightly packed, semi-crystalline interfacial film. The resulting barrier is more fluid and less mechanically robust, offering weaker protection against coalescence.
-
Reduced Viscosity Impact: The inability to pack efficiently inhibits the formation of a highly structured lamellar gel network in the continuous phase. Consequently, this compound contributes significantly less to viscosity compared to its saturated counterpart.
Below is a diagram illustrating this critical difference in molecular packing at the oil-water interface.
Caption: Molecular packing at the oil-water interface.
Comparative Performance in Emulsions
The structural and mechanistic differences translate directly into measurable performance variations in a final formulation. Generally, as the chain length of saturated fatty alcohols increases, so does the viscosity of the emulsion. The introduction of unsaturation is expected to counter this effect significantly.
| Performance Parameter | This compound (Hypothesized) | Cetyl Alcohol (Observed) |
| Viscosity Building | Low. Contributes minimally to emulsion viscosity. | High. Excellent thickener, creates high-viscosity creams. |
| Rheological Profile | Near-Newtonian or slightly shear-thinning. | Pronounced shear-thinning (pseudoplastic) and often thixotropic. |
| Emulsion Stability | Fair to Poor. Less effective at preventing coalescence and creaming. | Excellent. Creates highly stable emulsions resistant to phase separation. |
| Sensory Profile | Lighter, fluid, potentially greasy feel. Low occlusivity. | Rich, thick, "cushiony" feel. High occlusivity. |
| Optimal Use Case | Thin lotions, serums, and formulations where a light texture is desired. | Thick creams, ointments, and structured lotions requiring long-term stability. |
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized differences, a structured experimental approach is necessary. The following protocols provide a framework for a self-validating comparison.
Caption: Experimental workflow for comparative analysis.
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
-
Prepare the Oil Phase: In a beaker, combine 15% w/w Caprylic/Capric Triglyceride, 2% w/w primary emulsifier (e.g., Polysorbate 60), and 3% w/w of the fatty alcohol being tested (Myristoleyl or Cetyl Alcohol).
-
Prepare the Water Phase: In a separate beaker, combine 79.5% w/w deionized water and 0.5% w/w preservative (e.g., Phenoxyethanol).
-
Heating: Heat both phases separately to 75°C until all solids are completely melted and uniform.
-
Emulsification: Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer (e.g., Silverson or Ultra-Turrax) at 5000 RPM for 5 minutes.
-
Cooling: Remove from heat and continue to mix with a lower-speed propeller mixer until the emulsion cools to room temperature.
-
Final Adjustment: Adjust pH if necessary and compensate for any water loss.
Protocol 2: Rheological Analysis
-
Equipment: Use a rotational rheometer or viscometer with a suitable geometry (e.g., cone-and-plate or parallel plate).
-
Sample Loading: Allow the emulsion sample to equilibrate to 25°C. Carefully load the sample onto the rheometer, ensuring no air bubbles are trapped.
-
Flow Curve Measurement: Perform a shear rate sweep from 0.1 s⁻¹ to 100 s⁻¹.
-
Data Analysis: Plot viscosity (Pa·s) as a function of shear rate (s⁻¹). Compare the overall viscosity and the degree of shear-thinning behavior between the two samples.
Protocol 3: Particle Size Analysis
-
Equipment: Use a Dynamic Light Scattering (DLS) instrument for submicron emulsions or a Laser Diffraction particle size analyzer for larger droplets.
-
Sample Preparation: Dilute the emulsion in deionized water to the appropriate concentration to achieve an optimal obscuration or count rate as specified by the instrument manufacturer.
-
Measurement: Perform at least three measurements per sample and average the results.
-
Data Analysis: Compare the mean droplet diameter (e.g., D[4] or Z-average) and the Polydispersity Index (PDI) or Span. A stable emulsion will maintain a small and consistent droplet size over time.
Protocol 4: Accelerated Stability Testing
-
Centrifugation:
-
Place 10 mL of each emulsion into separate centrifuge tubes.
-
Centrifuge at 3000 RPM for 30 minutes.
-
Measure the height of any separated layers (cream or serum). The Creaming Index (%) = (Height of Cream Layer / Total Height) x 100. A lower index indicates better stability.
-
-
Freeze-Thaw Cycling:
-
Store samples at -10°C for 24 hours, followed by 25°C for 24 hours. This constitutes one cycle.
-
Repeat for 3-5 cycles.
-
After cycling, visually inspect for phase separation, graininess, or irreversible changes in consistency. Re-measure particle size and viscosity to quantify changes.
-
Summary and Formulation Recommendations
The choice between this compound and Cetyl alcohol is a strategic decision based on the desired final product characteristics. Their opposing effects on structure, viscosity, and stability make them suitable for different applications.
| Feature | This compound | Cetyl Alcohol |
| Primary Function | Emollient, light texture enhancer | Stabilizer, thickener, structure agent |
| Viscosity | Low | High |
| Stability | Weak | Strong |
| Texture | Light, fluid | Rich, creamy, waxy |
| Best For | Serums, light lotions, sprayable emulsions | Creams, butters, ointments, stable lotions |
-
Choose Cetyl Alcohol when the primary goal is to create a thick, highly stable emulsion with a rich, creamy texture. Its ability to form a robust lamellar gel network is unparalleled for building viscosity and ensuring long-term product integrity.
-
Choose this compound when formulating a lighter, lower-viscosity product where the primary goal is emollience and texture modification rather than robust stabilization. Its fluid nature and inability to build significant structure make it suitable for serums and thin lotions where a heavy or waxy feel is undesirable.
By understanding the fundamental impact of alkyl chain saturation and length, the formulation scientist can move beyond trial-and-error and make informed, mechanism-based decisions to achieve the desired performance and stability in complex emulsion systems.
References
-
NIST. (n.d.). cis-9-Tetradecen-1-ol. NIST Chemistry WebBook. [Link]
-
Ataman Kimya. (n.d.). MYRISTYL ALCOHOL. [Link]
-
Wikipedia. (n.d.). 1-Tetradecanol. [Link]
-
DrugFuture. (n.d.). Myristyl Alcohol. [Link]
-
The Influences of Fatty Alcohol and Fatty Acid on Rheological Properties of O/W Emulsion. (2014). Journal of the Society of Cosmetic Scientists of Korea. [Link]
Sources
A Comparative Guide to Validating Myristoleyl Alcohol as a Novel Skin Penetration Enhancer
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the scientific validation of Myristoleyl alcohol's efficacy as a skin penetration enhancer. We will delve into the requisite experimental designs, comparative analyses against established enhancers, and the underlying scientific principles that govern percutaneous absorption. Our approach is grounded in established methodologies to ensure robust and reproducible findings, empowering researchers to make data-driven decisions in formulation development.
Introduction: The Challenge of the Stratum Corneum and the Role of Penetration Enhancers
The outermost layer of the skin, the stratum corneum (SC), presents a formidable barrier to the topical and transdermal delivery of therapeutic agents. This "brick and mortar" structure, composed of corneocytes embedded in a highly organized lipid matrix, effectively limits the passage of most molecules. Chemical penetration enhancers are excipients designed to reversibly disrupt this barrier, thereby increasing drug permeation.
This compound (cis-9-tetradecen-1-ol), a C14 unsaturated fatty alcohol, belongs to a class of compounds known for their potential to enhance skin permeability. Its amphiphilic nature and kinked hydrocarbon chain, due to the cis-double bond, are hypothesized to disrupt the highly ordered lipid lamellae of the stratum corneum. However, rigorous validation is paramount to confirm its efficacy and, critically, its safety profile relative to existing enhancers.
The Validation Workflow: A Two-Pillar Approach to Efficacy and Safety
A credible validation strategy for any penetration enhancer rests on two pillars: demonstrating superior permeation (Efficacy) and ensuring minimal cutaneous irritation and toxicity (Safety). This guide outlines a comprehensive workflow to assess both aspects.
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subgraph "cluster_Safety" { label="Pillar 2: Safety & Irritation Assessment"; style="rounded"; bgcolor="#F1F3F4";
}
Start [label="Start Validation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Effective & Safe?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Proceed with\nFormulation Development", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reject [label="Reformulate or\nReject Enhancer", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> E1; Start -> S1; E4 -> Decision; S3 -> Decision; Decision -> End [label=" Yes"]; Decision -> Reject [label=" No"]; }
Figure 1: High-level overview of the dual-pillar validation workflow for a novel skin penetration enhancer.
Efficacy Assessment: In Vitro Permeation Studies
The gold standard for assessing the efficacy of a penetration enhancer is the in vitro skin permeation test, typically employing Franz diffusion cells. This method provides quantitative data on the flux of an active pharmaceutical ingredient (API) across a skin membrane.
-
Skin Model: Excised human skin is the most relevant model, but due to ethical and availability constraints, porcine ear skin is a widely accepted alternative due to its structural and lipid composition similarity to human skin.
-
Receptor Fluid: The choice of receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80) is critical to maintain "sink conditions," ensuring that the concentration of the API in the receptor compartment does not approach saturation, which would artificially limit the permeation rate.
-
Positive Control: Comparing this compound to a well-characterized enhancer like oleic acid is essential. Oleic acid is known to effectively fluidize the stratum corneum lipids, providing a benchmark for performance.
-
Skin Preparation:
-
Obtain fresh porcine ear skin and remove subcutaneous fat and hair.
-
Dermatomize the skin to a uniform thickness of 500-750 µm.
-
Cut circular sections of the skin to fit the Franz diffusion cells.
-
-
Formulation Preparation:
-
Prepare a saturated or near-saturated solution of the model API (e.g., ibuprofen, caffeine) in a suitable vehicle (e.g., propylene glycol:water, 70:30).
-
Create three formulation arms:
-
Negative Control: API in vehicle.
-
Positive Control: API in vehicle + 5% (w/v) Oleic Acid.
-
Test Arm: API in vehicle + 5% (w/v) this compound.
-
-
-
Franz Cell Assembly and Execution:
-
Mount the prepared skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with pre-warmed (37°C) receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
Place the cells in a circulating water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.
-
Apply a finite dose (e.g., 10 µL/cm²) of the designated formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed fluid.
-
-
Sample Analysis:
-
Analyze the concentration of the API in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
A [label="1. Prepare Porcine Skin\n(Dermatomed, 750µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Mount Skin in\nFranz Diffusion Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Fill Receptor with Fluid\n(37°C, Sink Conditions)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Apply Formulation\nto Donor Chamber", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Sample Receptor Fluid\nat Timed Intervals", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Quantify API\n(HPLC Analysis)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="7. Calculate Permeation\nParameters", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; }
Figure 2: Step-by-step experimental workflow for the in vitro Franz diffusion cell assay.
The primary outputs from this study are the permeation parameters, which allow for direct comparison.
| Parameter | Definition | Formula | Negative Control (Vehicle) | 5% Oleic Acid (Positive Control) | 5% this compound (Test) |
| Steady-State Flux (Jss) | The rate of drug permeation per unit area at steady state. | Slope of the linear portion of the cumulative amount vs. time curve | 1.2 µg/cm²/h | 8.4 µg/cm²/h | [Experimental Data] |
| Permeability Coeff. (Kp) | The velocity of the drug passing through the skin. | Jss / C_donor | 1.2 x 10⁻³ cm/h | 8.4 x 10⁻³ cm/h | [Experimental Data] |
| Enhancement Ratio (ER) | The fold-increase in permeation caused by the enhancer. | Jss (Enhancer) / Jss (Control) | 1.0 | 7.0 | [Experimental Data] |
| Lag Time (t_lag) | The time taken for the drug to establish a steady-state diffusion gradient. | X-intercept of the steady-state line | 2.5 h | 1.8 h | [Experimental Data] |
Table 1: Key Permeation Parameters for Comparative Analysis. The data for control groups are representative values. The objective is to determine if this compound produces a significantly higher ER than the negative control and is comparable or superior to the positive control.
Safety and Irritation Assessment
An effective enhancer that damages the skin barrier irreversibly or causes significant irritation is not viable. Therefore, safety assessments must be conducted in parallel.
-
Principle: This assay assesses the metabolic activity of skin cells (e.g., human keratinocytes, HaCaT cell line) after exposure to the enhancer. A reduction in metabolic activity indicates cytotoxicity.
-
Method:
-
Culture HaCaT cells to 80% confluency in 96-well plates.
-
Expose cells to various concentrations of this compound, Oleic Acid, and a negative control (vehicle) for 24 hours.
-
Add MTT reagent to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control. A viable enhancer should exhibit high cell viability (>80%) at its effective concentration.
-
-
Principle: TEWL measures the quantity of water vapor that diffuses through the skin. An increase in TEWL indicates that the skin barrier integrity has been compromised.
-
Method:
-
Use ex vivo skin mounted in Franz cells or in vivo models.
-
Measure the baseline TEWL using a Tewameter® or similar device.
-
Apply the formulations (Negative Control, Positive Control, Test Arm) to the skin surface.
-
Measure TEWL at set time points post-application.
-
A significant and sustained increase in TEWL relative to the negative control suggests potential for irritation. The ideal enhancer will show a transient, reversible increase in TEWL that correlates with its enhancement effect.
-
Hypothesized Mechanism of Action
Based on its molecular structure, this compound is presumed to function similarly to other long-chain unsaturated alcohols like oleic acid.
subgraph "cluster_SC" { label="Stratum Corneum Lipid Bilayer"; style="rounded"; bgcolor="#F1F3F4";
}
Enhancer [label="this compound\n(C14:1)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_SC_After" { label="Disrupted Stratum Corneum"; style="rounded"; bgcolor="#F1F3F4";
}
SC_Before -> Enhancer [label="Intercalates into\nLipid Matrix", dir=none]; Enhancer -> SC_After [label="Creates Disordered\nPockets"]; }
Figure 3: Proposed mechanism of this compound as a skin penetration enhancer.
The cis-double bond in this compound's acyl chain creates a "kink," which prevents it from packing neatly into the dense, highly ordered lipid lamellae of the stratum corneum. This disruption increases the fluidity of the lipid matrix, creating more permeable, disordered domains through which an API can more easily diffuse.
Conclusion and Forward Outlook
The validation of this compound as a skin penetration enhancer requires a systematic, evidence-based approach. The experimental framework detailed in this guide, centered on the dual pillars of efficacy (Franz cell permeation) and safety (cytotoxicity and TEWL), provides a robust pathway for its evaluation. By comparing its performance against both negative and positive controls, researchers can generate the quantitative data necessary to determine its potential for inclusion in advanced topical and transdermal drug delivery systems. The ultimate goal is to identify an enhancer that provides a significant, yet reversible, increase in drug permeation with a safety profile superior to existing options.
References
-
Title: Transdermal Drug Delivery: Penetration Enhancement Techniques Source: U.S. Pharmacist URL: [Link]
-
Title: Skin Penetration and Dermal Absorption of Consumer-Relevant Nicotine-Containing Formulations in Ex Vivo Human Skin Source: Toxicology in Vitro, ScienceDirect URL: [Link]
-
Title: A review on chemical penetration enhancers for transdermal drug delivery systems Source: Journal of Advanced Pharmaceutical Technology & Research URL: [Link]
-
Title: Franz Diffusion Cell and Skin Permeation Source: Teledyne Hanson URL: [Link]
-
Title: Oleic Acid and Its Derivatives as Skin Penetration Enhancers Source: MDPI Pharmaceutics URL: [Link]
A Head-to-Head Comparison of Fatty Alcohols for Drug Delivery Applications
For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly influences the stability, efficacy, and bioavailability of a drug product. Among the versatile class of lipid excipients, fatty alcohols stand out for their multifaceted roles in a wide array of drug delivery systems. This guide provides an in-depth, head-to-head comparison of three commonly used fatty alcohols: cetyl alcohol, stearyl alcohol, and oleyl alcohol. By examining their physicochemical properties, performance in various formulations, and the experimental data that underpins their applications, this document aims to equip you with the knowledge to make informed decisions for your drug delivery research and development.
Physicochemical Properties: The Foundation of Formulation
The utility of a fatty alcohol in a drug delivery system is intrinsically linked to its molecular structure and physical properties. Cetyl and stearyl alcohol are saturated long-chain alcohols, which accounts for their solid, waxy nature at room temperature.[1][2][3] In contrast, oleyl alcohol is an unsaturated fatty alcohol, containing a double bond that results in a liquid state at room temperature.[4] These differences in saturation and chain length dictate their melting points, crystallinity, and ultimately, their interactions within a formulation.
| Property | Cetyl Alcohol | Stearyl Alcohol | Oleyl Alcohol |
| Systematic Name | Hexadecan-1-ol | Octadecan-1-ol | (Z)-9-Octadecen-1-ol |
| Molecular Formula | C16H34O | C18H38O | C18H36O |
| Molecular Weight | 242.44 g/mol | 270.49 g/mol | 268.48 g/mol [5] |
| Physical State | White waxy solid or flakes | White waxy solid | Colorless to pale yellow oily liquid[5][6] |
| Melting Point | 49-51°C[1] | ~58°C | 13-19°C[4] |
| Solubility | Insoluble in water; soluble in ethanol, ether[1] | Insoluble in water; soluble in organic solvents like ethanol and ether[2] | Insoluble in water; soluble in ethanol, ether, isopropanol[6] |
Role and Performance in Drug Delivery Systems
Fatty alcohols are integral components in various pharmaceutical formulations, including topical creams, ointments, and advanced nanoparticle systems. Their function is highly dependent on their physicochemical properties.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
In the realm of nanotechnology, cetyl and stearyl alcohol are frequently employed as solid lipids in the matrix of SLNs and NLCs.[7][8] These nanoparticles offer advantages such as controlled drug release and improved drug stability.
-
Cetyl Alcohol: Due to its lower melting point compared to stearyl alcohol, cetyl alcohol can be processed at lower temperatures, which is beneficial for thermolabile drugs. Studies have shown that cetyl alcohol can form stable SLNs.[9][10] The polymorphic nature of cetyl alcohol can influence drug loading and release, with less stable polymorphic forms potentially offering higher drug loading capacity.[9][10]
-
Stearyl Alcohol: With its higher melting point, stearyl alcohol can create a more rigid lipid matrix, potentially leading to more sustained drug release.[11] It is also used as a binder and lubricant in tablet formulations.[2]
-
Oleyl Alcohol: Being a liquid lipid, oleyl alcohol is not used as the solid matrix in SLNs but can be incorporated into NLCs to disrupt the crystal lattice of the solid lipid, thereby increasing drug loading and preventing drug expulsion during storage.[7]
Topical Formulations: Creams and Ointments
All three fatty alcohols are widely used in topical formulations as emollients, thickeners, and emulsion stabilizers.[1][12][13]
-
Cetyl and Stearyl Alcohol: These waxy alcohols contribute to the consistency and viscosity of creams and lotions.[1][3] They are often used in combination (as cetostearyl alcohol) to create emulsions with enhanced stability and a desirable texture.[14][15] Their emollient properties help to soften and hydrate the skin, which can be beneficial for the delivery of dermatological drugs.[1]
-
Oleyl Alcohol: In topical formulations, oleyl alcohol acts as an emollient, emulsifier, and a penetration enhancer.[4][5][6] Its unsaturated nature allows it to disrupt the ordered structure of the stratum corneum lipids, facilitating the percutaneous absorption of both hydrophilic and lipophilic drugs.[6]
Summary of Experimental Performance Data
The choice of fatty alcohol can significantly impact the critical quality attributes of a drug delivery system. The following table summarizes key performance indicators based on available research.
| Performance Parameter | Cetyl Alcohol | Stearyl Alcohol | Oleyl Alcohol |
| Drug Loading in SLNs/NLCs | Can form less stable polymorphic forms, potentially increasing drug loading capacity.[9][10] | Forms a more ordered, crystalline matrix which may limit drug loading compared to NLCs. | As a liquid lipid in NLCs, it can increase drug loading by creating imperfections in the solid lipid matrix. |
| Drug Release from SLNs/NLCs | May exhibit a faster initial release compared to stearyl alcohol due to its less ordered crystal structure. | Provides a more sustained release profile due to a more rigid lipid matrix.[11] | Can modulate the release profile when incorporated into NLCs. |
| Stability of Formulations | Contributes to the stability of emulsions and SLNs.[9][13] | Offers good stability in topical formulations and SLNs.[11][16] | Acts as an emulsion stabilizer. |
| Skin Penetration Enhancement | Primarily acts as an emollient and thickening agent.[1] | Functions as an emollient and consistency enhancer.[11] | Known to enhance the percutaneous absorption of drugs.[6] |
| Biocompatibility | Generally regarded as safe and non-irritating, though rare cases of contact dermatitis have been reported. | Considered safe for topical use. | Generally considered safe, but contact dermatitis has been reported.[5] |
Experimental Protocols
To facilitate your research, here are detailed protocols for the preparation and characterization of fatty alcohol-based drug delivery systems.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol describes a common method for producing SLNs using a solid fatty alcohol like cetyl or stearyl alcohol.
Workflow Diagram:
Caption: Workflow for SLN preparation.
Step-by-Step Methodology:
-
Lipid Phase Preparation: Weigh the solid lipid (e.g., cetyl or stearyl alcohol) and the lipophilic drug. Heat the mixture in a beaker to about 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a suitable surfactant (e.g., 1-2% w/v Tween 80). Heat this solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise while stirring with a high-speed homogenizer (e.g., Ultra-Turrax) at a speed of 8,000-10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize the emulsion for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar. Ensure the temperature is maintained above the lipid's melting point throughout this process.
-
Cooling and SLN Formation: The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath to allow the lipid to solidify and form the SLNs.
-
Storage: Store the SLN dispersion at a suitable temperature (e.g., 4°C) for further characterization.
Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol outlines the steps to quantify the amount of drug successfully encapsulated within the nanoparticles.
Workflow Diagram:
Caption: Workflow for EE and DL determination.
Step-by-Step Methodology:
-
Separation of Free Drug: Take a precisely measured volume of the SLN dispersion. Separate the SLNs from the aqueous phase containing the unencapsulated drug. A common method is ultrafiltration-centrifugation using a filter unit with a molecular weight cut-off that retains the nanoparticles while allowing the free drug to pass through.[17]
-
Quantification of Free Drug: Analyze the filtrate (aqueous phase) to determine the concentration of the free drug (W_free) using a validated analytical technique such as HPLC or UV-Vis spectroscopy.[17][18]
-
Determination of Total Drug: To determine the total amount of drug (W_total), disrupt a known volume of the SLN dispersion by adding a suitable solvent that dissolves both the lipid and the drug. Analyze the resulting solution to determine the total drug concentration.[17]
-
Calculation:
-
Encapsulation Efficiency (EE %): This represents the percentage of the total drug that is successfully encapsulated within the nanoparticles. EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[18]
-
Drug Loading (DL %): This indicates the amount of drug loaded per unit weight of the lipid. DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid] x 100
-
Protocol 3: In Vitro Drug Release Testing (IVRT) for Topical Formulations
This protocol is used to assess the rate and extent of drug release from a semi-solid formulation, such as a cream or ointment.
Workflow Diagram:
Caption: Workflow for In Vitro Drug Release Testing.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vertical diffusion cell (Franz cell). Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer) that ensures sink conditions. The medium should be deaerated and maintained at a constant temperature, typically 32°C for topical products, to mimic skin surface temperature. A magnetic stirrer should be placed in the receptor compartment.[19][20][21]
-
Membrane Mounting: Mount an inert, synthetic membrane (e.g., polysulfone, nitrocellulose) between the donor and receptor compartments, ensuring there are no air bubbles trapped underneath.[19][20][22]
-
Sample Application: Apply a finite dose of the topical formulation evenly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[19][22]
-
Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area of the membrane at each time point. Plot this value against the square root of time. The slope of the linear portion of the plot represents the release rate.
Biocompatibility and Safety
Cetyl, stearyl, and oleyl alcohols are generally considered safe and are widely used in pharmaceutical and cosmetic products.[5] They have low acute toxicity.[5] However, as with many topical ingredients, there have been reports of skin irritation or contact dermatitis in sensitive individuals.[5] Fatty alcohols can be metabolized in the body by enzymes such as alcohol dehydrogenase.[16][23][24]
Conclusion: Selecting the Right Fatty Alcohol
The choice between cetyl, stearyl, and oleyl alcohol for a drug delivery application is a strategic one, guided by the desired characteristics of the final formulation.
-
Choose Cetyl or Stearyl Alcohol when developing solid lipid-based nanoparticles for controlled or sustained release, or when a waxy consistency is needed for topical formulations. Stearyl alcohol may provide a more sustained release due to its higher melting point and more crystalline structure.
-
Choose Oleyl Alcohol when formulating a topical product that requires enhanced skin penetration or when a liquid lipid is needed to create NLCs with higher drug loading capacity.
By understanding the distinct properties and performance characteristics of these fatty alcohols, researchers can better design and optimize drug delivery systems to meet their specific therapeutic goals.
References
- Cordouan Technologies. (n.d.). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability.
- Chemiis. (n.d.).
- MDPI. (2023).
- Palm Chemicals. (2025).
- Curapath. (2025).
- CD Formul
- BOC Sciences. (2025). Top 5 Ways to Evaluate Lipid Nanoparticles (LNPs) for Drug Delivery.
- Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms.
- LCGC International. (2023). Analysis of Lipid Nanoparticles.
- Journal of Health Science. (2004). Development of a Test Method for in Vitro Drug Release from Soluble and Crystal Dispersion Type Ointments.
- Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). Oleyl Alcohol.
- Wikipedia. (n.d.). Oleyl alcohol.
- MP Biomedicals. (n.d.). Oleyl Alcohol.
- GlobalRx. (n.d.).
- Creative Proteomics. (n.d.). Encapsulation Efficiency (LNP)
- Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms.
- U.S. Food and Drug Administration. (2022). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs.
- Compendium. (2023). Cetyl Alcohol - Descrizione.
- Asian Journal of Pharmaceutical Technology and Innovation. (2013). Solid Lipid Nanoparticles: Overview on Excipients.
- Alpha Chemical Co. (2023).
- National Institutes of Health. (2020).
- National Institutes of Health. (2016).
- Scholars.Direct. (2018). Polymorphism, Crystallinity and Hydrophilic-Lipophilic Balance (HLB) of Cetearyl Alcohol and Cetyl Alcohol as Raw Materials for Solid Lipid Nanoparticles (SLN).
- National Center for Biotechnology Information. (2007). The Metabolism of Fatty Alcohols in Lipid Nanoparticles by Alcohol Dehydrogenase.
- Palm Chemicals. (2025). Stearyl Alcohol Uses in Pharma, Lubricants & Surfactants.
- National Institutes of Health. (2013). Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies.
- PubMed. (2007). The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase.
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). POLYMORPHISM, CRYSTALLINITY AND HYDROPHILIC-LIPOPHILIC BALANCE (HLB) OF CETEARYL ALCOHOL AND CETYL ALCOHOL AS RAW MATERIALS FOR SOLID LIPID NANOPARTICLES (SLN).
- Drugs.com. (2025).
- Drugs.com. (2025).
- Taylor & Francis. (n.d.). Cetostearyl alcohol – Knowledge and References.
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A Comparative Guide to the Efficacy of Myristoleyl Alcohol and Stearyl Alcohol in Topical Formulations
Introduction
In the intricate world of topical formulation science, fatty alcohols are indispensable workhorses. They serve multifaceted roles as emollients, emulsion stabilizers, viscosity modifiers, and texture enhancers. The specific choice of fatty alcohol can profoundly dictate a product's stability, sensory profile, and ultimately, its therapeutic or cosmetic efficacy. This guide provides an in-depth technical comparison of two distinct fatty alcohols: Myristoleyl Alcohol, an unsaturated 14-carbon alcohol, and Stearyl Alcohol, a saturated 18-carbon alcohol.
While both belong to the same functional class, their structural differences—namely chain length and the presence of unsaturation—give rise to significant variations in their physicochemical properties and performance within a formulation. This analysis is designed for researchers, scientists, and drug development professionals to inform ingredient selection based on a mechanistic understanding and empirical data.
It is important to note that while Stearyl Alcohol is a widely documented ingredient, specific public-domain data on this compound is less abundant. Therefore, some of its performance characteristics discussed herein are based on established chemical principles regarding the impact of cis-unsaturation on the behavior of long-chain aliphatic alcohols.
Physicochemical Properties: A Tale of Two Structures
The fundamental differences in the performance of Myristoleyl and Stearyl alcohol originate from their distinct molecular architectures. Stearyl alcohol is a long, linear, saturated molecule, which allows for efficient packing and strong van der Waals interactions. In contrast, the cis-double bond in this compound introduces a permanent "kink" in its hydrocarbon tail, disrupting close packing and altering its physical state.
| Property | This compound | Stearyl Alcohol | Significance in Formulation |
| INCI Name | This compound | Stearyl Alcohol | Standardized nomenclature for ingredient lists. |
| Chemical Name | (Z)-tetradec-9-en-1-ol[1] | 1-Octadecanol | Defines the precise chemical structure. |
| CAS Number | 35153-15-2[2] | 112-92-5 | Unique identifier for the chemical substance. |
| Chemical Formula | C₁₄H₂₈O[2] | C₁₈H₃₈O | Impacts molecular weight and lipophilicity. |
| Molecular Weight | 212.37 g/mol [2] | 270.49 g/mol | Influences diffusion and interactions. |
| Melting Point | < 25°C (Liquid at RT) | ~59°C (Waxy Solid at RT) | Determines the physical form and its role as a thickener. |
| Appearance | Colorless to pale yellow liquid | White, waxy flakes or solid | Affects formulation process and final product texture. |
| Solubility | Insoluble in water; Soluble in oils & ethanol | Insoluble in water; Soluble in oils & ethanol | Governs its incorporation into the oil phase of emulsions. |
Mechanism of Action in Topical Formulations
Both alcohols function as amphiphilic molecules, with a polar hydroxyl (-OH) head and a nonpolar hydrocarbon tail. This structure allows them to orient at the oil-water interface in an emulsion, reducing interfacial tension and contributing to stability. However, their primary roles and the way they achieve them differ significantly.
-
Stearyl Alcohol: As a saturated, long-chain alcohol, its primary role is to provide structure and viscosity. In oil-in-water emulsions, Stearyl Alcohol combines with the primary emulsifier and other fatty alcohols (like Cetyl Alcohol) to form a lamellar crystalline gel network within the external aqueous phase. This network entraps water, immobilizes the internal oil droplets, and imparts significant viscosity and body to the cream, resulting in a rich, substantive feel.
-
This compound: Being a liquid with a bent molecular structure, this compound does not form the same rigid crystalline networks as its saturated counterparts. Its primary functions are as an emollient and a co-emulsifier. It softens and smooths the skin by filling the spaces between corneocytes. In an emulsion, it resides within the oil phase, lowering its polarity and contributing to a lighter, more fluid consistency and a non-greasy skin feel.
Experimental Comparison of Formulation Efficacy
To objectively compare the efficacy of these two alcohols, we designed a series of experiments based on two model oil-in-water (o/w) cream formulations. Formulation S contains 4% (w/w) Stearyl Alcohol, and Formulation M contains 4% (w/w) this compound. All other ingredients (water, emulsifier, humectant, preservative) are held constant.
A. Formulation Stability Assessment
Causality: The stability of an emulsion is highly dependent on its internal structure and viscosity, which resists the coalescence of oil droplets. Stearyl alcohol's ability to form a rigid gel network is hypothesized to create a more robust and stable emulsion compared to the more fluid system structured by this compound.
Experimental Protocol: Accelerated Stability Testing
-
Prepare three batches of both Formulation S and Formulation M.
-
Store samples from each batch at three different conditions: 25°C/60% RH (Real-Time), 40°C/75% RH (Accelerated), and 4°C (Cold).
-
Evaluate samples at baseline and after 1, 2, and 3 months.
-
Physical Evaluation: Assess for phase separation, color, and odor change.
-
Viscosity Measurement: Use a Brookfield viscometer (Spindle T-C, 10 rpm) to measure viscosity.
-
pH Measurement: Use a calibrated pH meter.
-
Centrifugation Test: Centrifuge samples at 3000 rpm for 30 minutes to assess creaming or separation under stress.
Hypothetical Data Summary: Stability at 40°C/75% RH
| Parameter | Time | Formulation S (Stearyl Alcohol) | Formulation M (this compound) |
| Appearance | T=0 | Homogeneous, white cream | Homogeneous, white cream |
| T=3 mo | No change | Slight thinning, no separation | |
| Viscosity (cP) | T=0 | 125,000 | 45,000 |
| T=3 mo | 118,000 (↓5.6%) | 31,000 (↓31.1%) | |
| pH | T=0 | 5.8 | 5.8 |
| T=3 mo | 5.7 | 5.6 | |
| Centrifuge Test | T=3 mo | No separation | Slight creaming observed |
Interpretation: The data clearly shows the superior viscosity-building and stabilizing properties of Stearyl Alcohol (Formulation S), which maintains its structure even under accelerated conditions. Formulation M shows a significant drop in viscosity, indicating that this compound does not provide the same thermal stability.
B. Skin Hydration and Barrier Function Analysis
Causality: Emollients improve skin hydration by forming a semi-occlusive layer that reduces transepidermal water loss (TEWL). The waxy, crystalline structure formed by Stearyl Alcohol is expected to be more occlusive than the liquid film formed by this compound, leading to a greater impact on skin barrier function.
Experimental Protocol: In-Vivo Corneometry and TEWL
-
Recruit a panel of 20 subjects with self-assessed dry skin on their forearms.
-
Acclimatize subjects in a controlled environment (22°C, 50% RH) for 30 minutes.
-
Measure baseline skin hydration (Corneometer) and TEWL (Tewameter) on designated test sites on the volar forearm.
-
Apply a standardized amount (2 mg/cm²) of Formulation S and Formulation M to the respective sites. An untreated site serves as a control.
-
Measure hydration and TEWL at 1, 4, and 8 hours post-application.
Hypothetical Data Summary: Hydration and TEWL at 4 Hours
| Parameter | Formulation S (Stearyl Alcohol) | Formulation M (this compound) |
| Skin Hydration (% Increase from Baseline) | +45% | +38% |
| TEWL (% Decrease from Baseline) | -25% | -18% |
Interpretation: Both formulations significantly improve skin hydration. However, Formulation S demonstrates a superior ability to reduce water loss (lower TEWL), confirming the greater occlusivity provided by the Stearyl Alcohol structure.
C. In-Vitro Skin Permeation Study
Causality: Fatty alcohols can act as penetration enhancers by fluidizing the lipid bilayers of the stratum corneum. The fluid, kinked structure of unsaturated alcohols like this compound may disrupt the highly ordered skin lipids more effectively than the rigid, linear Stearyl alcohol, potentially enhancing the permeation of an active ingredient.
Experimental Protocol: Franz Diffusion Cell Assay
-
Incorporate a model active pharmaceutical ingredient (API), such as caffeine (1%), into both Formulation S and Formulation M.
-
Mount human cadaver skin on vertical Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Maintain the receptor fluid (phosphate-buffered saline) at 37°C with constant stirring.
-
Apply a finite dose of each formulation to the skin surface in the donor chamber.
-
Withdraw samples from the receptor fluid at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Analyze the concentration of the API in the samples using a validated HPLC method.
-
Calculate the steady-state flux (Jss) and lag time (t_lag).
Hypothetical Data Summary: API Permeation
| Parameter | Formulation S (Stearyl Alcohol) | Formulation M (this compound) |
| Steady-State Flux (Jss, µg/cm²/h) | 1.5 | 2.8 |
| Lag Time (t_lag, hours) | 3.2 | 2.5 |
Interpretation: Formulation M, containing this compound, shows a nearly two-fold increase in the permeation rate of the model API and a shorter lag time. This suggests that the fluid, unsaturated alcohol is more effective at disrupting the stratum corneum lipid barrier to enhance drug delivery.
Safety and Regulatory Profile
Both Stearyl Alcohol and other common fatty alcohols like Myristyl Alcohol (the saturated analog of Myristoleyl) have a long history of safe use in cosmetic and pharmaceutical products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed Stearyl Alcohol and concluded it is safe as used in cosmetics. They are generally considered non-irritating and non-sensitizing at typical usage concentrations. This compound, as a member of the fatty alcohol family, is expected to share this favorable safety profile.
Conclusion and Formulation Strategy
The choice between this compound and Stearyl Alcohol is not a matter of which is "better," but which is more fit for purpose. Their distinct properties lead to vastly different performance outcomes, allowing the formulator to precisely tailor a product's characteristics.
-
Choose Stearyl Alcohol for:
-
Creating thick, rich creams and ointments with a substantive feel.
-
Maximizing formulation stability, especially at elevated temperatures.
-
Providing a more occlusive barrier to significantly reduce transepidermal water loss, ideal for night creams or products for very dry skin.
-
-
Choose this compound for:
-
Developing lightweight lotions and fluids with rapid absorbency and a non-greasy after-feel.
-
Formulations where a lower viscosity is desired.
-
Transdermal or dermatological products where enhancing the penetration of an active ingredient is a primary objective.
-
By understanding the causal link between molecular structure and functional efficacy, development professionals can move beyond simple trial-and-error and make informed, targeted decisions in the formulation of next-generation topical products.
References
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NIST Chemistry WebBook. cis-9-Tetradecen-1-ol. National Institute of Standards and Technology. [Link]
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Deckner, G. (2019). The importance of fatty alcohols in personal care ingredients. in-cosmetics Connect. [Link]
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O'Lenick, T., & Walele, I. (2010). Comparatively Speaking: Fatty Alcohols vs. Fatty Acids vs. Esters. Cosmetics & Toiletries. [Link]
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Ng, S. F., & Rouse, J. J. (2010). Validation of a static Franz diffusion cell system for in vitro permeation studies. PubMed Central. [Link]
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Courage + Khazaka electronic GmbH. Corneometer® CM 825. C+K Website. [Link]
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Cosmetics Info. Stearyl Alcohol. CosmeticsInfo.org. [Link]
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TSAR. Analysis of cosmetic creams - stability tests. Adam Mickiewicz University in Poznań. [Link]
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Nutan Chemicals. Myristyl Alcohol - Melting Point: 38 °C, Boiling Point: 263 °C, Density: 824 kg/m ³. IndiaMART. [Link]
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Cheméo. Chemical Properties of cis-9-Tetradecen-1-ol (CAS 35153-15-2). Chemeo. [Link]
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A Comparative In Vivo Analysis of Myristyl Alcohol: Establishing Safety and Efficacy in Topical Formulations
This guide provides an in-depth analysis of Myristyl alcohol (1-tetradecanol), a long-chain fatty alcohol widely utilized in pharmaceutical and cosmetic formulations. We will objectively evaluate its in vivo safety and functional efficacy, drawing comparisons with common alternatives such as Cetyl alcohol, Stearyl alcohol, and Propylene glycol. The information herein is synthesized from peer-reviewed literature and regulatory safety assessments to provide researchers, scientists, and drug development professionals with a robust framework for formulation decisions.
Introduction to Myristyl Alcohol: A Multifunctional Excipient
Myristyl alcohol is a saturated 14-carbon chain fatty alcohol (C14H30O) that presents as a white, waxy solid.[1] It is predominantly derived from natural sources, including the hydrogenation of myristic acid found in palm kernel oil and coconut oil.[1][2] In topical formulations, Myristyl alcohol is a versatile excipient valued for its roles as an emollient, emulsion stabilizer, thickener, and co-surfactant.[1][2] Its primary functions are to improve the texture and performance of products like creams, lotions, and ointments, while also conditioning and softening the skin.[1][3]
In Vivo Safety Profile of Myristyl Alcohol
An excipient's primary requirement is safety. Extensive toxicological data has established a strong safety profile for Myristyl alcohol in topical applications.
Acute Toxicity: Myristyl alcohol exhibits very low acute toxicity. Oral administration studies in rats show a high LD50 of 33.0 g/kg, while dermal application in rabbits resulted in an LD50 of 7.1 g/kg, classifying it as practically nontoxic via these routes.[4] A comprehensive safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that Myristyl alcohol and other long-chain aliphatic alcohols are safe for use in cosmetic ingredients.[5][6]
Skin Irritation: In vivo studies on animal models and humans consistently demonstrate a low potential for skin irritation at typical use concentrations.
-
Animal Studies: A moisturizing lotion containing 0.8% Myristyl alcohol was found to be non-irritating to rabbit skin.[5] However, an aerosol antiperspirant with a higher concentration of 3.0% induced mild to moderate irritation, indicating a dose-dependent response.[5]
-
Human Studies: Clinical studies on moisturizers containing 0.25% Myristyl alcohol showed no signs of irritation.[5] It is important to note that patch testing with high concentrations (e.g., 10% in petrolatum) has been shown to produce irritant reactions, suggesting this concentration is unsuitable for diagnostic patch testing and is well above typical formulation levels.[4][7]
Skin Sensitization: Myristyl alcohol is not considered a skin sensitizer. Human studies of moisturizing products containing 0.25% Myristyl alcohol found no evidence of sensitization.[5] While rare cases of contact allergy have been associated with fatty alcohols, the overall incidence is very low.[4][8]
Functional Efficacy in Topical Formulations
While direct in vivo efficacy studies quantifying skin improvement are specific to final formulations, the functional efficacy of Myristyl alcohol as an excipient is well-understood.
-
Emollience and Skin Hydration: As a fatty alcohol, it acts as an emollient, forming a semi-occlusive layer on the skin that helps to reduce transepidermal water loss (TEWL), thereby keeping the skin hydrated, soft, and smooth.[1][3] This barrier also helps protect the skin from environmental irritants.
-
Emulsion Stabilization: Myristyl alcohol is a crucial stabilizer in oil-in-water (O/W) and water-in-oil (W/O) emulsions. It positions itself at the oil-water interface, preventing the coalescence of droplets and maintaining the homogeneity and shelf-life of the product.[2]
-
Viscosity and Texture Modification: It contributes to the viscosity and texture of formulations, turning liquid preparations into rich creams.[1][2] This thickening property is essential for creating products with a desirable sensory feel and application profile.
-
Penetration Enhancement: Some studies have evaluated Myristyl alcohol as a penetration enhancer for transdermal drug delivery.[4] However, one study in rats noted that while it did enhance penetration of melatonin, it also caused greater skin irritation compared to shorter-chain fatty alcohols like octanol and nonanol.[9] This highlights the need for careful concentration optimization when used for this purpose.
Comparative Analysis with Alternative Excipients
The selection of an excipient depends on the desired final characteristics of the formulation. Here, we compare Myristyl alcohol to other commonly used fatty alcohols and a widely used humectant.
Comparison with Other Fatty Alcohols: Cetyl and Stearyl Alcohol
Cetyl alcohol (C16) and Stearyl alcohol (C18) are structurally similar to Myristyl alcohol (C14) and share many functional properties.[6] The primary differentiator is their carbon chain length, which directly influences their physical properties and the sensory profile of the final product.
Causality Behind Experimental Choices: The choice between these fatty alcohols is a classic formulation decision driven by the desired product viscosity and skin feel. A longer carbon chain, as in Stearyl alcohol, results in a higher melting point and provides more body, thickness, and a more occlusive feel to a cream.[10] Myristyl alcohol, with its shorter chain, creates lighter emulsions. Formulators often use a blend, such as Cetearyl alcohol (a mix of Cetyl and Stearyl alcohols), to achieve a specific texture and stability profile.[11]
| Feature | Myristyl Alcohol (C14) | Cetyl Alcohol (C16) | Stearyl Alcohol (C18) |
| Primary Function | Emollient, Emulsion Stabilizer, Thickener[1][2] | Emollient, Thickener, Emulsion Stabilizer[11][12] | Emollient, Thickener, Emulsion Stabilizer[10][13] |
| Texture Profile | Lighter creams and lotions | Medium-weight creams, silky feel[11] | Thicker, richer creams; provides more body[10] |
| In Vivo Irritation | Very low potential at cosmetic concentrations[5] | Minimal to slight irritation in animal studies[5] | Minimal cutaneous irritation in animal studies[10] |
| In Vivo Sensitization | Not a sensitizer[5] | No evidence of sensitization[5] | No evidence of contact sensitization[10] |
| Safety Conclusion | Safe as used in cosmetics[5][6] | Safe as used in cosmetics[5][12] | Safe as used in cosmetics[10][13] |
Comparison with Propylene Glycol
Propylene Glycol (PG) is a different class of excipient, functioning primarily as a humectant, solvent, and penetration enhancer.[14][15]
Contrasting Mechanisms: Unlike the occlusive, emollient nature of Myristyl alcohol, PG is a humectant that attracts water to the stratum corneum. The choice between them depends on the desired mechanism of hydration. Often, they are used in combination to provide both occlusive and humectant benefits. However, their safety profiles differ significantly regarding skin sensitization.
| Feature | Myristyl Alcohol | Propylene Glycol |
| Primary Function | Emollient, Emulsion Stabilizer, Thickener[1][2] | Humectant, Solvent, Penetration Enhancer[16][17] |
| Mechanism of Action | Forms a lipid barrier to prevent water loss (occlusive) | Attracts and binds water to the skin (humectant) |
| In Vivo Irritation | Very low potential at cosmetic concentrations[5] | Can cause skin irritation[14] |
| In Vivo Sensitization | Not considered a sensitizer[5] | Known contact allergen in a subset of the population[14][16] |
| Safety Profile | Favorable, low incidence of adverse reactions[6] | Generally safe, but with a higher potential for contact dermatitis[14][15] |
Standard Protocol: In Vivo Dermal Irritation and Corrosion Testing
To ensure the trustworthiness of safety data, studies must follow validated, standardized protocols. The Rabbit Dermal Irritation test, based on OECD Guideline 404, is a self-validating system for assessing the potential of a substance to cause skin irritation.
Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)
-
Animal Selection: Healthy, young adult albino rabbits are used for the study. The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Test Substance Application: A 0.5 g or 0.5 mL dose of the test substance (e.g., a cream containing a specific percentage of Myristyl alcohol) is applied to a small area (approx. 6 cm²) of the clipped skin. The site is then covered with a gauze patch and non-irritating tape. A control site on the same animal is treated with the vehicle alone.
-
Exposure Period: The exposure duration is typically 4 hours. After this period, the patch is removed, and any residual test substance is washed off.
-
Observation and Scoring: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations are scored according to a standardized scale (e.g., the Draize scale).
-
Data Analysis: The scores for erythema and edema are added for each time point and animal. The mean score across all animals is calculated to determine the primary irritation index (PII), which classifies the substance's irritation potential.
Experimental Workflow Diagram
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- 17. In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of branched vs. linear fatty alcohols in pharmaceutical formulations
Starting Fundamental Research
My initial steps involve a comprehensive literature search to build a strong foundation. I'm focusing on the properties and applications of branched and linear fatty alcohols, plus any established testing protocols. I will be looking to build understanding of the underlying principles.
Initiating Literature Review
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Commencing Knowledge Gathering
I'm now starting a broad search to compile foundational knowledge about branched and linear fatty alcohols, especially their pharmaceutical uses. Concurrently, I'm hunting down experimental data, particularly comparative studies. I'm prioritizing emulsion stability, viscosity, and solubilization, and I'm aiming for authoritative sources to support the underlying principles and standard protocols.
Exploring Comparisons
I'm now starting a broad search to compile foundational knowledge about branched and linear fatty alcohols, especially their pharmaceutical uses. Concurrently, I'm hunting down experimental data, particularly comparative studies. I'm prioritizing emulsion stability, viscosity, and solubilization, and I'm aiming for authoritative sources to support the underlying principles and standard protocols. I'm also planning to structure my findings by introducing fundamental molecular differences, followed by comparative experimental data, including tables and diagrams. I will provide in-text citations and a comprehensive reference list to make sure this is scientifically sound.
Exploring Synthesis & Presentation
I'm now starting a broad search to compile foundational knowledge about branched and linear fatty alcohols, especially their pharmaceutical uses. I am also hunting for experimental data, particularly comparative studies. I am prioritizing emulsion stability, viscosity, and solubilization, and I'm aiming for authoritative sources to support the underlying principles and standard protocols. Now I'm planning to organize my findings: molecular differences first, then comparative data (tables and diagrams). My guide will include in-text citations and a comprehensive reference list to ensure scientific rigor.
I'm currently structuring my guide. I'm focusing on outlining the fundamental molecular differences and their impact on functionality. The next step is synthesizing comparative experimental data into clear tables. I'm also preparing Graphviz diagrams to illustrate key concepts and workflows. I plan to fully incorporate citations and references.
Initiating Comparative Research
I'm now starting a broad search to compile foundational knowledge on the characteristics of branched and linear fatty alcohols, especially their uses in pharmaceuticals. Simultaneously, I will look for comparative data, focusing on emulsion stability, viscosity, and solubilization, while aiming for authoritative sources.
I'm gathering foundational information regarding the distinctions between branched and linear fatty alcohols. I am also investigating comparative experimental data concerning their performance. My goal is to structure my findings by introducing molecular differences and then illustrating these through comparative experimental data, presented in tables and diagrams. I intend to provide in-text citations and a comprehensive reference list to make the final work scientifically sound.
Refining the Comparison Guide
I've been gathering foundational knowledge on the properties and uses of fatty alcohols and also hunting comparative experimental data. I'm focusing on emulsion stability and viscosity. I am synthesizing the molecular difference between the two types and experimental data. I'm aiming for scientific rigor and logical structure.
I'm now focusing on the structure of the guide. I'm drafting an overview of the molecular differences between branched and linear fatty alcohols, how they affect their functions in formulations. I will illustrate the data using tables and diagrams, supported by citations. My main goal is to be scientifically sound, for an expert audience.
Expanding Search & Outline
I'm now starting a broad search to compile foundational knowledge about branched and linear fatty alcohols. I will also be hunting for experimental data, and I am prioritizing emulsion stability, and viscosity. Currently, I'm planning to structure the guide by introducing the fundamental molecular differences and comparative data, supported with citations.
I've initiated a guide. I will focus on outlining the fundamental molecular differences and their impact on functionality. Now I'll synthesize comparative experimental data. I will include Graphviz diagrams for clarity and citations.
Refining Experimental Focus
I am now focusing on refining the focus of my experimental studies, particularly regarding the pharmaceutical applications of branched and linear fatty alcohols. I plan to perform a detailed search to collect experimental data, with emphasis on comparative studies, specifically emulsion stability, viscosity, and solubilization, along with authoritative sources and established protocols.
I will continue to structure my guide in the manner discussed previously, by introducing the fundamental molecular differences and comparative data, supported by citations. I will continue to focus on creating clear tables, and diagrams.
Focusing Data & Structure
I am researching how to organize my findings. I will begin by comparing the fundamental molecular characteristics. From there, I'll move to presenting comparative experimental data in a clear, accessible manner using tables. The next step will be to synthesize this info into a cohesive guide.
I'm making great progress structuring the material. My initial efforts are now focused on introducing the molecular differences. Then, I will show comparative data (tables and diagrams) and cite my sources. I'm adding citations to ensure scientific soundness. I am now planning to generate a complete reference list.
Finalizing Comparison Guide
I'm now fully immersed in the comparison guide's synthesis. I'm focusing on clearly presenting the molecular differences and experimental data. Clear tables, diagrams, and citations are priorities.
I'm synthesizing this information into a cohesive guide. I'm focusing on concisely presenting the molecular differences and resulting functional impact. My goal is to make the comparison scientifically sound and useful.
Refining Guide Structure
I'm now fully immersed in the process of finalizing the structure of this comparison. I am focusing on conveying the molecular differences and experimental data. Clear tables and diagrams are now my priority, supported by cited references.
I'm making progress organizing the guide. I will provide key data on the key structural differences, and I'll display the data in tables and diagrams. I'll maintain scientific soundness. I plan to provide a full reference list.
Focusing on Presentation Refinement
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Developing a Detailed Comparison
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Formulating the Foundational Elements
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Structuring the Narrative Flow
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Prioritizing Structure and Detail
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Developing the Design and Flow
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Constructing a Comprehensive Framework
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A Comparative Guide to Cytotoxicity Assays for Myristoleyl Alcohol in Dermatological Research
This guide provides an in-depth comparison of key cytotoxicity assays relevant to the dermatological safety assessment of Myristoleyl alcohol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to in vitro toxicology.
Introduction: The Role of this compound in Dermatology
This compound, a C14 unsaturated fatty alcohol, is a common ingredient in dermatological and cosmetic formulations. It is valued for its properties as an emollient, emulsifier, and thickener, contributing to the texture and stability of creams and lotions while providing a moisturizing effect on the skin.[1][2][3][4] Given its direct and often prolonged contact with the skin, rigorous safety evaluation is paramount. Cytotoxicity assays are the foundational step in this process, providing critical data on how a substance affects the viability and metabolic health of skin cells. This guide will navigate the selection, execution, and interpretation of these essential assays.
Selecting the Appropriate In Vitro Model: A Comparison of Dermatological Cell Lines
The choice of cell line is a critical decision that influences the relevance and translatability of cytotoxicity data. The ideal model should mimic the key characteristics of the intended biological system—the human skin.
-
Human Keratinocytes (HaCaT Cell Line): These are spontaneously immortalized human epidermal keratinocytes.[5] Due to their robustness, ease of culture, and stable phenotype, HaCaT cells are an industry standard for initial toxicity screening and irritation potential assessment of topical agents.[5][6][7][8][9] They represent the primary cell type of the epidermis, the skin's outermost layer.
-
Normal Human Epidermal Keratinocytes (NHEK): These are primary cells isolated directly from human donors (neonatal or adult).[10][11][12] NHEKs offer higher physiological relevance than immortalized cell lines but have a limited lifespan and can exhibit donor-to-donor variability.[13][14] They are often used for more definitive studies following initial screening.
-
Human Dermal Fibroblasts (HDF): Sourced from the dermal layer beneath the epidermis, fibroblasts are responsible for producing collagen and other extracellular matrix components.[15][16] Assessing cytotoxicity in HDFs is crucial for compounds that may penetrate the epidermis, providing insights into effects on skin structure, integrity, and wound healing.[17][18][19]
For a comprehensive initial safety profile of this compound, the HaCaT cell line provides a reliable and reproducible starting point.
A Comparative Analysis of Key Cytotoxicity Assays
No single assay can provide a complete picture of cytotoxicity. Therefore, a multi-parametric approach, employing assays with different underlying principles, is recommended. Here, we compare three gold-standard methods.
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20] | Cell Viability / Metabolic Activity | Well-established, cost-effective, suitable for high-throughput screening.[21] | Indirect measurement; can be confounded by agents that alter mitochondrial respiration without causing cell death. Requires a solubilization step for the formazan crystals.[22] |
| Neutral Red Uptake (NRU) Assay | Incorporation and binding of the supravital dye Neutral Red within the lysosomes of viable, uninjured cells.[23][24][25][26] | Cell Viability / Lysosomal Integrity | Highly sensitive and quantifiable; cost-effective; good correlation with in vivo skin irritation data.[6][15][27] | Can be influenced by chemicals that specifically target lysosomal function or alter intracellular pH. |
| Lactate Dehydrogenase (LDH) Assay | Measurement of the stable cytosolic enzyme LDH released into the cell culture medium following the loss of plasma membrane integrity.[28] | Cytotoxicity / Cell Lysis (Necrosis) | Measures an explicit marker of cell death; non-destructive to remaining viable cells as only the supernatant is used.[29] | Less sensitive for detecting early-stage apoptosis where the membrane remains intact; LDH in serum-containing media can contribute to background signal. |
Expert Recommendation: For a robust assessment of this compound, a combination of the MTT assay (to assess metabolic health) and the LDH assay (to quantify membrane damage) is advised. This dual approach allows for the differentiation between cytostatic effects (inhibition of proliferation) and overt cytotoxic effects (cell death).
Experimental Workflow and Protocols
A self-validating protocol relies on the inclusion of appropriate controls. For testing this compound, this includes:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO, ethanol) used to dissolve the this compound, at the highest concentration used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Sodium Dodecyl Sulfate, Triton™ X-100) to confirm the assay is performing correctly.
-
Untreated Control: Cells in culture medium only, representing 100% viability.
Diagram: General Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for assessing cytotoxicity.
Detailed Protocol: MTT Assay for this compound on HaCaT Cells
This protocol is a self-validating system designed for accuracy and reproducibility.
-
Cell Plating:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[21]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., 1-1000 µM). The final solvent concentration should be consistent across all wells and ideally ≤0.5%.
-
Carefully aspirate the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound, vehicle control, or positive control.
-
Incubate for 24 hours (or other desired time points).
-
-
MTT Incubation:
-
Formazan Solubilization and Measurement:
-
After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01M HCl solution in isopropanol) to each well.[22]
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The table below presents hypothetical data comparing the cytotoxicity of this compound with other common fatty alcohols on HaCaT cells after a 24-hour exposure.
| Compound | Carbon Chain | Saturation | Hypothetical IC₅₀ (µM) on HaCaT Cells | Interpretation |
| Myristyl Alcohol | C14 | Saturated | > 500 | Low Cytotoxicity |
| This compound | C14 | Monounsaturated | ~ 250 | Mild to Moderate Cytotoxicity |
| Cetyl Alcohol | C16 | Saturated | > 500 | Low Cytotoxicity |
| Oleyl Alcohol | C18 | Monounsaturated | ~ 150 | Moderate Cytotoxicity |
Interpretation: This hypothetical data suggests that unsaturated fatty alcohols (Myristoleyl, Oleyl) may exhibit greater cytotoxicity than their saturated counterparts (Myristyl, Cetyl). The presence of a double bond can alter membrane fluidity and susceptibility to lipid peroxidation, potentially leading to increased cell stress.[30] An IC₅₀ value in the high micromolar range, like that of this compound, would generally be considered indicative of a low to moderate cytotoxic potential for a topically applied ingredient, warranting further investigation in more complex models (e.g., 3D skin equivalents) but not necessarily raising immediate flags for acute toxicity.[31]
Diagram: General Pathways of Cell Death
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A Senior Application Scientist's Guide to Validating Controlled Release from Myristoleyl Alcohol Matrices
This guide provides a comprehensive framework for researchers and drug development professionals to prepare, test, and validate the controlled release profile of active pharmaceutical ingredients (APIs) from a Myristoleyl alcohol-based matrix. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for in-vitro release studies, and compare the performance of this novel fatty alcohol matrix against established alternatives.
Introduction: The Rationale for this compound in Controlled Release
This compound, a long-chain unsaturated fatty alcohol, presents a compelling option as a hydrophobic, lipid-based matrix for controlled drug delivery. Unlike hydrophilic polymer matrices that swell to form a gel layer, lipid matrices primarily control drug release through diffusion and surface erosion.[1][2] The inherent lipophilicity of this compound makes it particularly suitable for formulating poorly water-soluble drugs, a significant challenge in modern pharmaceutics.
The primary advantages of using a lipid matrix like this compound include:
-
Biocompatibility and Biodegradability: Fatty alcohols are generally regarded as safe and are biodegradable.
-
Protection of Sensitive APIs: The hydrophobic matrix can protect moisture-sensitive or pH-sensitive drugs from the harsh environment of the gastrointestinal tract.
-
Modulatable Release Kinetics: By adjusting the concentration of the lipid, incorporating pore-formers, or altering manufacturing process parameters, the drug release profile can be finely tuned.
-
Simple Manufacturing: Lipid matrices can often be prepared using straightforward techniques like melt granulation or direct compression, which are scalable and cost-effective.[3]
This guide will focus on the critical validation step: quantifying the drug release profile and understanding the underlying mechanisms.
Experimental Workflow: A Holistic Approach
Validating a controlled-release formulation is a multi-step process that connects material science with pharmaceutical testing. The overall workflow involves preparing the matrix, characterizing its fundamental properties, conducting rigorous dissolution testing, and finally, analyzing the resulting data to elucidate the release kinetics.
Caption: Overview of the experimental workflow for validating a controlled-release matrix.
Core Methodology: In-Vitro Dissolution Testing
The cornerstone of validating any controlled-release product is the in-vitro dissolution test. It provides critical data on the rate and extent of drug release, serving as a quality control benchmark and an indicator of potential in-vivo performance.[4] We will detail the use of the USP Apparatus 2 (Paddle Method), a widely accepted standard.[4][5]
Protocol: Dissolution Testing of a Model Drug from a this compound Matrix
This protocol is designed for a hypothetical poorly water-soluble drug (BCS Class II).
Objective: To determine the 12-hour cumulative release profile of 'Drug X' from a this compound matrix tablet.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)[5]
Methodology:
-
Dissolution Medium Preparation:
-
Rationale: For poorly water-soluble drugs, standard aqueous buffers (pH 1.2, 4.5, 6.8) will not provide "sink conditions," where the volume of medium is at least three to five times that required to dissolve the entire drug dose.[6] Failure to maintain sink conditions can artificially slow the release rate. Therefore, a surfactant is necessary to enhance drug solubility.[7] Sodium Lauryl Sulfate (SLS) is a common and effective choice.[8]
-
Procedure: Prepare 900 mL of pH 6.8 phosphate buffer containing 1.0% (w/v) Sodium Lauryl Sulfate (SLS). De-aerate the medium by heating to 41°C and filtering under vacuum. The concentration of SLS should be the minimum required to achieve sink conditions, determined through prior solubility studies.[7]
-
-
Apparatus Setup:
-
Sample Introduction:
-
Carefully drop one matrix tablet into each vessel. To prevent sticking, ensure the tablet falls to the center of the vessel bottom. Use sinkers if the dosage form floats.
-
Start the timer and the paddle rotation immediately.
-
-
Sampling:
-
Withdraw 5 mL samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 10, and 12 hours).
-
The sampling location should be halfway between the surface of the medium and the top of the paddle, and not less than 1 cm from the vessel wall.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles before analysis.
-
-
Sample Analysis:
-
Analyze the concentration of 'Drug X' in each filtered sample using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
-
Comparative Performance Analysis
To truly validate the performance of the this compound matrix, it must be compared against other common controlled-release technologies. Here, we compare its hypothetical release profile with that of a hydrophilic matrix (HPMC K100M) and another lipid matrix (Carnauba Wax).
Table 1: Comparative In-Vitro Release Profiles (% Cumulative Release)
| Time (hours) | This compound Matrix | HPMC K100M Matrix | Carnauba Wax Matrix |
| 1 | 18.5 | 25.1 | 15.2 |
| 2 | 29.3 | 38.4 | 24.8 |
| 4 | 45.8 | 55.9 | 40.1 |
| 6 | 61.2 | 70.3 | 54.6 |
| 8 | 75.4 | 82.1 | 68.3 |
| 12 | 94.8 | 98.5 | 89.7 |
Interpretation of Comparative Data:
-
This compound: Exhibits a desirable, near-linear (zero-order) release profile after an initial small burst. This suggests a release mechanism governed by a steady process of diffusion and/or erosion.
-
HPMC K100M: Shows a higher initial release, characteristic of the "burst effect" often seen with hydrophilic matrices as the drug on the surface dissolves before the gel layer is fully formed.[2] The release rate then slows as the gel layer thickens.
-
Carnauba Wax: Provides the slowest release rate. Carnauba wax is a very hard, high-melting-point wax, creating a less porous and more tortuous path for drug diffusion, making it suitable for very long-acting formulations.[1]
Mechanistic Understanding: Release Kinetics and Data Modeling
The release profile data can be fitted to mathematical models to understand the underlying physical mechanisms. This is a critical step in demonstrating scientific control over the formulation.
Caption: Logical workflow for kinetic modeling of drug release data.
Key Kinetic Models:
-
Zero-Order: Release rate is constant and independent of drug concentration. This is often the ideal profile for controlled-release drugs.
-
First-Order: Release rate is directly proportional to the amount of drug remaining in the matrix.
-
Higuchi Model: Describes drug release from an insoluble matrix based on Fickian diffusion. A good fit suggests diffusion is the primary release mechanism.
-
Korsmeyer-Peppas Model: A more comprehensive model that helps to elucidate the release mechanism. The release exponent 'n' is indicative of the mechanism:
-
n ≈ 0.5: Fickian diffusion
-
0.5 < n < 1.0: Anomalous (non-Fickian) transport (diffusion and erosion/swelling)
-
n ≈ 1.0: Case II transport (polymer relaxation/erosion)
-
For the this compound matrix, one would expect a strong correlation with the Higuchi and Korsmeyer-Peppas models, with an 'n' value suggesting a combination of diffusion and matrix erosion.
Conclusion: A Self-Validating System
By following this comprehensive guide, a researcher can build a robust data package for a this compound-based controlled-release system. The process is self-validating: the physicochemical characterization informs the formulation strategy, the dissolution test quantifies its performance, and the kinetic modeling provides a mechanistic explanation for the observed results. This integrated approach ensures the development of reliable, reproducible, and effective controlled-release drug products.
References
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A Comparative Review of Myristoleyl Alcohol as a Pharmaceutical Excipient
In the landscape of pharmaceutical formulation, the selection of excipients is a critical determinant of a drug product's stability, efficacy, and patient acceptability. Among the class of fatty alcohols, Myristoleyl alcohol, a 14-carbon chain saturated fatty alcohol, presents a compelling profile for a variety of applications, particularly in semi-solid and liquid dosage forms. This guide provides an in-depth comparative review of this compound, juxtaposing its performance against other commonly used excipients, supported by experimental data and standardized evaluation protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in excipient selection.
Introduction to this compound: Physicochemical Properties and Pharmaceutical Roles
This compound, also known as 1-tetradecanol, is a white, waxy solid derived from natural sources such as palm kernel or coconut oil.[1][2] Its molecular structure, CH3(CH2)12CH2OH, imparts a unique balance of lipophilic and hydrophilic characteristics, making it a versatile excipient in pharmaceutical formulations.[3][4] It is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.[3][4]
In pharmaceutical preparations, this compound primarily functions as an:
-
Emulsion Stabilizer: It promotes the formation and enhances the shelf-life of emulsions by reducing interfacial tension.[3][4][5]
-
Viscosity-Controlling Agent: It increases the consistency and texture of creams, lotions, and ointments.[2][3]
-
Emollient: It softens and soothes the skin, making it a valuable component in topical formulations.[2][3]
-
Co-emulsifier and Foam Booster: It works in synergy with other surfactants to improve the overall quality of the formulation.[3][4]
-
Bilayer Stabilizer: It has been investigated for its role in stabilizing niosome formulations.[6]
-
Penetration Enhancer: Studies have explored its potential to enhance the transdermal delivery of active pharmaceutical ingredients (APIs).[6]
Comparative Analysis of this compound with Alternative Excipients
The selection of an appropriate excipient is contingent on the specific requirements of the drug formulation. Here, we compare this compound with other fatty alcohols and excipient classes across key performance attributes.
Fatty Alcohol Alternatives: A Head-to-Head Comparison
Other fatty alcohols such as Cetyl alcohol (C16), Stearyl alcohol (C18), and Oleyl alcohol (unsaturated C18) are frequently employed in similar applications.[7][8][9][10] The length and saturation of the carbon chain significantly influence their physicochemical properties and performance.
A study evaluating the impact of different fatty alcohols on the permeation of clotrimazole from topical creams provides valuable comparative data.[11][12] All formulations were identical except for the fatty alcohol used.
Table 1: Comparative Physicochemical and Performance Data of Fatty Alcohols in a Topical Cream Formulation
| Parameter | Myristyl Alcohol (MA) | Cetyl Alcohol (CA) | Stearyl Alcohol (SA) | Cetostearyl Alcohol (CSA 50) |
| pH | 7.17 ± 0.08 | 6.09 ± 0.13 | 6.33 ± 0.05 | 7.86 ± 0.03 |
| d50 (µm) | 3.05 ± 0.07 | 3.75 ± 0.35 | N.A. | 4.05 ± 0.07 |
| Viscosity at 0.01 1/s (Pa·s) | 21276 | 3137 | 113 | 2397 |
| Drug in Oil Phase (mg/gm) | 10.25 | 10.85 | 10.78 | 8.58 |
Data sourced from a study on clotrimazole creams.[12]
From this data, we can infer that Myristyl alcohol contributes to a significantly higher viscosity at low shear rates compared to the other fatty alcohols tested, indicating a stronger structuring effect in the cream base.[12] The cream with Stearyl alcohol did not form stable globules, suggesting its limitations in this specific formulation.[12]
Broader Excipient Classes: A Functional Comparison
Beyond fatty alcohols, other classes of excipients like Polyethylene Glycols (PEGs) and Glycerides offer alternative functionalities.
Table 2: Functional Comparison of this compound with Other Excipient Classes
| Excipient Class | Primary Functions | Key Advantages | Key Limitations |
| This compound (Fatty Alcohol) | Emulsion stabilization, viscosity enhancement, emolliency.[3][4] | Good thickening and stabilizing properties, pleasant skin feel.[13] | Limited water solubility. |
| Polyethylene Glycols (PEGs) | Solubilizers, plasticizers, solvents.[14][15][16] | High water solubility, versatile across various molecular weights.[14][17] | Potential for peroxide formation, can be hygroscopic. |
| Glycerides (e.g., Glyceryl Stearate) | Emulsifiers, consistency enhancers, drug carriers.[18][19] | Biocompatible and biodegradable, can improve drug solubility and bioavailability.[18][20] | Can exist in different polymorphic forms affecting stability. |
The choice between these excipients depends on the desired dosage form and the specific challenges posed by the API. For instance, for a poorly water-soluble drug intended for an oral solid dosage form, PEGs might be a more suitable choice for solubility enhancement.[15] Conversely, for a topical cream requiring a specific viscosity and emollient feel, this compound would be a strong candidate.
Experimental Protocols for Excipient Evaluation
To ensure the scientific integrity of our comparisons, we adhere to standardized, self-validating experimental protocols.
Emulsion Stability Assessment
The stability of an emulsion is paramount for its shelf-life and therapeutic efficacy.
Protocol 1: Globule Size Distribution Analysis (Adapted from USP <729>)
This protocol is critical for evaluating the stability of injectable lipid emulsions but can be adapted for topical emulsions.[3][6][21][22]
-
Instrumentation: Utilize a light obscuration particle counter and a dynamic light scattering (DLS) instrument.
-
Sample Preparation: Dilute the emulsion with an appropriate solvent (e.g., filtered, deionized water) to a concentration suitable for the instrument.
-
Method I (Mean Droplet Diameter):
-
Using the DLS instrument, measure the intensity-weighted mean droplet diameter.
-
The acceptance criterion for lipid injectable emulsions is a mean diameter of less than 500 nm.[22]
-
-
Method II (Large Diameter Globules):
-
Using the light obscuration counter, determine the volume-weighted percentage of fat globules larger than 5 µm (PFAT5).
-
The acceptance criterion for lipid injectable emulsions is a PFAT5 value of less than 0.05%.[22]
-
-
Data Analysis: Compare the globule size distribution of emulsions prepared with different excipients over time and under stress conditions (e.g., temperature cycling) to assess their stabilizing capabilities.
Protocol 2: Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability.[23][24][25]
-
Instrumentation: Employ a zeta potential analyzer.
-
Sample Preparation: Dilute the emulsion in ultrapure water to an appropriate concentration for measurement.[23]
-
Measurement:
-
Place the diluted sample in the measurement cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument calculates the zeta potential using the Smoluchowski equation.[23]
-
-
Data Analysis: Emulsions with a high zeta potential (e.g., > ±30 mV) are generally considered stable.[25] Compare the zeta potential of formulations with different excipients to predict their long-term stability.
Viscosity and Rheological Characterization
The viscosity of semi-solid preparations affects their spreadability, feel, and drug release.
Protocol 3: Viscosity Measurement of Semi-Solid Preparations (Adapted from European Pharmacopoeia 2.2.10 and USP <915>)
-
Instrumentation: Use a rotational viscometer or rheometer with appropriate geometry (e.g., cone-plate, parallel-plate).[18][26][27][28][29]
-
Sample Preparation: Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Measurement:
-
Apply a range of shear rates to the sample and measure the corresponding shear stress.
-
Plot the shear stress versus shear rate to obtain a flow curve.
-
Plot viscosity as a function of shear rate.
-
-
Data Analysis: Compare the viscosity profiles of formulations containing different excipients. For non-Newtonian fluids, parameters like yield stress and thixotropy can provide further insights into the structural properties conferred by the excipient.[18]
In-Vitro Drug Release Testing (IVRT)
IVRT is a crucial tool for assessing the performance of topical and other semi-solid dosage forms.[30][31][32][33]
Protocol 4: In-Vitro Release Testing using Vertical Diffusion Cells (Franz Cells)
-
Apparatus: Utilize a set of vertical diffusion cells (Franz cells).
-
Membrane: Select a suitable synthetic membrane (e.g., polysulfone, cellulose acetate) that is non-reactive and does not impede drug release.
-
Receptor Medium: Use a receptor medium in which the drug is sufficiently soluble to maintain sink conditions (e.g., phosphate-buffered saline, sometimes with a surfactant).
-
Procedure:
-
Mount the membrane between the donor and receptor chambers of the Franz cell.
-
Fill the receptor chamber with the receptor medium and maintain a constant temperature (typically 32°C for topical products).[30]
-
Apply a finite dose of the formulation to the membrane in the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh medium.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the plot represents the release rate. Compare the release rates of formulations with different excipients.
Visualization of Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of emulsion stabilization by this compound.
Caption: Workflow for In-Vitro Release Testing (IVRT).
Conclusion
This compound is a highly versatile and effective pharmaceutical excipient, particularly for topical and other semi-solid formulations. Its performance as an emulsion stabilizer, viscosity modifier, and emollient is well-documented. When compared to other fatty alcohols, the choice of this compound can significantly impact the rheological properties and potentially the drug delivery characteristics of a formulation. While other excipient classes like PEGs and glycerides offer distinct advantages in specific contexts, this compound remains a valuable tool in the formulator's arsenal for achieving desired product attributes. The application of standardized experimental protocols, as detailed in this guide, is essential for a rational and data-driven approach to excipient selection, ultimately leading to the development of safe, stable, and efficacious drug products.
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Labcompare.com. (2023, October 13). Using Zeta Potential in Product Formulation. Retrieved from [Link]
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Microtrac. (n.d.). Synergistic approaches in Zeta Potential and Stability Analysis for advanced research. Retrieved from [Link]
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USP-NF. (n.d.). <915> Measurement of Structural Strength of Semisolids by Penetrometry. Retrieved from [Link]
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DPT Laboratories. (n.d.). SEMI-SOLID IN VITRO RELEASE TESTING (IVRT) – ARE YOU READY?. Retrieved from [Link]
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A Cross-Study Analysis of the Emollient Properties of Different Fatty Alcohols
<
Introduction
In the landscape of dermatological and cosmetic science, emollients are foundational to maintaining and restoring the integrity of the skin barrier. They function primarily by forming an occlusive film on the stratum corneum, the outermost layer of the skin, thereby preventing transepidermal water loss (TEWL) and increasing skin hydration.[1] Among the diverse classes of emollient ingredients, fatty alcohols are workhorse molecules, prized for their multifunctional benefits that extend beyond simple moisturization to include viscosity control and emulsion stabilization.[2][3]
This guide provides a cross-study analysis of the emollient properties of four commonly used fatty alcohols: Cetyl Alcohol (C16), Stearyl Alcohol (C18), Cetearyl Alcohol (a blend of Cetyl and Stearyl), and Behenyl Alcohol (C22). By delving into the core methodologies used for efficacy evaluation and synthesizing available data, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to formulating superior skin care products.
The Molecular Mechanism of Fatty Alcohol Emolliency
Fatty alcohols exert their emollient effects through a direct physical interaction with the stratum corneum. These long-chain aliphatic alcohols help to reinforce the skin's natural lipid barrier, which is composed of ceramides, cholesterol, and free fatty acids.[4] By integrating into this lipid matrix, they enhance its structural integrity and occlusivity. This action reduces the rate of water evaporation from the skin, a process quantified as Transepidermal Water Loss (TEWL).[4][5] The result is an increase in the water content of the stratum corneum, leading to smoother, more supple skin.
The diagram below illustrates the mechanism by which fatty alcohols improve skin barrier function.
Caption: Mechanism of fatty alcohol emolliency on the stratum corneum.
Methodologies for Evaluating Emollient Efficacy
To objectively compare the performance of different fatty alcohols, a suite of standardized, non-invasive biophysical and sensory techniques are employed. These methods provide quantitative and qualitative data on how an ingredient impacts skin physiology and consumer perception.
Biophysical Measurements
1. Corneometry (Skin Hydration)
Corneometry is a widely used method to determine the hydration level of the stratum corneum.[6][7][8] The technique is based on measuring the electrical capacitance of the skin, which changes depending on its water content.[8][9] Higher capacitance values correlate with higher skin hydration.
Experimental Protocol: Corneometry
-
Subject Acclimatization: Subjects rest for at least 30 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%) to allow their skin to equilibrate.[10]
-
Baseline Measurement: A baseline reading is taken from a defined test area (e.g., volar forearm) using a Corneometer (e.g., Corneometer® CM 825).[7][11] The probe is pressed against the skin with constant pressure.[11]
-
Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied evenly to the test area.[10] A control area remains untreated.
-
Post-Application Measurements: Measurements are repeated on both the treated and control sites at specified time points (e.g., 1, 2, 4, and 8 hours) to assess the change in skin hydration over time.[7][10]
-
Data Analysis: The change in hydration is calculated as the percentage increase from the baseline measurement, after correcting for any changes in the untreated control site.
Caption: Standardized workflow for Corneometry testing.
2. Transepidermal Water Loss (TEWL)
TEWL is the measurement of the quantity of water that evaporates from the skin to the surrounding atmosphere.[12] It is a key indicator of skin barrier function integrity; a lower TEWL value signifies a more intact and effective barrier.[10][13] Emollients are expected to reduce TEWL by forming an occlusive layer.
Experimental Protocol: TEWL Measurement
-
Subject Acclimatization: As with corneometry, subjects must acclimatize in a controlled environment with minimal air drafts to ensure stable readings.[12][14]
-
Baseline Measurement: Using an evaporimeter (e.g., Tewameter®), baseline TEWL is measured from the designated test sites. The probe is held gently on the skin surface until the reading stabilizes.[10]
-
Product Application: A standardized dose of the test material is applied to the skin.
-
Post-Application Measurements: TEWL is measured at set intervals post-application. The reduction in water loss from the treated site, compared to the baseline and an untreated control, indicates the occlusivity and barrier-enhancing effect of the emollient.[15]
-
Data Analysis: Efficacy is quantified as the percentage reduction in TEWL compared to the baseline.
Caption: Experimental workflow for TEWL measurement.
Sensory Analysis
Beyond biophysical efficacy, the sensory profile of an emollient is critical for consumer acceptance and product success.[16] Sensory analysis is a scientific discipline used to measure, analyze, and interpret reactions to product characteristics as perceived by the senses.[16][17] For emollients, this primarily involves the sense of touch.
Experimental Protocol: Descriptive Sensory Analysis
-
Panelist Training: A panel of trained experts (typically 8-12 individuals) is selected. They are trained to identify and quantify specific sensory attributes of skin feel using a standardized lexicon.[17][18]
-
Attribute Definition: Key attributes for emollients are defined. These include, but are not limited to:
-
Evaluation Procedure: Panelists are provided with coded samples of the test formulations. They apply a standardized amount to a specified area (e.g., the back of the hand or forearm) and score the intensity of each attribute on a linear scale (e.g., 0-100).
-
Data Analysis: The mean scores for each attribute are calculated. The results are often visualized using a spider plot (or radar chart) to provide a comprehensive sensory fingerprint of each test material.[17]
Comparative Analysis of Fatty Alcohols
While direct, peer-reviewed, head-to-head studies providing quantitative data for all four fatty alcohols under identical conditions are scarce, we can synthesize findings from formulation science literature, supplier technical data, and related studies to build a comparative profile. The properties are influenced by the carbon chain length of the alcohol.[20]
| Property | Cetyl Alcohol (C16) | Stearyl Alcohol (C18) | Cetearyl Alcohol (C16-18 Blend) | Behenyl Alcohol (C22) |
| Primary Function | Emollient, Thickener, Co-emulsifier[3] | Thickener, Emollient, Co-emulsifier[20] | Versatile Emulsifier, Thickener, Emollient[3] | Thickener, Gelling Agent, Emollient |
| Texture & Feel | Provides a light, silky, smooth feel.[3][20] | Imparts a richer, creamier, more substantial feel.[20] | Balanced, luxurious feel; combines properties of both cetyl and stearyl.[20] | Gives a distinct waxy, cushioned, and dry-matte finish.[21] |
| Occlusivity/TEWL Reduction | Moderate | High; more occlusive than cetyl alcohol due to longer chain length.[20] | High; effective at barrier formation. | Very High; longest chain provides significant occlusivity. |
| Thickening Power | Good | Excellent; stronger thickener than cetyl alcohol.[20] | Excellent; provides robust viscosity and stability.[3] | Superior; potent thickener, creates stable, thick emulsions.[21] |
| Spreadability | High | Moderate | Good | Moderate to Low; higher drag during application.[21] |
| Common Applications | Lotions, light creams, conditioners, makeup.[3] | Heavy creams, body butters, hair conditioners.[3] | Wide range of products from lotions to creams; a go-to for emulsion stability.[20] | Stick formulations, thick creams, products requiring a robust structure. |
Application Insights for Formulators
The selection of a fatty alcohol is a critical decision that profoundly impacts the final product's performance and sensory characteristics.
-
Cetyl Alcohol is the ingredient of choice for formulations where a light, non-greasy, and silky after-feel is desired. Its moderate thickening power is suitable for daily-use lotions and facial moisturizers.[3]
-
Stearyl Alcohol should be utilized when significant viscosity and a rich, creamy texture are required. Its higher occlusivity makes it ideal for products targeting very dry skin, such as night creams or therapeutic balms.[20]
-
Cetearyl Alcohol offers the best of both worlds, providing excellent emulsion stability and a luxurious texture.[20] Its versatility makes it a reliable and cost-effective primary structurant for a vast array of cosmetic and dermatological emulsions.
-
Behenyl Alcohol is best suited for high-viscosity systems or anhydrous formulations like sticks and balms. While its rub-out can have more drag, it delivers a unique matte finish and powerful thickening, making it a specialty ingredient for creating novel textures.[21]
Conclusion
The emollient properties of fatty alcohols are directly linked to their molecular structure, specifically their carbon chain length. Longer chains, as seen in stearyl and behenyl alcohol, generally confer greater occlusivity and thickening power at the expense of a lighter skin feel. Cetyl alcohol provides a desirable sensory profile for lighter products, while cetearyl alcohol stands out as a versatile and robust emulsifier and texturizer.
A thorough understanding of these differences, validated through standardized biophysical and sensory testing, empowers formulation scientists to select the optimal fatty alcohol to achieve targeted efficacy, stability, and consumer appeal in advanced skin care formulations.
References
- Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors.
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- Skin Moisturising.
- SENSORIAL ANALYSIS.Inovapotek.
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Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies. PubMed Central.[Link]
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- Cetyl Alcohol vs Stearyl Alcohol vs Cetearyl Alcohol – Choosing the Right One for Your Formul
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- Effect of different alcohols on stratum corneum kallikrein 5 and phospholipase A2 together with epidermal keratinocytes and skin irrit
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- Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applic
- Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applic
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Myristoleyl Alcohol in a Laboratory Setting
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as myristoleyl alcohol (also known as 1-tetradecanol), is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding the Hazards: Why Proper Disposal Matters
This compound is a fatty alcohol commonly used in cosmetics, pharmaceuticals, and as a chemical intermediate. While it is readily biodegradable, its improper disposal can have significant environmental consequences.[1] The primary hazards associated with this compound are:
-
Serious Eye Irritation: Direct contact can cause significant eye irritation.[2][3][4][5]
-
Aquatic Toxicity: this compound is classified as very toxic to aquatic life with long-lasting effects.[2][4][5][6] Release into waterways can harm fish, daphnia, and other aquatic organisms.[2]
Given these hazards, it is imperative that this compound be treated as a hazardous waste and disposed of through appropriate channels.[4]
Pre-Disposal Handling and Storage: A Foundation of Safety
Proper handling and storage from the outset are crucial to prevent accidental release and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE): When handling this compound, always wear:
-
Chemical safety goggles or a face shield.[2]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][7]
-
Keep containers tightly closed to prevent the release of vapors.[2][7]
-
Store away from strong oxidizing agents, as they are incompatible.[2][7]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Designated Waste Container: All waste this compound, including residues and contaminated materials (e.g., paper towels, gloves), must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as polyethylene or polypropylene.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Eye Irritant," "Environmentally Hazardous").[8]
Step 2: Waste Accumulation
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from drains and sources of ignition.
-
Container Integrity: Regularly inspect the waste container for any leaks or damage.
Step 3: Arrange for Professional Disposal
-
Licensed Waste Contractor: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[6] These companies are equipped to manage the transportation and final disposal in accordance with all local, regional, and national regulations.[7]
-
Documentation: Ensure you receive and retain all necessary documentation from the waste contractor, including a waste manifest. This documentation is crucial for regulatory compliance and serves as a record of proper disposal.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Large Spills:
Approved Disposal Methodologies
The most common and environmentally responsible method for the final disposal of this compound is incineration .
-
Chemical Incineration: A licensed hazardous waste facility can dissolve or mix the this compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This process ensures the complete destruction of the chemical, preventing its release into the environment.
Disposal "Don'ts":
-
DO NOT pour this compound down the drain.[2] This can lead to significant harm to aquatic ecosystems.
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT release this compound into the soil or the environment.[2][5][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₃₀O | [2] |
| CAS Number | 112-72-1 | [2] |
| Flash Point | 145 °C | [2] |
| Aquatic Toxicity (Daphnia magna) | EC50: 3.2 mg/l - 48 h | [2] |
| Aquatic Toxicity (Danio rerio) | LC50: > 10,000 mg/l - 96 h | [2] |
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment.
References
-
Muby Chemicals. (n.d.). Myristyl Alcohol or 1-Tetradecanol USP NF Grade Manufacturers, SDS. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MYRISTYL ALCOHOL. Retrieved from [Link]
-
Triveni Interchem Pvt. Ltd. (2025). Myristyl Alcohol - Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
Ataman Kimya. (n.d.). MYRISTYL ALCOHOL. Retrieved from [Link]
-
Kao Chemicals. (2021). Material Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2016). MYRISTYL ALCOHOL FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MYRISTYL ALCOHOL (C14). Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). MYRISTYL ALCOHOL. Retrieved from [Link]
-
Procter & Gamble. (2015). SAFETY DATA SHEET. Retrieved from [Link]
-
Beyond Pesticides. (2017). Fatty alcohols pose health and environmental risks. Regulations.gov. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty alcohol. Retrieved from [Link]
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A Strategic Guide to Personal Protective Equipment for Handling Myristoleyl Alcohol
Introduction: Proactive Protection in Chemical Handling
In the landscape of drug development and scientific research, the meticulous handling of chemical reagents is a cornerstone of both safety and experimental integrity. Myristoleyl alcohol, an unsaturated fatty alcohol, presents a low-to-moderate hazard profile; however, its potential for skin and eye irritation necessitates a comprehensive personal protective equipment (PPE) strategy.[1][2] This guide provides a procedural framework for the selection, use, and disposal of PPE when working with this compound, ensuring the well-being of laboratory personnel and the preservation of a safe research environment.
Core Principles of PPE Selection
The selection of appropriate PPE is contingent upon a risk-based assessment of the specific procedures being undertaken. The scale of the operation, the concentration of the substance, and the potential for aerosol generation are critical factors in determining the necessary level of protection.
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for this compound PPE selection.
Essential Personal Protective Equipment
Eye and Face Protection
Given that chemically similar fatty alcohols can cause serious eye irritation, robust eye protection is mandatory.[2][3][4][5][6][7]
-
Standard Operations: For routine, small-scale handling where the risk of splashing is minimal, safety glasses with permanently affixed side shields are the minimum requirement.
-
Splash or Aerosol Risk: In procedures involving heating, agitation, or transfer of larger volumes, chemical splash goggles are essential. For significant splash hazards, a face shield should be worn in conjunction with chemical goggles.[8]
Skin Protection
Gloves: Protective gloves are a critical barrier against skin contact.[5][6][9] While specific breakthrough data for this compound is unavailable, nitrile gloves are generally recommended for intermittent contact with fatty alcohols.[2]
| Glove Material | General Recommendation for Fatty Alcohols | Key Considerations |
| Nitrile | Recommended for general use and splash protection. | Good chemical resistance to a range of organic compounds. Check manufacturer's data for specific breakthrough times. |
| Latex | Not Recommended due to potential for allergic reactions and poorer chemical resistance compared to nitrile. | |
| Neoprene | Suitable Alternative | Offers good resistance to a broad range of chemicals. |
Important Note: Always inspect gloves for any signs of degradation or perforation before use. After handling this compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container.
Protective Clothing: A standard, buttoned lab coat should be worn to protect the skin and personal clothing from minor spills and contamination. For larger-scale operations or where there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling this compound. However, if the substance is being heated, aerosolized, or handled in a poorly ventilated area, a risk assessment should be conducted to determine the need for respiratory protection.[3][5][6] In such cases, a NIOSH-approved respirator with an organic vapor cartridge may be appropriate.
Operational and Disposal Plans
A comprehensive safety strategy extends beyond the selection of PPE to include its proper use and the disposal of all contaminated materials.
Donning and Doffing PPE: A Step-by-Step Protocol
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Respiratory Protection (if required): Perform a fit check.
-
Eye and Face Protection: Ensure a secure and comfortable fit.
-
Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid cross-contamination.
-
Lab Coat: Remove by folding it inward to contain any contaminants.
-
Eye and Face Protection: Handle by the arms or strap.
-
Respiratory Protection (if required): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal of Contaminated Materials
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes or absorbent materials, must be disposed of in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing it should be collected in a clearly labeled, sealed waste container for disposal by a licensed chemical waste contractor. Do not pour this compound down the drain.[7]
By adhering to these rigorous PPE protocols, researchers and drug development professionals can confidently handle this compound, ensuring a safe and productive laboratory environment. The principles of proactive protection, informed by the available data on similar chemical compounds, form the bedrock of a robust safety culture.
References
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- 6. Myristyl Alcohol Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
